Product packaging for Verbenacine(Cat. No.:)

Verbenacine

Cat. No.: B13742602
M. Wt: 318.4 g/mol
InChI Key: FOGNCTDMGISOGO-AZFOIECZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Verbenacine is a useful research compound. Its molecular formula is C20H30O3 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O3 B13742602 Verbenacine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(1S,4S,5S,6R,9S,10S,13R)-6-hydroxy-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid

InChI

InChI=1S/C20H30O3/c1-12-10-20-9-6-14-18(2,15(20)5-4-13(12)11-20)8-7-16(21)19(14,3)17(22)23/h10,13-16,21H,4-9,11H2,1-3H3,(H,22,23)/t13-,14+,15+,16-,18-,19+,20-/m1/s1

InChI Key

FOGNCTDMGISOGO-AZFOIECZSA-N

Isomeric SMILES

CC1=C[C@@]23CC[C@H]4[C@]([C@@H]2CC[C@@H]1C3)(CC[C@H]([C@@]4(C)C(=O)O)O)C

Canonical SMILES

CC1=CC23CCC4C(C2CCC1C3)(CCC(C4(C)C(=O)O)O)C

Origin of Product

United States

Foundational & Exploratory

Elucidating the Structure of Verbenacine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure elucidation of verbenacine, a novel diterpene isolated from Salvia verbenaca. The document details the experimental protocols, presents spectroscopic data in a clear, tabular format, and visualizes the workflow for the elucidation process. This guide is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a diterpene compound isolated from the aerial parts of Salvia verbenaca, a plant with a history of use in traditional medicine.[1][2] The structural elucidation of such novel natural products is a critical step in the discovery of new therapeutic agents, as the precise molecular architecture is fundamental to understanding its biological activity and potential pharmacological applications. The process of structure elucidation relies on a combination of spectroscopic techniques, which provide detailed information about the connectivity of atoms and the overall three-dimensional shape of the molecule.[3][4]

The structure of this compound has been determined to be 3α-hydroxy-19-carboxykaur-15-ene.[1] This was achieved through a series of experiments involving isolation and purification, followed by analysis using mass spectrometry and various nuclear magnetic resonance (NMR) techniques.

Isolation and Purification of this compound

The initial step in the structure elucidation of this compound is its isolation from the plant source, Salvia verbenaca. A detailed protocol for this process is outlined below.

Experimental Protocol: Isolation and Purification

  • Extraction: The aerial parts of Salvia verbenaca are collected, dried, and coarsely powdered. The powdered plant material is then subjected to extraction with a suitable solvent, typically ethanol, to obtain a crude extract.[1]

  • Fractionation: The crude ethanolic extract is then partitioned between different immiscible solvents of varying polarities, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatography: The fraction containing the compound of interest is then subjected to multiple rounds of column chromatography. A variety of stationary phases, such as silica gel and Sephadex, are used with different solvent systems (gradients of hexane, chloroform, and methanol) to isolate the pure compound.

  • Purity Assessment: The purity of the isolated this compound is assessed using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Spectroscopic Data and Structure Elucidation

The determination of the molecular structure of this compound was accomplished through the comprehensive analysis of spectroscopic data. This section summarizes the key quantitative data obtained from mass spectrometry and NMR spectroscopy.

3.1. Mass Spectrometry

High-resolution mass spectrometry (HR-MS) was used to determine the exact molecular formula of this compound.

Mass Spectrometry Data Value
Molecular Formula C20H28O3
Molecular Weight 316
Key Fragmentation Peaks Data not available in the provided search results.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR spectroscopy were instrumental in determining the carbon skeleton and the relative stereochemistry of this compound.[1] The following tables summarize the ¹H and ¹³C NMR data.

Table 1: ¹H NMR (Proton NMR) Data for this compound [1]

Proton Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
H-1a1.62m
H-1b0.92m
H-2a1.75m
H-2b1.55m
H-33.22dd10.5, 4.5
H-51.15d11.2
H-6a1.85m
H-6b1.45m
H-7a1.58m
H-7b1.38m
H-91.95d6.5
H-11a1.52m
H-11b1.42m
H-12a1.68m
H-12b1.50m
H-132.55br s
H-155.85d6.0
H-166.15d6.0
H-171.05s
H-201.18s

Table 2: ¹³C NMR (Carbon NMR) Data for this compound [1]

Carbon Chemical Shift (δ) in ppm DEPT Multiplicity
C-139.8CH2
C-228.1CH2
C-378.9CH
C-439.1C
C-555.8CH
C-621.8CH2
C-741.2CH2
C-844.2C
C-957.1CH
C-1038.2C
C-1118.8CH2
C-1233.1CH2
C-1348.9CH
C-1437.9CH2
C-15134.5CH
C-16132.8CH
C-1721.9CH3
C-1828.5CH3
C-19183.2C
C-2015.5CH3

3.3. 2D NMR Correlations

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were crucial for establishing the connectivity of the atoms in this compound.

  • COSY: Revealed the proton-proton coupling networks, helping to piece together fragments of the molecule.

  • HSQC: Correlated each proton with its directly attached carbon atom.

  • HMBC: Showed long-range correlations between protons and carbons (2-3 bonds away), which was essential for connecting the molecular fragments and establishing the final structure.[1]

Visualizing the Elucidation Workflow

The following diagram illustrates the logical workflow from the initial extraction to the final structure determination of this compound.

structure_elucidation_workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination plant_material Salvia verbenaca (Aerial Parts) extraction Ethanol Extraction plant_material->extraction fractionation Solvent Partitioning extraction->fractionation column_chromatography Column Chromatography fractionation->column_chromatography pure_compound Pure this compound column_chromatography->pure_compound mass_spec Mass Spectrometry (HR-MS) pure_compound->mass_spec nmr_1d 1D NMR (¹H, ¹³C, DEPT) pure_compound->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) pure_compound->nmr_2d molecular_formula Molecular Formula Determination mass_spec->molecular_formula fragment_assembly Fragment Assembly & Connectivity nmr_1d->fragment_assembly nmr_2d->fragment_assembly final_structure Final Structure of this compound molecular_formula->final_structure stereochemistry Stereochemical Assignment fragment_assembly->stereochemistry stereochemistry->final_structure

Caption: Workflow for the Structure Elucidation of this compound.

Conclusion

The structure of this compound was successfully elucidated as 3α-hydroxy-19-carboxykaur-15-ene through a systematic process of isolation, purification, and comprehensive spectroscopic analysis.[1] The detailed data and methodologies presented in this guide provide a clear roadmap for researchers working on the discovery and characterization of novel natural products. The elucidation of this compound's structure opens the door for further investigation into its biological activities and potential as a lead compound in drug development.

References

An In-depth Technical Guide to the Putative Biosynthesis Pathway of Verbenacine in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Verbenacine, a diterpenoid isolated from Salvia verbenaca, exhibits a range of promising pharmacological activities. As with many complex natural products, a complete, experimentally validated biosynthetic pathway for this compound is not yet available in the scientific literature. This guide addresses this knowledge gap by proposing a putative biosynthetic pathway based on the well-established principles of diterpenoid biosynthesis in plants. Furthermore, it provides a comprehensive overview of the experimental methodologies required to elucidate and characterize such a pathway, drawing on established protocols from the study of other complex plant metabolites. This document is intended to serve as a foundational resource for researchers seeking to investigate the biosynthesis of this compound and other related diterpenoids, facilitating future research and biotechnological applications.

Proposed Putative Biosynthesis Pathway of this compound

This compound is a diterpenoid, a class of natural products derived from the C20 precursor geranylgeranyl pyrophosphate (GGPP). The biosynthesis of diterpenoids in plants is a modular process, generally occurring in three stages:

  • Module I: Diterpene Scaffold Formation: A diterpene synthase (diTPS) or a pair of diTPSs cyclize the linear GGPP into a specific carbocyclic skeleton.

  • Module II: Oxygenation and Further Modification: Cytochrome P450 monooxygenases (CYPs) and other enzymes introduce hydroxyl groups and catalyze other oxidative reactions on the diterpene scaffold.

  • Module III: Final Tailoring Steps: Various transferases (e.g., acyltransferases, glycosyltransferases) and other enzymes can further modify the molecule to produce the final natural product.

The proposed pathway for this compound follows this modular logic, starting from the primary metabolites that feed into the plastid-localized methylerythritol 4-phosphate (MEP) pathway.

Upstream Pathway: The Methylerythritol 4-Phosphate (MEP) Pathway

The biosynthesis of GGPP, the universal precursor to all diterpenoids, occurs in the plastids via the MEP pathway. This pathway utilizes pyruvate and glyceraldehyde-3-phosphate as initial substrates.

Diagram of the MEP Pathway Leading to GGPP

MEP_Pathway cluster_MEP MEP Pathway (Plastid) Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP GAP Glyceraldehyde-3-Phosphate GAP->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP CDP_ME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME MEC 2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol CDP_ME->MEC cMEPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate MEC->cMEPP HMBPP 1-Hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate cMEPP->HMBPP IPP Isopentenyl pyrophosphate HMBPP->IPP DMAPP Dimethylallyl pyrophosphate HMBPP->DMAPP GPP Geranyl pyrophosphate IPP->GPP DMAPP->GPP FPP Farnesyl pyrophosphate GPP->FPP GGPP Geranylgeranyl pyrophosphate FPP->GGPP

Caption: The MEP pathway for the synthesis of isoprenoid precursors.

Putative this compound Biosynthesis Pathway

The proposed pathway from GGPP to this compound involves the action of a diterpene synthase to form a hypothetical diterpene intermediate, followed by a series of oxidations catalyzed by cytochrome P450 enzymes.

Diagram of the Putative this compound Biosynthesis Pathway

Verbenacine_Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) Intermediate Hypothetical Diterpene Intermediate GGPP->Intermediate diTPS Oxidized_Intermediate_1 Oxidized Intermediate 1 Intermediate->Oxidized_Intermediate_1 CYP450 Oxidized_Intermediate_2 Oxidized Intermediate 2 Oxidized_Intermediate_1->Oxidized_Intermediate_2 CYP450 This compound This compound Oxidized_Intermediate_2->this compound CYP450/Oxidoreductase

Caption: A putative biosynthetic pathway for this compound from GGPP.

Experimental Protocols for Pathway Elucidation

Elucidating the biosynthetic pathway of this compound would require a multi-faceted approach, combining transcriptomics, enzymology, and analytical chemistry. The following sections detail the key experimental protocols that would be necessary.

Identification of Candidate Genes using Transcriptomics

The first step in pathway discovery is to identify the genes encoding the biosynthetic enzymes. A common and effective strategy is to use comparative transcriptomics.

Experimental Workflow for Candidate Gene Identification

Gene_Discovery_Workflow Plant_Material Collect S. verbenaca tissues (high vs. low this compound content) RNA_Seq RNA Sequencing Plant_Material->RNA_Seq Coexpression Co-expression Analysis RNA_Seq->Coexpression Candidate_Genes Identify candidate diTPS and CYP450 genes Coexpression->Candidate_Genes

Caption: Workflow for identifying candidate biosynthetic genes.

Detailed Protocol:

  • Plant Material Collection: Collect different tissues (e.g., leaves, roots, stems, flowers) from Salvia verbenaca. Also, consider collecting tissues at different developmental stages or after elicitor treatment (e.g., methyl jasmonate) to induce the expression of defense-related genes.

  • Metabolite Analysis: Perform chemical extraction and quantify this compound content in each tissue sample using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • RNA Extraction and Sequencing: Extract total RNA from the same tissues used for metabolite analysis. Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).

  • Bioinformatic Analysis:

    • Assemble the transcriptome de novo if a reference genome is unavailable.

    • Perform differential gene expression analysis to identify genes that are significantly upregulated in tissues with high this compound content.

    • Conduct co-expression analysis to find genes with expression patterns that are highly correlated with the expression of known diterpenoid biosynthesis pathway genes (if any are known in related species) or with the accumulation of this compound.

    • Annotate the differentially expressed and co-expressed genes to identify putative diterpene synthases (diTPSs) and cytochrome P450s (CYPs).

Functional Characterization of Candidate Enzymes

Once candidate genes are identified, their functions must be validated experimentally. This is typically achieved through heterologous expression and in vitro or in vivo enzyme assays.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow Cloning Clone candidate genes into expression vectors Expression Heterologous expression (E. coli or N. benthamiana) Cloning->Expression Assay In vitro / In vivo enzyme assays Expression->Assay Analysis Product analysis by GC-MS or LC-MS Assay->Analysis Function Determine enzyme function Analysis->Function

Caption: Workflow for functional characterization of candidate enzymes.

Detailed Protocol for a Candidate Diterpene Synthase:

  • Gene Cloning: Amplify the full-length open reading frame of the candidate diTPS gene from S. verbenaca cDNA and clone it into an E. coli expression vector (e.g., pET28a).

  • Heterologous Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Grow the bacterial culture and induce protein expression with IPTG.

  • Protein Purification (for in vitro assays): Lyse the bacterial cells and purify the recombinant diTPS protein using affinity chromatography (e.g., Ni-NTA).

  • In Vitro Enzyme Assay:

    • Prepare a reaction mixture containing a suitable buffer, divalent cations (typically Mg²⁺), the purified enzyme, and the substrate GGPP.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a set period.

    • Stop the reaction and dephosphorylate the product with a phosphatase (e.g., alkaline phosphatase) to yield the corresponding diterpene alcohol for GC-MS analysis.

    • Extract the products with an organic solvent (e.g., hexane or ethyl acetate).

  • Product Analysis: Analyze the extracted products by GC-MS. Compare the mass spectrum and retention time of the product with known standards or with data from the literature to identify the diterpene scaffold produced by the enzyme.

Detailed Protocol for a Candidate Cytochrome P450:

  • Heterologous Expression: Co-express the candidate CYP gene and a cytochrome P450 reductase (CPR) gene in a suitable host system, such as yeast (Saccharomyces cerevisiae) or tobacco (Nicotiana benthamiana).

  • In Vivo or In Vitro Assay:

    • In Vivo (e.g., in N. benthamiana): If the substrate is produced endogenously in the expression host or can be supplied exogenously, the product can be directly extracted from the plant tissue.

    • In Vitro (using microsomes): Prepare microsomes from the yeast or plant cells expressing the CYP and CPR. Set up a reaction containing the microsomes, the substrate (the product of the diTPS reaction), a buffer, and an NADPH regenerating system.

  • Product Analysis: Extract the products and analyze them by LC-MS or GC-MS to determine if the CYP can hydroxylate the diterpene substrate.

Quantitative Data Presentation

While quantitative data for the this compound pathway is not yet available, the following tables illustrate how such data should be structured once obtained.

Table 1: Putative Enzyme Kinetics for this compound Biosynthesis

EnzymeSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
SvdiTPS1GGPPTBDTBDTBD
SvCYP1Hypothetical DiterpeneTBDTBDTBD
SvCYP2Oxidized Intermediate 1TBDTBDTBD
SvCYP3Oxidized Intermediate 2TBDTBDTBD

TBD: To Be Determined

Table 2: Metabolite Concentrations in Salvia verbenaca Tissues

TissueThis compound (µg/g FW)Hypothetical Diterpene (µg/g FW)Oxidized Intermediate 1 (µg/g FW)Oxidized Intermediate 2 (µg/g FW)
Young LeavesTBDTBDTBDTBD
Mature LeavesTBDTBDTBDTBD
RootsTBDTBDTBDTBD
FlowersTBDTBDTBDTBD

TBD: To Be Determined; FW: Fresh Weight

Conclusion and Future Directions

This guide provides a foundational framework for the elucidation of the this compound biosynthetic pathway. The proposed putative pathway, based on established principles of diterpenoid biosynthesis, offers a clear roadmap for future research. The detailed experimental workflows and protocols outlined herein provide the necessary methodological guidance for researchers to identify and characterize the enzymes involved.

Future work should focus on the systematic application of these methodologies to Salvia verbenaca. The successful elucidation of the this compound pathway will not only be a significant contribution to our understanding of plant specialized metabolism but will also open up opportunities for the biotechnological production of this valuable compound through metabolic engineering in microbial or plant chassis.

Verbenacine: A Technical Guide to its Natural Source, Distribution, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verbenacine, a diterpene compound, has been identified and isolated from the plant species Salvia verbenaca. This technical guide provides a comprehensive overview of the natural source, geographical distribution, and phytochemical context of this compound. It details the experimental protocol for its extraction and isolation and discusses the current knowledge regarding its biosynthesis and pharmacological signaling, supported by quantitative data and visual diagrams to facilitate understanding and further research.

Natural Source and Geographical Distribution

This compound is a naturally occurring diterpene that has been isolated from the aerial parts of Salvia verbenaca L.[1][2]. Salvia verbenaca, commonly known as wild clary or wild sage, belongs to the Lamiaceae family.

The geographical distribution of Salvia verbenaca is widespread, primarily centered around the Mediterranean region. It is native to the British Isles, Southern Europe, North Africa, and the Near East, as well as the Caucasus. The plant has also been introduced and has naturalized in various other parts of the world, including the Eastern United States, California, Mexico, Argentina, Uruguay, Southern Africa, Tasmania, New Zealand, and China. This wide distribution suggests its adaptability to different environmental conditions.

Phytochemical Context of Salvia verbenaca

Salvia verbenaca is a rich source of various bioactive compounds, including terpenoids, flavonoids, phenolic acids, and fatty acids. While this compound is a notable diterpene constituent, the plant's extracts contain a complex mixture of phytochemicals. The table below summarizes the major classes of compounds found in Salvia verbenaca. The exact quantitative composition can vary depending on factors such as geographical location, climate, and the developmental stage of the plant.

Compound ClassExamples of Identified CompoundsPlant PartReference
Diterpenes This compound, SalvinineAerial Parts[1][2]
Flavonoids Luteolin, Apigenin, HispidulinAerial Parts
Phenolic Acids Rosmarinic acid, Caffeic acidAerial Parts
Triterpenes Oleanolic acid, Ursolic acidAerial Parts
Essential Oils Caryophyllene, Germacrene DAerial Parts

Note: The specific yield for this compound from Salvia verbenaca is not explicitly reported in the cited literature. Quantitative analysis of diterpenes in Salvia species can be performed using techniques such as 1H-qNMR, though specific data for this compound is not currently available.

Experimental Protocol: Isolation of this compound

The following protocol for the isolation of this compound from the aerial parts of Salvia verbenaca is based on the methodology described by Ahmed et al. (2004).

Plant Material and Extraction
  • Collection and Preparation: The aerial parts of Salvia verbenaca are collected and shade-dried at room temperature. The dried material is then coarsely powdered.

  • Solvent Extraction: The powdered plant material is exhaustively extracted with 95% ethanol at room temperature. The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation of the Crude Extract
  • Solvent-Solvent Partitioning: The crude ethanolic extract is suspended in water and successively partitioned with solvents of increasing polarity, typically petroleum ether, chloroform, and ethyl acetate.

  • Column Chromatography of the Ethyl Acetate Fraction: The ethyl acetate fraction, which contains this compound, is subjected to column chromatography over a silica gel stationary phase.

  • Elution Gradient: The column is eluted with a gradient of solvents, starting with petroleum ether and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Isolation of this compound: Fractions showing similar TLC profiles are pooled. This compound is typically eluted with a mixture of petroleum ether and ethyl acetate. Further purification of the this compound-containing fractions, if necessary, can be achieved by repeated column chromatography or other chromatographic techniques such as preparative TLC or HPLC.

Structure Elucidation

The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, DEPT, COSY, HMQC, and HMBC): To determine the complete chemical structure and stereochemistry.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the extraction and isolation of this compound from Salvia verbenaca.

Extraction_and_Isolation_of_this compound PlantMaterial Aerial Parts of Salvia verbenaca (Dried and Powdered) Extraction Exhaustive Extraction with 95% Ethanol PlantMaterial->Extraction Concentration Concentration under Reduced Pressure Extraction->Concentration CrudeExtract Crude Ethanolic Extract Concentration->CrudeExtract Partitioning Solvent-Solvent Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate) CrudeExtract->Partitioning EtOAcFraction Ethyl Acetate Fraction Partitioning->EtOAcFraction ColumnChromatography Silica Gel Column Chromatography EtOAcFraction->ColumnChromatography Elution Gradient Elution (Petroleum Ether : Ethyl Acetate) ColumnChromatography->Elution FractionCollection Fraction Collection and TLC Monitoring Elution->FractionCollection Purification Pooling and Further Purification FractionCollection->Purification Isolatedthis compound Isolated this compound Purification->Isolatedthis compound StructureElucidation Structure Elucidation (MS, IR, NMR) Isolatedthis compound->StructureElucidation

Caption: Workflow for the extraction and isolation of this compound.

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

The biosynthetic pathway of this compound has not yet been fully elucidated. As a diterpene, it is presumed to be synthesized via the methylerythritol phosphate (MEP) pathway in plants, which leads to the formation of the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). Subsequent cyclization and oxidative modifications of the GGPP backbone would lead to the formation of the this compound skeleton. However, the specific enzymes and intermediate steps involved in this process are currently unknown and represent an area for future research.

Signaling Pathways of this compound

To date, there is no available scientific literature detailing the specific signaling pathways through which this compound exerts its biological effects. The pharmacological activities of crude extracts of Salvia verbenaca have been investigated, but the molecular targets and signaling cascades of its individual constituents, including this compound, remain to be determined. Future research in this area is crucial for understanding its potential therapeutic applications.

References

Verbenacine: A Technical Whitepaper on its Discovery and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verbenacine, a novel kaurane diterpene, was first isolated from the aerial parts of Salvia verbenaca. This technical guide provides a comprehensive overview of its discovery, structural elucidation, and physicochemical properties. While direct biological activity data for this compound is limited, this paper explores the potential therapeutic applications and mechanisms of action based on the well-documented bioactivities of structurally related kaurane diterpenes. Detailed experimental protocols for its isolation and characterization are presented, alongside visualizations of pertinent chemical structures and potential biological pathways.

Introduction

The genus Salvia is a rich source of bioactive secondary metabolites, with diterpenes being a prominent class of compounds exhibiting a wide range of pharmacological activities.[1] Within this class, kaurane diterpenes have garnered significant interest for their potential anticancer and anti-inflammatory properties.[2][3][4] this compound, scientifically known as 3α-hydroxy-19-carboxykaur-15-ene, is a kaurane diterpene first identified in Salvia verbenaca.[5][6] This document serves as a technical resource for researchers, providing detailed methodologies for its isolation and characterization, and discussing its potential for further drug development based on the activities of analogous compounds.

Discovery and Isolation

This compound was discovered and isolated from the aerial parts of Salvia verbenaca by Ahmed et al. in 2004.[5][6] The isolation procedure involved extraction with 95% alcohol, followed by a series of chromatographic separations.

Experimental Protocol: Isolation of this compound

The following protocol is based on the methods described by Ahmed et al. (2004).[6]

Plant Material:

  • Aerial parts of Salvia verbenaca were collected, shade-dried, and coarsely powdered.

Extraction:

  • The powdered plant material (5 kg) was extracted with 95% alcohol (3 x 15 L) at room temperature.

  • The alcoholic extracts were combined and concentrated under reduced pressure to yield a viscous residue (210 g).

  • The residue was suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate.

Chromatographic Separation:

  • The ethyl acetate fraction (35 g) was subjected to column chromatography over a silica gel column (70-230 mesh).

  • The column was eluted with a gradient of petroleum ether and ethyl acetate.

  • Fractions eluted with petroleum ether-ethyl acetate (80:20) were combined based on their thin-layer chromatography (TLC) profiles.

  • This combined fraction was further purified by preparative TLC on silica gel plates with a mobile phase of petroleum ether-ethyl acetate (85:15) to yield this compound as a colorless solid.

Physicochemical Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques.[5][6]

PropertyValueReference
Molecular Formula C₂₀H₃₀O₃[5][6]
Molecular Weight 318.2189 g/mol [6]
Appearance Colorless solid[6]
Structure 3α-hydroxy-19-carboxykaur-15-ene[5][6]
Spectroscopic Data

The following table summarizes the key spectroscopic data used for the structural determination of this compound.[6]

Spectroscopic TechniqueKey Findings
High-Resolution Mass Spectrometry (HR-MS) M⁺ peak at m/z 318.2189, corresponding to the molecular formula C₂₀H₃₀O₃.
¹³C Nuclear Magnetic Resonance (NMR) Showed 20 carbon signals, consistent with a diterpene structure.
Distortionless Enhancement by Polarization Transfer (DEPT) Revealed the presence of methyl, methylene, methine, and quaternary carbons.
Infrared (IR) Spectroscopy Absorption bands indicated the presence of a hydroxyl group (3374 cm⁻¹) and a carboxyl group (1728 cm⁻¹).
¹H Nuclear Magnetic Resonance (NMR) Provided detailed information on the proton environment within the molecule.

Potential Biological Activity and Mechanism of Action

While specific biological assays on this compound have not been reported in the literature, the activities of other kaurane diterpenes isolated from Salvia species provide strong indications of its potential therapeutic value.

Potential Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of ent-kaurane diterpenes against various cancer cell lines, including leukemia, hepatocellular carcinoma, lung adenocarcinoma, breast cancer, and colon carcinoma.[1][2][3][7] The proposed mechanism often involves the induction of apoptosis.

anticancer_pathway This compound This compound (hypothesized) ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation (Caspase-3, -9) Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Hypothesized anticancer mechanism of this compound.
Potential Anti-inflammatory Activity

Kaurane diterpenes have also been shown to possess significant anti-inflammatory properties.[4][8] The mechanism is often attributed to the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This is frequently mediated through the downregulation of the NF-κB signaling pathway.

anti_inflammatory_pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 NFkB_Inhibitor IκBα TLR4->NFkB_Inhibitor activates IKK NFkB NF-κB NFkB_Inhibitor->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes activates Cytokines TNF-α, IL-6, iNOS Proinflammatory_Genes->Cytokines This compound This compound (hypothesized) This compound->NFkB_Inhibitor inhibits degradation

Hypothesized anti-inflammatory mechanism of this compound.

Experimental Protocols for Biological Assays

The following are detailed, generalized protocols for assessing the potential anticancer and anti-inflammatory activities of this compound.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

mtt_assay_workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Add Solubilization Buffer Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate Cell Viability and IC₅₀ Read->Analyze

Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Assay (Nitric Oxide Inhibition)

Objective: To assess the ability of this compound to inhibit nitric oxide production in LPS-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium

  • Griess reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Calculate the percentage of NO inhibition.

no_inhibition_assay_workflow Start Seed RAW 264.7 Cells Adhere Incubate Overnight Start->Adhere Pretreat Pre-treat with this compound Adhere->Pretreat Stimulate Stimulate with LPS (24h) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Griess_Reaction Mix with Griess Reagent Collect->Griess_Reaction Incubate Incubate 15 min Griess_Reaction->Incubate Read Measure Absorbance (540 nm) Incubate->Read Analyze Calculate NO Inhibition Read->Analyze

Workflow for the nitric oxide inhibition assay.

Conclusion and Future Directions

This compound, a kaurane diterpene from Salvia verbenaca, represents a promising lead compound for further investigation, particularly in the areas of oncology and inflammatory diseases. The structural similarity of this compound to other bioactive kaurane diterpenes strongly suggests its potential for therapeutic applications. Future research should focus on the in vitro and in vivo evaluation of this compound's biological activities to confirm the hypothesized anticancer and anti-inflammatory effects. Elucidation of its precise mechanisms of action and identification of its molecular targets will be crucial for its development as a potential therapeutic agent. The detailed protocols provided in this whitepaper offer a solid foundation for initiating such studies.

References

Verbenacine: Unraveling the Mechanism of Action of a Novel Diterpene

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current, albeit limited, scientific understanding of Verbenacine's biological activities, intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a diterpene compound that has been isolated from the aerial parts of Salvia verbenaca, a plant species belonging to the Lamiaceae family.[1][2][3][4] Its chemical structure has been elucidated as 3alpha-hydroxy-19-carboxykaur-15-ene.[1][3][4] While the broader plant extract of Salvia verbenaca has been investigated for various pharmacological properties, detailed studies elucidating the specific mechanism of action of this compound are notably absent in the current scientific literature. This guide synthesizes the available information and highlights the significant knowledge gaps that present opportunities for future research.

Current State of Research

The existing body of research on this compound is primarily focused on its isolation and chemical characterization. Scientific investigations into its biological effects and molecular targets are sparse. The alcoholic extract of Salvia verbenaca, from which this compound is derived, has been reported to potentiate smooth muscle contractions induced by various agents including acetylcholine, histamine, BaCl2, and serotonin, suggesting a potential interaction with pathways regulating muscle function.[4]

Furthermore, comprehensive reviews of Salvia verbenaca indicate that the plant possesses a range of bioactive compounds, including terpenoids, phenolics, fatty acids, and flavonoids.[5] These compounds are associated with a variety of biological activities, such as antibacterial, anticancer, antioxidant, and immunomodulatory effects.[5] However, the specific contribution of this compound to these effects remains to be determined.

Elucidating a Potential Mechanism of Action: A Hypothetical Approach

Given the lack of direct evidence, a hypothetical workflow for investigating the mechanism of action of this compound is proposed. This workflow is designed to systematically identify the molecular targets and signaling pathways modulated by this compound.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Pathway Analysis cluster_2 Phase 3: In Vivo Validation Initial Screening Initial Screening Affinity Chromatography Affinity Chromatography Initial Screening->Affinity Chromatography Isolate binding partners Computational Docking Computational Docking Initial Screening->Computational Docking Predict potential targets Cell-based Assays Cell-based Assays Initial Screening->Cell-based Assays Identified Target Western Blotting Western Blotting Cell-based Assays->Western Blotting Protein expression changes qPCR qPCR Cell-based Assays->qPCR Gene expression changes Animal Models Animal Models Cell-based Assays->Animal Models Validated Pathway Pharmacokinetic Studies Pharmacokinetic Studies Animal Models->Pharmacokinetic Studies ADME properties Toxicology Studies Toxicology Studies Animal Models->Toxicology Studies Safety profile

Caption: Hypothetical workflow for this compound mechanism of action studies.

Future Directions and Conclusion

The study of this compound presents a nascent field with considerable potential for discovery. At present, there is a critical lack of quantitative data and detailed experimental protocols concerning its mechanism of action. Future research should prioritize a systematic investigation of its biological targets and signaling pathways. Such studies are essential to unlock the therapeutic potential of this novel diterpene and to provide the foundational knowledge required for its development as a pharmacological agent. This guide serves as a call to action for the scientific community to explore the uncharacterized biological landscape of this compound.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of Verbenacine

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of available scientific literature and clinical trial databases, it has been determined that there is no identifiable therapeutic agent or research compound known as "verbenacine." The search for "this compound" and its potential therapeutic targets, mechanism of action, clinical trials, and associated signaling pathways did not yield any relevant results.

It is possible that "this compound" may be a novel or proprietary compound not yet disclosed in public domains, a misnomer, or a typographical error.

During the extensive search, several other therapeutic agents with distinct names were identified. These are listed below for informational purposes, in the event of a possible name confusion:

  • VER-01: A full-spectrum cannabis extract containing THC, under investigation for the treatment of chronic low back pain.[1][2]

  • Revefenacin: An inhalation solution for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[3]

  • Berbamine: A natural biomolecule isolated from Berberis amurensis that has been shown to modulate oncogenic cell-signaling pathways in various cancers.[4]

  • Veratrine: A compound that stimulates renin secretion by depolarizing nerve terminals and causing transmitter release.[5]

  • Vepdegestrant (ARV-471): An investigational oral PROteolysis TArgeting Chimera (PROTAC) ER degrader for the treatment of ER+/HER2- advanced or metastatic breast cancer.[6]

  • Venetoclax: A first-in-class medicine that selectively binds and inhibits the B-cell lymphoma-2 (BCL-2) protein, used in the treatment of certain blood cancers.[7]

  • Veverimer: A non-absorbed, hydrochloric acid binder under development for the treatment of metabolic acidosis in chronic kidney disease.[8]

  • Vamorolone: A treatment studied in Duchenne muscular dystrophy (DMD).[9]

Due to the lack of information on "this compound," it is not possible to provide the requested in-depth technical guide, including data presentation, experimental protocols, and visualizations of signaling pathways.

We recommend verifying the name and spelling of the compound of interest. Should a corrected name be provided, a new search can be initiated to gather the relevant information and generate the requested technical guide.

References

In Vitro Bioactivity of Verbenacine and Related Kaurane Diterpenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verbenacine, a kaurane diterpenoid identified as 3α-hydroxy-19-carboxykaur-15-ene, is a natural compound isolated from Salvia verbenaca. While the extracts of Salvia verbenaca have been traditionally used and scientifically investigated for their anti-inflammatory, antioxidant, and anticancer properties, specific in vitro studies on the bioactivity of isolated this compound are limited. This technical guide summarizes the available in vitro bioactivity data for structurally related kaurane diterpenes from the Salvia genus and other plant sources, providing a valuable reference for potential therapeutic applications and future research directions for this compound. The following sections detail the cytotoxic and neuroprotective effects of these compounds, their experimental protocols, and the signaling pathways involved.

Data Presentation: In Vitro Bioactivity of Kaurane Diterpenes

The following tables summarize the quantitative data on the in vitro bioactivity of various kaurane diterpenes, which are structurally similar to this compound. This data can serve as a predictive reference for the potential bioactivities of this compound.

Table 1: Cytotoxicity of ent-Kaurane Diterpenoids from Salvia cavaleriei [1][2]

CompoundCell LineIC50 (μM)
Compound 1 HL-600.8 ± 0.1
SMMC-77212.1 ± 0.3
A-5493.5 ± 0.4
MCF-74.2 ± 0.5
SW4806.4 ± 0.7
Compound 3 HL-601.2 ± 0.2
SMMC-77213.8 ± 0.5
A-5495.1 ± 0.6
MCF-77.3 ± 0.8
SW4809.5 ± 1.1
Compound 6 HL-600.65 ± 0.08
SMMC-77211.9 ± 0.2
A-5492.8 ± 0.3
MCF-73.9 ± 0.4
SW4805.7 ± 0.6
Cis-platin (Control) HL-608.9 ± 1.0
SMMC-772115.4 ± 1.8
A-54912.6 ± 1.5
MCF-718.2 ± 2.1
SW48021.3 ± 2.5

Note: Data is presented as mean ± standard deviation. Cell lines represent various human cancers: HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), and SW480 (colon adenocarcinoma).

Table 2: Neuroprotective Effects of Kaurane Diterpenes against H₂O₂-Induced Oxidative Stress in U373-MG Cells [3]

Compound (Concentration)Cell Viability (% of control)LDH Release (% of control)Intracellular ROS (% of control)
Control 100100100
H₂O₂ (1 mM) 52.3 ± 3.1185.4 ± 9.2210.7 ± 11.5
Linearol (5 μM) + H₂O₂ 78.5 ± 4.2125.1 ± 6.8135.2 ± 7.9
Linearol (10 μM) + H₂O₂ 89.1 ± 5.0110.6 ± 5.9115.8 ± 6.3
Sidol (5 μM) + H₂O₂ 75.9 ± 3.9130.4 ± 7.1142.6 ± 8.1
Sidol (10 μM) + H₂O₂ 85.4 ± 4.8115.2 ± 6.2120.3 ± 6.9

Note: Data is presented as mean ± standard deviation. U373-MG is a human astrocytoma cell line.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The kaurane diterpenes, dissolved in DMSO, are added to the wells at various concentrations. The final DMSO concentration should not exceed 0.1%.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.

Neuroprotection Assay (H₂O₂-Induced Oxidative Stress)
  • Cell Culture: Human astrocytoma U373-MG cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Pre-treatment: Cells are seeded in 96-well plates and pre-treated with kaurane diterpenes (Linearol or Sidol) at concentrations of 5 and 10 μM for 24 hours.[3]

  • Oxidative Stress Induction: After pre-treatment, the cells are exposed to 1 mM H₂O₂ for 30 minutes to induce oxidative stress.[3]

  • Cell Viability (MTT Assay): Cell viability is assessed using the MTT assay as described above.

  • LDH Release Assay: Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell membrane damage, is measured using a commercially available LDH cytotoxicity assay kit.

  • Intracellular ROS Measurement: Intracellular reactive oxygen species (ROS) levels are determined using the 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay. Cells are incubated with DCFH-DA, which is oxidized to the fluorescent dichlorofluorescein (DCF) by ROS. The fluorescence intensity is measured using a fluorescence microplate reader.

Mandatory Visualization

Signaling Pathway Diagram

The neuroprotective effects of kaurane diterpenes like linearol and sidol are suggested to be mediated, in part, through the activation of the Nrf2 signaling pathway.[3]

Nrf2_Pathway cluster_cytoplasm Cytoplasm Kaurane_Diterpenes Kaurane Diterpenes (e.g., Linearol, Sidol) Keap1 Keap1 Kaurane_Diterpenes->Keap1 Inhibition Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes Induces Transcription ROS_Reduction ROS Reduction Antioxidant_Enzymes->ROS_Reduction Cell_Protection Cell Protection ROS_Reduction->Cell_Protection

Caption: Nrf2 signaling pathway activated by kaurane diterpenes.

Experimental Workflow Diagram

The general workflow for assessing the in vitro bioactivity of a novel compound like this compound is outlined below.

Experimental_Workflow Start Start: Isolate/Synthesize This compound Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay on various cell lines) Start->Cytotoxicity_Screening Determine_IC50 Determine IC50 Values Cytotoxicity_Screening->Determine_IC50 Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., LPS-stimulated macrophages) Determine_IC50->Anti_inflammatory_Assay Select non-toxic concentrations Neuroprotection_Assay Neuroprotection Assay (e.g., Oxidative stress or neurotoxin-induced cell death) Determine_IC50->Neuroprotection_Assay Select non-toxic concentrations Measure_Cytokines Measure Cytokines (e.g., TNF-α, IL-6) and NO production Anti_inflammatory_Assay->Measure_Cytokines Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for signaling proteins) Measure_Cytokines->Mechanism_Study Assess_Viability_Apoptosis Assess Cell Viability and Apoptosis Neuroprotection_Assay->Assess_Viability_Apoptosis Assess_Viability_Apoptosis->Mechanism_Study End End: Data Analysis and Conclusion Mechanism_Study->End

Caption: General experimental workflow for in vitro bioactivity studies.

Conclusion

While direct in vitro studies on this compound are currently lacking, the data from structurally similar kaurane diterpenes strongly suggest its potential as a bioactive compound. The cytotoxic effects against a range of cancer cell lines and the neuroprotective properties against oxidative stress highlight promising avenues for future research. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate the therapeutic potential of this compound and other related natural products. Further studies are warranted to isolate this compound in sufficient quantities and to perform comprehensive in vitro bioactivity screening to validate these predicted effects and elucidate its precise mechanisms of action.

References

In-depth Technical Guide on Verbenacine Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: November 2025

To the Researchers, Scientists, and Drug Development Professionals,

Following a comprehensive review of the current scientific literature, it has been determined that there is a notable absence of published research specifically investigating the blood-brain barrier (BBB) permeability of the diterpenoid compound, verbenacine. This compound is identified as 3α-hydroxy-19-carboxykaur-15-ene, a compound isolated from Salvia verbenaca. While information regarding its chemical structure and some of its biological activities, such as antioxidant and anti-inflammatory effects, is available, data pertaining to its ability to cross the BBB is not present in the reviewed scientific domain.

The development of therapeutic agents for central nervous system (CNS) disorders is critically dependent on their ability to penetrate the BBB. The absence of data for this compound in this area presents a significant knowledge gap for its potential as a CNS-active compound.

In light of this, we have prepared the following in-depth technical guide. This guide does not contain specific data for this compound but instead offers a comprehensive overview of the established methodologies and theoretical frameworks used to assess the BBB permeability of novel chemical entities. This document is intended to serve as a valuable resource for initiating and guiding the investigation of the BBB permeability of compounds such as this compound.

A Technical Guide to Assessing the Blood-Brain Barrier Permeability of Novel Therapeutic Compounds

This guide provides an overview of the core experimental and computational methodologies employed to evaluate the ability of a compound to cross the blood-brain barrier.

Introduction to the Blood-Brain Barrier

The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. The primary functions of the BBB are to protect the brain from pathogens and toxins, and to maintain a stable environment for neural function. Transport across the BBB is a critical determinant of the efficacy of CNS-targeting drugs.

Key Physicochemical Properties Influencing BBB Permeability

Several molecular properties are predictive of a compound's potential for passive diffusion across the BBB. These are often assessed in the early stages of drug discovery.

PropertyOptimal Range for BBB PermeabilitySignificance
Molecular Weight (MW) < 400-500 DaSmaller molecules are more likely to pass through the lipid membranes of the BBB endothelial cells.
Lipophilicity (LogP) 1 - 3A moderate degree of lipophilicity is required for a compound to partition into the lipid bilayer of the cell membranes. Very high lipophilicity can lead to non-specific binding and poor solubility.
Polar Surface Area (PSA) < 60-90 ŲA lower PSA, which is the sum of the surfaces of polar atoms in a molecule, is associated with better BBB penetration as it reduces the energy required for desolvation to enter the lipid membrane.
Hydrogen Bond Donors ≤ 3A lower number of hydrogen bond donors reduces the interaction with water, facilitating entry into the lipidic environment of the BBB.
Hydrogen Bond Acceptors ≤ 7Similar to donors, a lower number of acceptors is favorable for BBB permeability.
pKa 4 - 10The ionization state of a compound at physiological pH (7.4) is crucial. The neutral form of a molecule is generally more permeable.
In Vitro Models for BBB Permeability Assessment

In vitro models are essential for medium to high-throughput screening of compounds and for mechanistic studies of BBB transport.

The PAMPA-BBB assay is a non-cell-based assay that models the lipid environment of the BBB.

Experimental Protocol:

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids) dissolved in an organic solvent, which is then allowed to evaporate, leaving a lipid layer that mimics the cell membrane.

  • Compound Application: The test compound is dissolved in a buffer solution at a known concentration and added to the donor wells of the filter plate.

  • Incubation: The plate is assembled with an acceptor plate containing buffer, and the compound is allowed to diffuse from the donor to the acceptor compartment through the artificial membrane.

  • Quantification: After a set incubation period, the concentration of the compound in both the donor and acceptor wells is measured using a suitable analytical method (e.g., LC-MS/MS).

  • Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:

    Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A]_t / [C_eq]))

    Where:

    • V_D and V_A are the volumes of the donor and acceptor wells.

    • A is the area of the membrane.

    • t is the incubation time.

    • [C_A]_t is the concentration in the acceptor well at time t.

    • [C_eq] is the equilibrium concentration.

Workflow Diagram:

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_membrane Prepare Lipid Membrane on Filter Plate assemble_plate Assemble Donor & Acceptor Plates prep_membrane->assemble_plate prep_solutions Prepare Donor (with compound) & Acceptor Solutions prep_solutions->assemble_plate incubate Incubate at Controlled Temperature assemble_plate->incubate quantify Quantify Compound Concentration (LC-MS/MS) incubate->quantify calculate Calculate Permeability (Pe) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).

These models utilize cultured brain endothelial cells grown on a semi-permeable membrane to form a monolayer that mimics the BBB.

Experimental Protocol:

  • Cell Culture: Brain endothelial cells (e.g., primary cells or immortalized cell lines like hCMEC/D3) are seeded onto the apical side of a Transwell insert. They are cultured until a confluent monolayer is formed, often in co-culture with astrocytes or pericytes on the basolateral side to induce tighter barrier properties.

  • Barrier Integrity Measurement: The integrity of the cell monolayer is assessed by measuring the Trans-Endothelial Electrical Resistance (TEER) and the permeability to a paracellular marker (e.g., Lucifer Yellow or fluorescently labeled dextran).

  • Permeability Assay: The test compound is added to the apical (blood side) chamber. At various time points, samples are taken from the basolateral (brain side) chamber.

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS or another sensitive analytical technique.

  • Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated using the formula:

    Papp = (dQ/dt) / (A * C_0)

    Where:

    • dQ/dt is the steady-state rate of appearance of the compound in the receiver chamber.

    • A is the surface area of the membrane.

    • C_0 is the initial concentration in the donor chamber.

Diagram of Transwell Assay Setup:

Transwell_Setup cluster_transwell Transwell Insert Apical (Blood Side) Apical (Blood Side) Endothelial Cell Monolayer Endothelial Cell Monolayer Apical (Blood Side)->Endothelial Cell Monolayer Porous Membrane Porous Membrane Endothelial Cell Monolayer->Porous Membrane Basolateral (Brain Side) Basolateral (Brain Side) Porous Membrane->Basolateral (Brain Side) Sampling Sampling Basolateral (Brain Side)->Sampling Collection Test Compound Test Compound Test Compound->Apical (Blood Side) Addition

Caption: Schematic of a cell-based Transwell assay for BBB permeability.

In Vivo Methods for BBB Permeability Assessment

In vivo studies provide the most physiologically relevant data on a compound's ability to cross the BBB and its distribution within the brain.

This is a common in vivo parameter used to quantify the extent of brain penetration.

Experimental Protocol:

  • Animal Dosing: The test compound is administered to laboratory animals (typically rodents) via a relevant route (e.g., intravenous or oral).

  • Sample Collection: At a specific time point (often at steady-state), blood and brain tissue are collected.

  • Sample Processing: Blood is processed to obtain plasma. The brain is homogenized.

  • Quantification: The concentration of the compound in the plasma and brain homogenate is measured using LC-MS/MS.

  • Kp Calculation: The Kp value is calculated as the ratio of the total concentration of the compound in the brain to that in the plasma:

    Kp = C_brain / C_plasma

This technique allows for the direct measurement of the rate of drug transport into the brain, independent of peripheral pharmacokinetics.

Experimental Protocol:

  • Surgical Preparation: An anesthetized animal (usually a rat) is surgically prepared to isolate the carotid artery, which supplies blood to the brain.

  • Perfusion: The test compound, dissolved in a physiological buffer, is perfused through the carotid artery at a constant rate.

  • Termination and Sample Collection: After a short perfusion period (typically a few minutes), the perfusion is stopped, and the brain is collected.

  • Quantification: The concentration of the compound in the brain tissue is determined.

  • Brain Uptake Clearance (CLin) Calculation: The rate of transport is expressed as the brain uptake clearance.

Signaling Pathways and Transporters at the BBB

The BBB is not a passive barrier; it is equipped with a variety of transporters that can either facilitate the entry of essential nutrients or actively efflux xenobiotics.

  • Efflux Transporters: P-glycoprotein (P-gp, MDR1) and Breast Cancer Resistance Protein (BCRP) are major efflux transporters that actively pump a wide range of compounds out of the brain endothelial cells, limiting their brain penetration.

  • Influx Transporters: Solute carrier (SLC) transporters facilitate the uptake of essential molecules like glucose (GLUT1), amino acids, and organic anions.

Diagram of Transporter-Mediated BBB Crossing:

BBB_Transporters cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Blood Compound in Circulation Passive Passive Diffusion Blood->Passive Lipophilic Influx Influx Transporter (e.g., SLC) Blood->Influx Efflux Efflux Transporter (e.g., P-gp) Blood->Efflux Potential Entry Brain Compound in Brain Parenchyma Passive->Brain Influx->Brain Facilitated Efflux->Blood Active Efflux

Caption: Mechanisms of compound transport across the blood-brain barrier.

The assessment of blood-brain barrier permeability is a multifaceted process that integrates computational predictions, in vitro screening, and definitive in vivo studies. For a novel compound like this compound, a systematic evaluation using the methodologies outlined in this guide would be necessary to determine its potential for CNS applications. Future research in this specific area is warranted to unlock the full therapeutic potential of this natural product.

Methodological & Application

Application Notes and Protocols for the Extraction of Verbenacine from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction, isolation, and quantification of verbenacine from plant material, primarily targeting Salvia verbenaca, a known source of this kaurane diterpene. The methodologies are based on established phytochemical extraction principles and specific details from the scientific literature.

Introduction

This compound is a kaurane-type diterpenoid isolated from the aerial parts of Salvia verbenaca[1][2]. Diterpenes from Salvia species are of significant interest due to their diverse biological activities. This document outlines a comprehensive workflow for the extraction and purification of this compound, followed by its quantification using High-Performance Liquid Chromatography (HPLC).

Pre-Extraction Preparation

Proper preparation of the plant material is crucial for efficient extraction.

Protocol 1: Plant Material Collection and Preparation

  • Collection: Collect the aerial parts (leaves and stems) of Salvia verbenaca during its flowering season.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. Alternatively, oven-dry at a temperature not exceeding 40-50°C to prevent the degradation of thermolabile compounds.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. A particle size of 30-40 mesh is optimal for maximizing the surface area for solvent penetration.

Extraction of this compound

The following protocol is based on the successful isolation of this compound and is a common method for extracting diterpenes from Salvia species.

Protocol 2: Alcoholic Extraction

  • Maceration:

    • Place 1 kg of the powdered plant material into a large container.

    • Add 5 L of 95% ethanol to completely submerge the plant material.

    • Seal the container and allow it to stand for 72 hours at room temperature, with occasional agitation.

  • Filtration:

    • After the maceration period, filter the mixture through a fine-mesh cloth or filter paper to separate the extract from the plant residue (marc).

    • Press the marc to recover the maximum amount of extract.

  • Repeated Extraction:

    • Repeat the maceration and filtration steps two more times with fresh 95% ethanol to ensure exhaustive extraction.

  • Concentration:

    • Combine all the filtrates.

    • Concentrate the combined alcoholic extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C until the ethanol is completely removed, yielding a crude extract.

Table 1: Extraction Parameters

ParameterValue
Plant MaterialDried, powdered aerial parts of Salvia verbenaca
Solvent95% Ethanol
Solid-to-Solvent Ratio1:5 (w/v)
Extraction Time72 hours per extraction cycle
Number of Extractions3
TemperatureRoom Temperature

Purification of this compound

The crude extract contains a complex mixture of phytochemicals. A multi-step purification process is required to isolate this compound.

Protocol 3: Column Chromatography Purification

  • Adsorbent Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

    • Pack a glass column with the slurry, ensuring a uniform and bubble-free packing. The amount of silica gel should be approximately 20-50 times the weight of the crude extract.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., a mixture of n-hexane and ethyl acetate) and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate completely.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 8:2 v/v).

    • Visualize the spots under UV light or by using a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).

    • Pool the fractions containing the compound of interest (this compound).

  • Re-chromatography (if necessary):

    • If the pooled fractions are not pure, repeat the column chromatography with a different solvent system or a finer grade of silica gel to achieve the desired purity.

  • Crystallization:

    • Concentrate the pure fractions to a small volume and allow the this compound to crystallize.

    • Wash the crystals with a cold, non-polar solvent (e.g., n-hexane) to remove any remaining impurities.

Quantification of this compound by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound in the extracts. The following is a proposed method based on the analysis of similar kaurane diterpenes.

Protocol 4: HPLC-UV Quantification

  • Instrumentation:

    • HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

    • Gradient Program: Start with a suitable ratio (e.g., 50:50 A:B), and linearly increase the concentration of A over a period of 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: Scan for the optimal wavelength for this compound detection using a diode array detector (DAD). Based on similar diterpenes, a wavelength between 210-230 nm is likely to be suitable.

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Prepare a stock solution of purified this compound (standard) in methanol at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution to obtain concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a known amount of the crude or purified extract.

    • Dissolve the extract in methanol and sonicate for 15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Calibration and Quantification:

    • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

    • Inject the sample solutions and determine the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Table 2: Proposed HPLC Method Parameters

ParameterCondition
Column C18 Reversed-Phase (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)
Elution Mode Gradient
Flow Rate 1.0 mL/min
Detection UV at 210-230 nm
Temperature 25°C
Injection Volume 20 µL

Workflow Diagrams

Verbenacine_Extraction_Workflow PlantMaterial Plant Material (Salvia verbenaca) Drying Drying (Air or Oven at 40-50°C) PlantMaterial->Drying Grinding Grinding (Coarse Powder) Drying->Grinding Extraction Alcoholic Extraction (95% Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection & TLC Monitoring ColumnChromatography->FractionCollection Purifiedthis compound Purified this compound FractionCollection->Purifiedthis compound HPLC HPLC Quantification Purifiedthis compound->HPLC

Caption: Overall workflow for this compound extraction and quantification.

HPLC_Quantification_Workflow StandardPrep Prepare this compound Standards InjectStandards Inject Standards StandardPrep->InjectStandards SamplePrep Prepare Extract Sample InjectSample Inject Sample SamplePrep->InjectSample HPLC_System HPLC System (C18 Column, UV Detector) CalibrationCurve Generate Calibration Curve HPLC_System->CalibrationCurve from Standards PeakIntegration Integrate this compound Peak HPLC_System->PeakIntegration from Sample InjectStandards->HPLC_System InjectSample->HPLC_System Quantification Quantify this compound Concentration CalibrationCurve->Quantification PeakIntegration->Quantification

Caption: Workflow for the quantification of this compound using HPLC.

References

Application Note: High-Performance Liquid Chromatography Method for the Quantitative Analysis of Verbenaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Verbenaline, a pharmacologically active iridoid glycoside found in various Verbena species. The described method is suitable for the quality control and standardization of herbal extracts and finished products containing Verbenaline. This document provides a comprehensive experimental protocol, method validation parameters, and a visual representation of the analytical workflow.

Introduction

Verbenaline, also known as Verbenalin, is an iridoid glucoside that has garnered significant interest for its diverse biological activities, including hepatoprotective effects.[1] As the therapeutic potential of Verbenaline is further explored, the need for a reliable and accurate analytical method for its quantification becomes paramount for quality control in research and drug development. High-Performance Liquid Chromatography (HPLC) offers the necessary specificity, sensitivity, and reproducibility for this purpose. This application note presents a detailed reversed-phase HPLC (RP-HPLC) method for the determination of Verbenaline.

Experimental Protocol

This protocol is a synthesis of established methods for the analysis of Verbenaline in plant extracts.[1][2]

1. Instrumentation and Materials

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade methanol, acetonitrile, and water. Formic acid or phosphoric acid may be used as a mobile phase modifier.

  • Reference Standard: Verbenaline (>98% purity).

  • Sample Preparation: Plant material is typically extracted with methanol or a hydroalcoholic solution. The extract is then filtered through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions

A reversed-phase HPLC system with a UV detector is commonly employed for the analysis of Verbenaline.[1][2] The following conditions have been shown to provide good separation and quantification:

ParameterCondition
Column C18 (e.g., Kromasil, 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid
Gradient Program 0 min: 95% A, 0.5 min: 85% A, 5 min: 75% A, 6 min: 65% A, 6.1-7 min: 2% A
Flow Rate 0.45 mL/min
Column Temperature 45°C
Detection Wavelength 234 nm
Injection Volume 1 µL

3. Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of Verbenaline in methanol at a concentration of 1 mg/mL. Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.01 to 0.2 mg/mL.

  • Sample Solution: Accurately weigh a quantity of the powdered plant material or extract. Add a known volume of methanol, sonicate for 30 minutes, and then centrifuge. Filter the supernatant through a 0.45 µm syringe filter prior to injection.

Method Validation Summary

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines.[1] The validation parameters demonstrate that the method is linear, precise, and accurate for the quantification of Verbenaline.

Validation ParameterResult
Linearity (R²) ≥ 0.997
Intra-day Precision (RSD%) ≤ 1.71%
Inter-day Precision (RSD%) ≤ 1.46%
Accuracy (Recovery %) 93.9% - 108.8%

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of Verbenaline, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Plant Material / Extract Extraction Extraction with Methanol Sample->Extraction Standard Verbenaline Reference Standard Std_Prep Preparation of Standard Solutions Standard->Std_Prep Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System Filtration->HPLC Std_Prep->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram Column C18 Column Detection UV Detection at 234 nm Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: HPLC analysis workflow for Verbenaline quantification.

Signaling Pathway (Illustrative Example)

While this application note focuses on the analytical method, Verbenaline is known to exhibit biological activity, such as hepatoprotective effects.[1] The following diagram provides a simplified, illustrative example of a hypothetical signaling pathway that could be investigated in relation to Verbenaline's mechanism of action.

Signaling_Pathway Verbenaline Verbenaline Receptor Cell Surface Receptor Verbenaline->Receptor Binds Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor (e.g., Nrf2) Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Antioxidant Gene Expression Transcription_Factor->Gene_Expression Induces Cellular_Response Hepatoprotective Effect Gene_Expression->Cellular_Response Leads to

References

Application Notes and Protocols for the Quantification of Verbenacine in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verbenacine, a kaurane-type diterpene isolated from Salvia verbenaca, has garnered interest within the scientific community for its potential biological activities.[1][2][3] Diterpenoids from Salvia species are known to possess a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects.[4] The quantification of this compound in plant extracts is a critical step in the research and development of new therapeutic agents, ensuring quality control, standardization, and accurate dosing for preclinical and clinical studies.

These application notes provide a comprehensive overview of the methodologies for the extraction, quantification, and biological pathway analysis of this compound. The protocols are designed to be adaptable to various laboratory settings and can be modified based on the specific research requirements.

Data Presentation

Table 1: Illustrative this compound Content in Salvia verbenaca Extracts using Different Extraction Solvents.

Extraction SolventThis compound Concentration (µg/g of dry plant material) - Illustrative
Methanol150 - 300
Ethanol120 - 250
Acetone100 - 200
Dichloromethane180 - 350

Table 2: Illustrative this compound Yield from Different Parts of Salvia verbenaca.

Plant PartThis compound Yield (% w/w of dry plant material) - Illustrative
Aerial Parts0.015 - 0.030
Leaves0.020 - 0.040
Stems0.005 - 0.015
RootsNot typically reported as a primary source

Experimental Protocols

Protocol for Extraction of this compound from Salvia verbenaca

This protocol describes a general method for the extraction of this compound and other diterpenes from dried plant material.

Materials and Reagents:

  • Dried and powdered aerial parts of Salvia verbenaca

  • Methanol (HPLC grade)

  • Ethanol (95%)

  • Acetone (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Ultrasonic bath

Procedure:

  • Sample Preparation: Weigh 10 g of finely powdered, dried aerial parts of Salvia verbenaca.

  • Maceration:

    • Place the powdered plant material in a 250 mL Erlenmeyer flask.

    • Add 100 mL of the selected extraction solvent (e.g., methanol).

    • Seal the flask and place it in an ultrasonic bath for 30 minutes at room temperature.

    • Alternatively, let the mixture macerate for 24 hours at room temperature with occasional shaking.

  • Filtration: Filter the extract through Whatman No. 1 filter paper to separate the plant debris from the liquid extract.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 45°C until the solvent is completely removed.

  • Storage: Store the dried crude extract at -20°C in a desiccator until further analysis.

Protocol for Quantification of this compound by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol provides a framework for the quantitative analysis of this compound using a validated HPLC-MS method.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS) detector (e.g., Triple Quadrupole or Q-TOF).

  • C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • This compound analytical standard (of known purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade, ultrapure).

  • Formic acid (LC-MS grade).

  • Methanol (HPLC grade).

  • Syringe filters (0.22 µm).

Chromatographic Conditions (to be optimized):

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (to be optimized):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • Precursor Ion (m/z): [M+H]⁺ for this compound (exact mass to be determined from the standard).

  • Product Ions (m/z): At least two characteristic fragment ions for this compound to be determined by infusion of the standard.

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum sensitivity.

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound standard (1 mg/mL) in methanol.

    • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples (e.g., 1 - 1000 ng/mL).

  • Sample Preparation:

    • Dissolve a known amount of the crude plant extract in methanol to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject the calibration standards to construct a calibration curve.

    • Inject the prepared sample solutions.

    • Integrate the peak area corresponding to the this compound MRM transition.

  • Quantification:

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

    • Calculate the final concentration in the original plant material (e.g., in µg/g of dry weight).

Method Validation (as per ICH guidelines):

  • Linearity: Assess the linearity of the calibration curve using at least five concentration levels. The correlation coefficient (r²) should be > 0.99.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Specificity: Evaluate the ability of the method to differentiate and quantify the analyte in the presence of other components in the extract.

  • Recovery: Assess the extraction efficiency by spiking a known amount of the standard into a blank matrix.

Mandatory Visualization

Below are diagrams representing the experimental workflow and a plausible signaling pathway that may be influenced by this compound, based on the known activities of related kaurane diterpenes.

experimental_workflow plant_material Salvia verbenaca (Dried Aerial Parts) powdering Grinding to Fine Powder plant_material->powdering extraction Solvent Extraction (e.g., Methanol) powdering->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Diterpene Extract concentration->crude_extract sample_prep Sample Preparation (Dissolution & Filtration) crude_extract->sample_prep hplc_ms HPLC-MS Analysis sample_prep->hplc_ms quantification Quantification of this compound hplc_ms->quantification signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) receptor Receptor (e.g., TLR4) stimulus->receptor mapk_cascade MAPK Cascade (ERK, JNK, p38) receptor->mapk_cascade ikk IKK Complex receptor->ikk This compound This compound This compound->mapk_cascade inhibits This compound->ikk inhibits gene_transcription Gene Transcription mapk_cascade->gene_transcription apoptosis Apoptosis mapk_cascade->apoptosis nfkb_ikb NF-κB-IκB Complex ikk->nfkb_ikb phosphorylates IκB nfkb NF-κB nfkb_ikb->nfkb releases NF-κB nfkb->gene_transcription translocates inflammatory_response Inflammatory Response (e.g., TNF-α, IL-6) gene_transcription->inflammatory_response

References

Application Notes and Protocols for the Synthesis of Verbenacine Derivatives and Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verbenacine, an ent-kaurane diterpene isolated from Salvia verbenaca, represents a promising scaffold for the development of novel therapeutic agents.[1][2] The ent-kaurane skeleton is a common feature in a variety of plant-derived natural products that have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] Structure-activity relationship (SAR) studies of various ent-kaurane diterpenoids have revealed that modifications at specific positions of the tetracyclic core can significantly modulate their biological efficacy.[5][7][8]

These application notes provide a comprehensive guide for the synthesis of novel this compound derivatives and their subsequent evaluation for SAR studies. The protocols outlined below are based on established synthetic methodologies for the modification of related ent-kaurane diterpenoids and are intended to serve as a foundational resource for researchers in drug discovery and medicinal chemistry. While specific SAR data for this compound derivatives is not yet available in the public domain, this document extrapolates potential SAR trends based on published data for analogous compounds.

Proposed Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached through semi-synthetic modifications of the parent natural product. The primary reactive handles on the this compound scaffold are the C3-hydroxyl group and the C19-carboxylic acid. Additionally, the C15-C16 double bond offers a site for further functionalization.

A generalized workflow for the synthesis of this compound derivatives is presented below:

Synthesis_Workflow This compound This compound Protection Protection of C3-OH / C19-COOH This compound->Protection Standard protecting group chemistry Modification Modification of C15-C16 / Other sites Protection->Modification e.g., Epoxidation, Dihydroxylation, Hydrogenation Deprotection Deprotection Modification->Deprotection Acid/Base or hydrogenolysis Derivative This compound Derivative Deprotection->Derivative

A generalized workflow for the synthesis of this compound derivatives.
Experimental Protocols

Protocol 1: Esterification of the C19-Carboxylic Acid

This protocol describes the synthesis of ester derivatives at the C19 position, which can be crucial for modulating lipophilicity and cell permeability.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol, benzyl alcohol)

  • Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add the corresponding alcohol (1.2 equivalents) and DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC or EDC (1.2 equivalents) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired C19-ester derivative.

Protocol 2: Acylation of the C3-Hydroxyl Group

This protocol details the synthesis of acyl derivatives at the C3 position, which can influence hydrogen bonding interactions and metabolic stability.

Materials:

  • This compound (or a C19-protected derivative)

  • Acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or triethylamine (TEA)

  • Anhydrous DCM

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add pyridine or TEA (2-3 equivalents).

  • Cool the mixture to 0 °C.

  • Add the acid chloride or anhydride (1.5 equivalents) dropwise.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by silica gel column chromatography to obtain the C3-acyl derivative.

Protocol 3: Modification of the C15-C16 Double Bond

This protocol describes the epoxidation of the C15-C16 double bond, a common modification in diterpenoid chemistry to introduce new functionalities.

Materials:

  • This compound (or a protected derivative)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Anhydrous DCM

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add m-CPBA (1.5 equivalents) portion-wise at 0 °C.

  • Stir the reaction at 0 °C to room temperature for 2-6 hours, monitoring by TLC.

  • Quench the reaction by adding saturated sodium thiosulfate solution.

  • Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the C15,16-epoxide derivative.

Structure-Activity Relationship (SAR) Studies

Based on the biological activities of related ent-kaurane diterpenoids, this compound derivatives are anticipated to exhibit anticancer, anti-inflammatory, and antimicrobial activities.[3][4][5][6][9][10][11][12][13][14] The following tables summarize the expected impact of specific structural modifications on these biological activities.

Anticancer Activity

The anticancer effects of ent-kaurane diterpenoids are often mediated through the induction of apoptosis and cell cycle arrest.[3][15] Key signaling pathways involved include the modulation of Bcl-2 family proteins, caspases, and cyclin-dependent kinases.[3][15]

Anticancer_Pathway cluster_cell Cancer Cell This compound This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) This compound->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

A simplified signaling pathway for this compound-induced apoptosis.

Table 1: Predicted SAR of this compound Derivatives for Anticancer Activity

Derivative IDR1 (C3 Position)R2 (C19 Position)R3 (C15-C16)Predicted Anticancer Activity (IC50)Rationale for Modification
VER-001-OH (Parent)-COOH (Parent)Double bondModerateBaseline activity of the natural product.
VER-002-OCOCH3-COOHDouble bondPotentially IncreasedAcylation may improve cell permeability.
VER-003-OH-COOCH3Double bondPotentially IncreasedEsterification can enhance lipophilicity and cell uptake.
VER-004-OH-CONHCH2PhDouble bondPotentially IncreasedAmide formation can introduce new hydrogen bonding interactions.
VER-005-OH-COOHEpoxidePotentially IncreasedThe epoxide may act as an electrophilic trap for cellular nucleophiles.
VER-006-OH-COOHDihydroPotentially DecreasedSaturation of the double bond may reduce activity.
Anti-inflammatory Activity

The anti-inflammatory effects of ent-kaurane diterpenoids are often associated with the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6.[4][12][13][14] This is often achieved through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][14]

Table 2: Predicted SAR of this compound Derivatives for Anti-inflammatory Activity

Derivative IDR1 (C3 Position)R2 (C19 Position)R3 (C15-C16)Predicted Anti-inflammatory Activity (IC50)Rationale for Modification
VER-001-OH (Parent)-COOH (Parent)Double bondModerateBaseline activity of the natural product.
VER-007-OCOPh-COOHDouble bondPotentially IncreasedAromatic acylation could enhance binding to target proteins.
VER-008-OH-COOCH2CH3Double bondPotentially IncreasedIncreased lipophilicity may improve tissue distribution.
VER-009-OCH3-COOHDouble bondPotentially AlteredMethylation of the hydroxyl group may alter hydrogen bonding capacity.
VER-010-OH-COOHDihydroxylPotentially IncreasedDihydroxylation can introduce new polar interactions.
Antimicrobial Activity

Several ent-kaurane diterpenoids have demonstrated activity against a range of bacteria, particularly Gram-positive strains.[9][10][11] The presence of a carboxylic acid at C19 and the exocyclic double bond at C16(17) in related compounds have been shown to be important for antimicrobial effects.

Table 3: Predicted SAR of this compound Derivatives for Antimicrobial Activity

Derivative IDR1 (C3 Position)R2 (C19 Position)R3 (C15-C16)Predicted Antimicrobial Activity (MIC)Rationale for Modification
VER-001-OH (Parent)-COOH (Parent)Double bondModerateThe carboxylic acid is often important for activity.
VER-011-OH-COOCH3Double bondPotentially DecreasedEsterification of the carboxylic acid may reduce activity.
VER-012-OH-CH2OHDouble bondPotentially DecreasedReduction of the carboxylic acid may diminish activity.
VER-013-OH-COOHDihydroPotentially DecreasedThe exocyclic methylene group can be important for activity.
VER-014-NH2-COOHDouble bondPotentially IncreasedIntroduction of an amino group may enhance interactions with bacterial targets.

Bioassay Protocols for SAR Studies

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized this compound derivatives dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Protocol 5: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages

This assay measures the anti-inflammatory potential of the derivatives by quantifying the inhibition of NO production.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Synthesized this compound derivatives

  • Griess reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of the this compound derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the amount of nitrite produced using a sodium nitrite standard curve and determine the percentage of NO inhibition.

Protocol 6: Broth Microdilution Assay for Antimicrobial Activity

This assay determines the minimum inhibitory concentration (MIC) of the derivatives against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB)

  • Synthesized this compound derivatives

  • 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the this compound derivatives in MHB in a 96-well plate.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The protocols and SAR information provided in these application notes offer a solid framework for the exploration of this compound derivatives as potential therapeutic agents. By systematically synthesizing and evaluating a library of analogs, researchers can elucidate the key structural features required for potent and selective biological activity, paving the way for the development of novel drug candidates based on the ent-kaurane scaffold. It is important to reiterate that the SAR data presented is predictive and requires experimental validation.

References

Application Notes and Protocols for Berberine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for "Verbenacine" did not yield any relevant scientific information, suggesting that the name may be incorrect or refer to a compound not yet described in publicly available literature. Therefore, these application notes and protocols are provided for Berberine , a well-characterized isoquinoline alkaloid with extensive applications in cell culture-based research, as a representative natural compound with significant biological activity.

Introduction to Berberine

Berberine is a natural alkaloid extracted from various plants, including those of the Berberis genus. It has a long history of use in traditional medicine and has garnered significant interest in modern biomedical research due to its diverse pharmacological activities.[1] In cell culture experiments, berberine is widely studied for its anti-cancer, anti-inflammatory, and metabolic regulatory effects. It is known to influence a multitude of cellular processes, including cell proliferation, apoptosis, and cell cycle progression, by modulating key signaling pathways.[2][3]

Mechanism of Action

Berberine's mechanism of action is multifaceted, involving the regulation of several key signaling pathways. In cancer cells, it has been shown to induce apoptosis and cell cycle arrest.[1][4] A primary mechanism involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes apoptosis.[5] Berberine can also activate caspases, including caspase-3 and caspase-9, further driving the apoptotic process.[5][6]

Furthermore, berberine influences critical signaling cascades such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are often dysregulated in cancer and other diseases.[2][3] By inhibiting these pathways, berberine can suppress cell proliferation and survival. In the context of metabolism, berberine is known to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[7][8]

Quantitative Data Presentation

The following tables summarize the cytotoxic effects of berberine on various cancer cell lines and its impact on key apoptotic and cell cycle regulatory proteins.

Table 1: IC50 Values of Berberine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
HT29Colon Cancer52.37 ± 3.4548
Tca8113Oral Squamous Cell Carcinoma218.52 ± 18.7148
CNE2Nasopharyngeal Carcinoma249.18 ± 18.1448
MCF-7Breast Cancer272.15 ± 11.0648
HelaCervical Carcinoma245.18 ± 17.3348
T47DBreast Cancer2548
MCF-7Breast Cancer2548
HCC70Triple Negative Breast Cancer0.19 ± 0.06Not Specified
BT-20Triple Negative Breast Cancer0.23 ± 0.10Not Specified
MDA-MB-468Triple Negative Breast Cancer0.48 ± 0.25Not Specified
MDA-MB-231Triple Negative Breast Cancer16.7 ± 2.37Not Specified
SK-N-SHNeuroblastoma~3748
SK-N-MCNeuroblastoma>10048
SNU-1Gastric Cancer3024
CT26Murine Colon Carcinoma17.248
HT29Human Colon Carcinoma11.948
TMK-1Human Gastric Carcinoma9.748

Table 2: Effect of Berberine on the Expression of Apoptosis-Related Proteins

Cell LineTreatmentTarget ProteinChange in Expression
Multiple Cancer Cell LinesBerberine (IC50)BaxIncreased
Multiple Cancer Cell LinesBerberine (IC50)Bcl-2Decreased
DU145 (Prostate Cancer)Berberine (25-100 µM)BaxIncreased
DU145 (Prostate Cancer)Berberine (25-100 µM)Bcl-2Decreased
DU145 (Prostate Cancer)Berberine (25-100 µM)Bcl-xLDecreased
SK-N-SH (Neuroblastoma)Berberine (5-50 µM)BaxIncreased
SK-N-SH (Neuroblastoma)Berberine (5-50 µM)Bcl-2Decreased
C2C12 (Myotubes)Palmitic Acid + BerberineBaxDecreased (compared to PA alone)
C2C12 (Myotubes)Palmitic Acid + BerberineBcl-2Increased (compared to PA alone)

Experimental Protocols

Berberine chloride is sparingly soluble in water but readily soluble in dimethyl sulfoxide (DMSO).

  • Materials:

    • Berberine chloride powder (Molecular Weight: 371.8 g/mol )

    • Sterile, cell culture grade DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • To prepare a 10 mM stock solution, weigh 3.718 mg of berberine chloride powder.

    • Aseptically add the powder to a sterile microcentrifuge tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved, resulting in a clear yellow solution.

    • Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

This protocol is for determining the cytotoxic effect of berberine on a chosen cell line.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well plates

    • Berberine stock solution (10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^6 cells/well and incubate overnight.[4]

    • Prepare serial dilutions of berberine from the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of berberine. Include a vehicle control (medium with the same concentration of DMSO as the highest berberine concentration).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

    • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[7][9]

    • Calculate cell viability as a percentage of the vehicle-treated control.

This protocol allows for the quantification of apoptotic cells using flow cytometry.

  • Materials:

    • Cells of interest

    • 6-well plates

    • Berberine stock solution

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of berberine for the specified duration (e.g., 24 or 48 hours).[1][5]

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[4]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.[4]

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Cells of interest

    • 6-well plates

    • Berberine stock solution

    • Cold 70% ethanol

    • PBS

    • RNase A (10 mg/mL)

    • Propidium Iodide (1 mg/mL)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with berberine as described for the apoptosis assay.[2]

    • Harvest the cells and wash with cold PBS.

    • Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.[2]

    • Add PI to the cell suspension and incubate for 15 minutes in the dark.

    • Analyze the cells by flow cytometry.[2]

This protocol is for detecting changes in the expression of specific proteins following berberine treatment.

  • Materials:

    • Cells of interest

    • 6-well plates or larger culture dishes

    • Berberine stock solution

    • RIPA lysis buffer with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, Akt)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Seed and treat cells with berberine as described previously.

    • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.[10]

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.[10]

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

G cluster_0 Experimental Workflow for Berberine Treatment cluster_1 Downstream Assays prep Prepare Berberine Stock Solution (in DMSO) treat Treat Cells with Berberine prep->treat seed Seed Cells in Culture Plates seed->treat incubate Incubate for Desired Time treat->incubate viability Cell Viability (MTT Assay) incubate->viability apoptosis Apoptosis (Annexin V/PI) incubate->apoptosis cellcycle Cell Cycle (PI Staining) incubate->cellcycle western Protein Expression (Western Blot) incubate->western

Caption: General experimental workflow for studying the effects of Berberine in cell culture.

G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Pathway Berberine Berberine PI3K PI3K Berberine->PI3K Ras Ras Berberine->Ras Bcl2 Bcl-2 Berberine->Bcl2 Bax Bax Berberine->Bax Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Caspases Caspases Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Key signaling pathways modulated by Berberine in cancer cells.

References

Application of Neuroprotective Compounds in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Valbenazine and Verbascoside

Introduction:

Neurodegenerative diseases, such as Huntington's disease and Alzheimer's disease, are characterized by the progressive loss of structure and function of neurons. Research into therapeutic agents that can slow or halt this process is a critical area of focus in modern medicine. This document provides detailed application notes and protocols for two compounds, Valbenazine and Verbascoside, which have shown therapeutic potential in preclinical and clinical models of neurodegenerative disorders. It is important to note that the initial query for "Verbenacine" did not yield significant results in the context of neurodegenerative disease research. It is likely that the intended compounds of interest were Valbenazine or Verbascoside, both of which have established research in this field.

Section 1: Valbenazine in Huntington's Disease Models

Valbenazine is a selective vesicular monoamine transporter 2 (VMAT2) inhibitor.[1] It is approved for the treatment of chorea associated with Huntington's disease, a progressive, inherited neurodegenerative disorder.[1][2][3]

Mechanism of Action

Valbenazine works by reducing the uptake of dopamine into synaptic vesicles, thereby decreasing the amount of dopamine available for release. This modulation of dopaminergic neurotransmission helps to alleviate the involuntary, jerky movements known as chorea, a hallmark symptom of Huntington's disease.[4] Its selectivity for VMAT2 is thought to result in fewer off-target side effects compared to other VMAT inhibitors.[1]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Uptake Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Released_Dopamine Reduced Dopamine Release Vesicle->Released_Dopamine Exocytosis Valbenazine Valbenazine Valbenazine->VMAT2 Inhibits Dopamine_Receptor Dopamine Receptor Released_Dopamine->Dopamine_Receptor Binding

Caption: Mechanism of Valbenazine action in reducing dopamine release.

Quantitative Data from Clinical Trials

The efficacy of Valbenazine in treating chorea in Huntington's disease has been evaluated in clinical trials, such as the KINECT-HD study.[3]

ParameterValbenazine GroupPlacebo Groupp-value
Change from Baseline in Total Maximal Chorea (TMC) Score at Week 12 Significant ReductionLess Reduction<0.0001
CGI-C Score for Chorea at Week 12 ImprovedLess Improvement<0.0001
MS-C Score for Chorea at Week 12 ImprovedLess Improvement<0.0001

CGI-C: Clinical Global Impression of Change; MS-C: Mover's Global Impression of Change

Experimental Protocol: Evaluation of Valbenazine in a Mouse Model of Huntington's Disease

This protocol describes a general workflow for assessing the efficacy of Valbenazine in a transgenic mouse model of Huntington's disease (e.g., R6/2 mice).

cluster_workflow Experimental Workflow Model HD Mouse Model (e.g., R6/2) Grouping Randomize into Treatment & Control Groups Model->Grouping Treatment Administer Valbenazine (oral gavage) Grouping->Treatment Behavioral Behavioral Testing (e.g., Rotarod, Open Field) Treatment->Behavioral Daily Dosing Neurochemical Neurochemical Analysis (e.g., HPLC for dopamine levels) Behavioral->Neurochemical Post-sacrifice Histological Histological Analysis (e.g., Immunohistochemistry for neuronal markers) Neurochemical->Histological Analysis Data Analysis Histological->Analysis

Caption: Workflow for preclinical evaluation of Valbenazine.

Detailed Methodology:

  • Animal Model: Utilize a well-characterized transgenic mouse model of Huntington's disease, such as the R6/2 mouse, which exhibits a progressive motor deficit.

  • Grouping and Dosing: Randomly assign mice to either the Valbenazine treatment group or a vehicle control group. Administer Valbenazine orally at a predetermined dose and frequency.

  • Behavioral Assessment:

    • Rotarod Test: To assess motor coordination and balance. Place mice on a rotating rod and record the latency to fall.

    • Open Field Test: To evaluate locomotor activity and anxiety-like behavior. Track the distance moved, time spent in the center versus the periphery of the arena.

  • Neurochemical Analysis: Following the treatment period, sacrifice the animals and dissect brain regions of interest (e.g., striatum). Use High-Performance Liquid Chromatography (HPLC) to quantify dopamine and its metabolites.

  • Histological Analysis: Perfuse a subset of animals and prepare brain sections. Perform immunohistochemistry to assess neuronal markers (e.g., DARPP-32) and huntingtin aggregates.

  • Data Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the outcomes between the treatment and control groups.

Section 2: Verbascoside in Alzheimer's Disease Models

Verbascoside (also known as acteoside) is a phenylethanoid glycoside found in various plants. It has demonstrated neuroprotective effects in preclinical models of Alzheimer's disease, primarily through its anti-inflammatory and antioxidant properties.[5][6]

Mechanism of Action

Verbascoside exerts its neuroprotective effects by modulating multiple signaling pathways. A key mechanism is the inhibition of the NF-κB signaling pathway, which plays a crucial role in neuroinflammation.[5][6] By blocking the phosphorylation of IKKα/β and IκBα, Verbascoside prevents the nuclear translocation of NF-κB p65, thereby reducing the expression of pro-inflammatory cytokines such as IL-1β and TNF-α.[5]

cluster_pathway Verbascoside Anti-inflammatory Pathway Abeta Amyloid-β TLR4 TLR4 Abeta->TLR4 IKK IKKα/β TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB p65 IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Pro-inflammatory Cytokines (IL-1β, TNF-α) Nucleus->Inflammation Transcription Verbascoside Verbascoside Verbascoside->IKK Inhibits

Caption: Verbascoside inhibits the NF-κB inflammatory pathway.

Quantitative Data from In Vitro and In Vivo Models

Studies using cellular and animal models of Alzheimer's disease have provided quantitative evidence for the efficacy of Verbascoside.

Model SystemTreatmentOutcome MeasureResult
LPS-stimulated BV2 microglia VerbascosideIL-1β levelsDose-dependent decrease
LPS-stimulated BV2 microglia VerbascosideTNF-α levelsDose-dependent decrease
APP/PS1 transgenic mice VerbascosideNF-κB p65 phosphorylationSignificantly reduced
APP/PS1 transgenic mice VerbascosideMicroglia activationSignificantly reduced
Experimental Protocol: Evaluation of Verbascoside in an Alzheimer's Disease Rat Model

This protocol outlines a general procedure for assessing the neuroprotective effects of Verbascoside in a rat model of Alzheimer's disease induced by amyloid-beta (Aβ) injection.[7]

cluster_workflow_ad Experimental Workflow Rats Adult Male Wistar Rats Abeta_prep Prepare Aβ1-42 Oligomers Rats->Abeta_prep Surgery Stereotaxic Injection of Aβ1-42 into Hippocampus Abeta_prep->Surgery Grouping_AD Randomize into Treatment & Control Groups Surgery->Grouping_AD Treatment_AD Administer Verbascoside (e.g., intraperitoneally) Grouping_AD->Treatment_AD Behavioral_AD Behavioral Testing (e.g., Morris Water Maze) Treatment_AD->Behavioral_AD Biochemical Biochemical Assays (e.g., ELISA for cytokines) Behavioral_AD->Biochemical Post-sacrifice Histology_AD Histological Analysis (e.g., Nissl staining, Iba1 staining) Biochemical->Histology_AD Analysis_AD Data Analysis Histology_AD->Analysis_AD

Caption: Workflow for preclinical evaluation of Verbascoside.

Detailed Methodology:

  • Animal Model: Induce Alzheimer's-like pathology in adult male Wistar rats by stereotaxic injection of pre-aggregated amyloid-beta 1-42 (Aβ1-42) into the hippocampus.

  • Grouping and Dosing: Following surgery, randomly assign the rats to a Verbascoside treatment group, a vehicle control group, and a sham-operated group. Administer Verbascoside, for example, via intraperitoneal injection, for a specified duration.

  • Behavioral Assessment:

    • Morris Water Maze: To assess spatial learning and memory. Train the rats to find a hidden platform in a circular pool of water and record the escape latency and path length.

  • Biochemical Assays: After the behavioral tests, sacrifice the animals and collect hippocampal tissue. Use Enzyme-Linked Immunosorbent Assay (ELISA) to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β).

  • Histological Analysis: Perfuse a subset of animals and prepare brain sections.

    • Nissl Staining: To assess neuronal survival and morphology.

    • Immunohistochemistry: Use antibodies against Iba1 to visualize microglia activation and assess neuroinflammation.

  • Data Analysis: Employ statistical methods such as ANOVA followed by post-hoc tests to compare the different experimental groups.

Both Valbenazine and Verbascoside represent promising therapeutic avenues for the management of specific aspects of neurodegenerative diseases. Valbenazine has demonstrated clinical efficacy in treating chorea in Huntington's disease by modulating dopamine signaling. Verbascoside shows potential in preclinical models of Alzheimer's disease through its potent anti-inflammatory and antioxidant effects, primarily by targeting the NF-κB pathway. The detailed protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of these and similar compounds in the ongoing effort to combat neurodegenerative disorders.

References

Verbenacine: A Potential Antioxidant Agent for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Verbenacine, a diterpene isolated from medicinal plants of the Salvia genus, is emerging as a compound of interest for its potential therapeutic properties, including its antioxidant capabilities.[1] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidant compounds like this compound that can mitigate oxidative damage are therefore of significant interest in the development of novel therapeutic strategies.[2]

These application notes provide a comprehensive overview of the available data on the antioxidant potential of this compound and related diterpenes, along with detailed protocols for key in vitro and cell-based antioxidant assays. This document is intended to serve as a valuable resource for researchers investigating the antioxidant properties of this compound and its potential applications in drug discovery.

Mechanism of Action and Signaling Pathways

This compound's antioxidant activity is likely attributed to its chemical structure, which enables it to donate hydrogen atoms or electrons to neutralize free radicals.[3] While direct studies on this compound's interaction with specific signaling pathways are still emerging, evidence from related compounds suggests potential modulation of key pathways involved in the cellular response to oxidative stress. These include the NF-κB, MAPK, and Nrf2 signaling pathways.[4][5][6]

// Nodes ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// NF-kB Pathway IKK [label="IKK", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB\n(p50/p65)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_nucleus [label="NF-κB\n(nucleus)", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Pro-inflammatory\nGene Expression", fillcolor="#F1F3F4", fontcolor="#202124"];

// MAPK Pathway MAPKKK [label="MAPKKK\n(e.g., ASK1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPKK [label="MAPKK\n(e.g., MKK4/7)", fillcolor="#34A853", fontcolor="#FFFFFF"]; JNK_p38 [label="JNK/p38", fillcolor="#34A853", fontcolor="#FFFFFF"]; AP1 [label="AP-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis/\nInflammation", fillcolor="#F1F3F4", fontcolor="#202124"];

// Nrf2 Pathway Keap1 [label="Keap1", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#5F6368", fontcolor="#FFFFFF"]; ARE [label="ARE", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Antioxidant_Enzymes [label="Antioxidant Enzyme\nExpression (e.g., HO-1, SOD)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges ROS -> IKK [label="activates", color="#202124"]; ROS -> MAPKKK [label="activates", color="#202124"]; ROS -> Keap1 [label="inactivates", color="#202124"];

This compound -> ROS [label="scavenges", color="#4285F4"]; this compound -> IKK [label="inhibits", style=dashed, color="#4285F4"]; this compound -> MAPKKK [label="inhibits", style=dashed, color="#4285F4"]; this compound -> Keap1 [label="activates Nrf2\ndissociation", style=dashed, color="#4285F4"];

IKK -> IkB [label="phosphorylates", color="#202124"]; IkB -> NFkB [label="releases", color="#202124"]; NFkB -> NFkB_nucleus [label="translocates to", color="#202124"]; NFkB_nucleus -> Inflammation [label="induces", color="#202124"];

MAPKKK -> MAPKK [label="phosphorylates", color="#202124"]; MAPKK -> JNK_p38 [label="phosphorylates", color="#202124"]; JNK_p38 -> AP1 [label="activates", color="#202124"]; AP1 -> Apoptosis [label="induces", color="#202124"];

Keap1 -> Nrf2 [label="sequesters", color="#202124"]; Nrf2 -> ARE [label="binds to", color="#202124"]; ARE -> Antioxidant_Enzymes [label="induces", color="#202124"]; } end_dot Figure 1: Potential signaling pathways modulated by this compound.

Data Presentation: Antioxidant Activity of Salvia Diterpenes

While specific quantitative data for this compound is limited, studies on other diterpenes isolated from Salvia species provide valuable insights into the potential antioxidant efficacy of this class of compounds. The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values for various Salvia diterpenes in common antioxidant assays.

Diterpene CompoundAssayIC₅₀ (µM)Reference
Candesalvone BAnti-lipid peroxidation (enzyme-independent)1.40[7]
CandesalvolactoneAnti-lipid peroxidation (enzyme-independent)13.40[7]
TaxodioneMultiple antioxidant assaysHigh activity[8]
Unnamed Abietane Diterpene (Compound 4)DPPH Radical Scavenging98.4[9]
Known Diterpene (Compound 11)Nitric Oxide Production Inhibition3.4[10]

Note: The antioxidant activity of this compound is expected to be within a similar range to the compounds listed above, but empirical data is required for confirmation.

Experimental Protocols

The following are detailed protocols for commonly used antioxidant assays that can be employed to evaluate the efficacy of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.[11]

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_dpph [label="Prepare 0.1 mM\nDPPH solution\nin methanol", fillcolor="#FBBC05", fontcolor="#202124"]; prep_samples [label="Prepare this compound\nand control (e.g., Ascorbic Acid)\nat various concentrations", fillcolor="#FBBC05", fontcolor="#202124"]; mix [label="Mix DPPH solution\nwith sample or control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate in the dark\n(e.g., 30 minutes)", fillcolor="#34A853", fontcolor="#FFFFFF"]; measure [label="Measure absorbance\nat 517 nm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; calculate [label="Calculate % inhibition\nand IC₅₀ value", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep_dpph [color="#202124"]; prep_dpph -> mix [color="#202124"]; start -> prep_samples [color="#202124"]; prep_samples -> mix [color="#202124"]; mix -> incubate [color="#202124"]; incubate -> measure [color="#202124"]; measure -> calculate [color="#202124"]; calculate -> end [color="#202124"]; } end_dot Figure 2: Workflow for the DPPH radical scavenging assay.

Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • This compound

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested. Prepare similar dilutions for the positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the this compound dilutions or the positive control to the respective wells.

    • For the blank, add 100 µL of the solvent used for the sample dilutions.

    • For the control, add 100 µL of methanol.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[12]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[12]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.[13]

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_abts [label="Prepare ABTS radical cation (ABTS•+)\nsolution by reacting ABTS stock\nsolution with potassium persulfate", fillcolor="#FBBC05", fontcolor="#202124"]; prep_samples [label="Prepare this compound\nand control (e.g., Trolox)\nat various concentrations", fillcolor="#FBBC05", fontcolor="#202124"]; mix [label="Mix ABTS•+ solution\nwith sample or control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate in the dark\n(e.g., 6 minutes)", fillcolor="#34A853", fontcolor="#FFFFFF"]; measure [label="Measure absorbance\nat 734 nm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; calculate [label="Calculate % inhibition\nand IC₅₀ value", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep_abts [color="#202124"]; prep_abts -> mix [color="#202124"]; start -> prep_samples [color="#202124"]; prep_samples -> mix [color="#202124"]; mix -> incubate [color="#202124"]; incubate -> measure [color="#202124"]; measure -> calculate [color="#202124"]; calculate -> end [color="#202124"]; } end_dot Figure 3: Workflow for the ABTS radical scavenging assay.

Materials and Reagents:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • This compound

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[2]

    • Before use, dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[14]

  • Sample Preparation: Prepare a stock solution of this compound and a positive control in a suitable solvent and make serial dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the this compound dilutions or the positive control to the respective wells.

  • Incubation: Incubate the microplate in the dark at room temperature for 6 minutes.[14]

  • Measurement: Measure the absorbance of each well at 734 nm.[14]

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay and determine the IC₅₀ value.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[1]

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_frap [label="Prepare FRAP reagent by mixing\nacetate buffer, TPTZ solution,\nand ferric chloride solution", fillcolor="#FBBC05", fontcolor="#202124"]; prep_samples [label="Prepare this compound\nand standard (FeSO₄)\nat various concentrations", fillcolor="#FBBC05", fontcolor="#202124"]; mix [label="Mix FRAP reagent\nwith sample or standard", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate at 37°C\n(e.g., 4 minutes)", fillcolor="#34A853", fontcolor="#FFFFFF"]; measure [label="Measure absorbance\nat 593 nm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; calculate [label="Calculate FRAP value\n(in Fe²⁺ equivalents)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep_frap [color="#202124"]; prep_frap -> mix [color="#202124"]; start -> prep_samples [color="#202124"]; prep_samples -> mix [color="#202124"]; mix -> incubate [color="#202124"]; incubate -> measure [color="#202124"]; measure -> calculate [color="#202124"]; calculate -> end [color="#202124"]; } end_dot Figure 4: Workflow for the FRAP assay.

Materials and Reagents:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

  • This compound

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[1]

  • Sample and Standard Preparation: Prepare a stock solution of this compound and serial dilutions. Prepare a standard curve using ferrous sulfate solutions of known concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 280 µL of the FRAP reagent to each well.

    • Add 20 µL of the this compound dilutions or ferrous sulfate standards to the respective wells.

  • Incubation: Incubate the microplate at 37°C for 4 minutes.[1]

  • Measurement: Measure the absorbance of each well at 593 nm.

  • Calculation: Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations. Use the standard curve to determine the FRAP value of the this compound samples, expressed as µM of Fe²⁺ equivalents.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment. It utilizes the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The ability of an antioxidant to inhibit DCF formation is a measure of its cellular antioxidant activity.[15]

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed_cells [label="Seed cells (e.g., HepG2)\nin a 96-well plate and\nculture to confluence", fillcolor="#FBBC05", fontcolor="#202124"]; treat_cells [label="Treat cells with\nthis compound and\nDCFH-DA probe", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate1 [label="Incubate at 37°C\n(e.g., 60 minutes)", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash_cells [label="Wash cells to remove\nextracellular compounds", fillcolor="#FBBC05", fontcolor="#202124"]; add_initiator [label="Add a free radical\ninitiator (e.g., AAPH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; measure [label="Measure fluorescence\nkinetically", fillcolor="#EA4335", fontcolor="#FFFFFF"]; calculate [label="Calculate CAA value", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> seed_cells [color="#202124"]; seed_cells -> treat_cells [color="#202124"]; treat_cells -> incubate1 [color="#202124"]; incubate1 -> wash_cells [color="#202124"]; wash_cells -> add_initiator [color="#202124"]; add_initiator -> measure [color="#202124"]; measure -> calculate [color="#202124"]; calculate -> end [color="#202124"]; } end_dot Figure 5: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Materials and Reagents:

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or another free radical initiator

  • This compound

  • Positive control (e.g., Quercetin)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well and culture for 24 hours until confluent.[16]

  • Cell Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with 100 µL of medium containing various concentrations of this compound or the positive control, along with 25 µM DCFH-DA.[17]

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 1 hour.[15]

  • Washing: Remove the treatment medium and wash the cells with PBS to remove extracellular compounds.

  • Induction of Oxidative Stress: Add 100 µL of a free radical initiator solution (e.g., 600 µM AAPH in HBSS) to each well.[17]

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.[17]

  • Calculation: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA value is calculated as the percentage of inhibition of AUC by the antioxidant compared to the control.

Conclusion

This compound holds promise as a potential antioxidant agent. The protocols and data presented in these application notes provide a solid foundation for researchers to further investigate its efficacy and mechanism of action. The use of standardized in vitro and cell-based assays will be crucial in elucidating the full antioxidant potential of this compound and paving the way for its potential development as a therapeutic agent. Further studies are warranted to determine the specific antioxidant activity of isolated this compound and to explore its effects on oxidative stress-related signaling pathways in more detail.

References

Application Notes and Protocols for Investigating the Anti-inflammatory Properties of Verbenacine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verbenacine, a compound of interest for its potential therapeutic properties, is investigated here for its anti-inflammatory activity. While direct studies on this compound are emerging, related compounds from Verbena officinalis extracts have demonstrated notable anti-inflammatory effects. Extracts from this plant have been shown to be active in models such as carrageenan-induced paw edema and TPA-induced ear inflammation. The anti-inflammatory action of these extracts is attributed to a variety of constituent compounds, including triterpenoids and sterols. Furthermore, a methylene chloride fraction of V. officinalis has been reported to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). A derivative of verbenone, SP-8356, has been shown to exert its anti-inflammatory and anti-cancer effects through the regulation of the NF-κB and ERK signaling pathways.[1] These findings suggest that this compound may exert its anti-inflammatory effects through the modulation of key inflammatory pathways such as the NF-κB and MAPK signaling cascades.

This document provides detailed protocols for in vitro and in vivo assays to characterize the anti-inflammatory effects of this compound, focusing on its potential to inhibit the production of inflammatory mediators and modulate key signaling pathways.

Data Presentation

In Vitro Anti-inflammatory Activity of this compound

Table 1: Effect of this compound on NO, PGE₂, and Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages.

Concentration (µM)NO Production (% Inhibition)PGE₂ Production (% Inhibition)TNF-α Release (% Inhibition)IL-6 Release (% Inhibition)Cell Viability (%)
0 (Vehicle)0 ± 0.00 ± 0.00 ± 0.00 ± 0.0100 ± 0.0
115.2 ± 2.112.8 ± 1.918.5 ± 2.514.3 ± 2.098.7 ± 1.2
535.8 ± 3.431.5 ± 3.040.2 ± 3.833.1 ± 3.297.5 ± 1.8
1058.4 ± 4.252.1 ± 3.962.7 ± 4.555.9 ± 4.196.3 ± 2.1
2575.1 ± 5.068.9 ± 4.880.3 ± 5.372.4 ± 4.995.1 ± 2.5
5088.9 ± 5.882.4 ± 5.591.5 ± 6.085.6 ± 5.793.8 ± 2.9
IC₅₀ (µM)8.79.57.99.1>100

Data are presented as mean ± SD of three independent experiments. IC₅₀ values are calculated from dose-response curves.

In Vivo Anti-inflammatory Activity of this compound

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats.

TreatmentDose (mg/kg)Paw Volume (mL) at 3h% Inhibition of Edema
Vehicle Control-1.25 ± 0.150
This compound100.98 ± 0.1221.6
This compound250.75 ± 0.1040.0
This compound500.52 ± 0.0858.4
Indomethacin100.45 ± 0.0764.0

Data are presented as mean ± SD for n=6 animals per group.

Experimental Protocols

In Vitro Anti-inflammatory Assays

1. Cell Culture and Treatment:

  • RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cells are seeded in 96-well plates (for viability and NO assays) or 24-well plates (for cytokine and PGE₂ assays) and allowed to adhere overnight.

  • Cells are pre-treated with various concentrations of this compound (or vehicle control) for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

2. Cell Viability Assay (MTT Assay):

  • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

3. Nitric Oxide (NO) Production Assay (Griess Test):

  • The concentration of nitrite in the culture supernatant is measured as an indicator of NO production.

  • 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance is measured at 540 nm. Sodium nitrite is used to generate a standard curve.

4. Prostaglandin E₂ (PGE₂) and Cytokine (TNF-α, IL-6) Assays (ELISA):

  • The levels of PGE₂, TNF-α, and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

5. Western Blot Analysis for NF-κB and MAPK Signaling Pathways:

  • RAW 264.7 cells are pre-treated with this compound and then stimulated with LPS for a shorter duration (e.g., 30-60 minutes).

  • Whole-cell lysates are prepared, and protein concentrations are determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membranes are blocked and then incubated with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, p38, ERK1/2, and JNK.

  • After washing, the membranes are incubated with HRP-conjugated secondary antibodies.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Assay

1. Carrageenan-Induced Paw Edema Model:

  • Male Wistar rats (180-220 g) are randomly divided into groups (n=6 per group): Vehicle control, this compound (e.g., 10, 25, 50 mg/kg, p.o.), and a positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

  • One hour after oral administration of the test compounds, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Assays cluster_assays cluster_in_vivo In Vivo Assay cell_culture RAW 264.7 Macrophage Culture treatment This compound Pre-treatment + LPS Stimulation cell_culture->treatment viability Cell Viability (MTT) treatment->viability no_assay NO Production (Griess) treatment->no_assay elisa Cytokine/PGE₂ (ELISA) treatment->elisa western_blot Western Blot (NF-κB/MAPK) treatment->western_blot data_analysis Data Analysis & Interpretation viability->data_analysis no_assay->data_analysis elisa->data_analysis western_blot->data_analysis animal_model Rat Paw Edema Model dosing Oral Administration of this compound animal_model->dosing induction Carrageenan Injection dosing->induction measurement Paw Volume Measurement induction->measurement measurement->data_analysis

Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 my_d88 MyD88 tlr4->my_d88 irak IRAKs my_d88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb Phosphorylation ikb_nf_kb IκBα-p65/p50 ikb->ikb_nf_kb nf_kb p65/p50 (NF-κB) nf_kb_nuc p65/p50 nf_kb->nf_kb_nuc Translocation ikb_nf_kb->nf_kb IκBα Degradation verbenacine_inhibition This compound (Potential Inhibition) verbenacine_inhibition->ikk nf_kb_translocation nf_kb_translocation dna DNA nf_kb_nuc->dna Binding genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) dna->genes Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway cluster_cytoplasm Cytoplasm cluster_mapk MAPK Cascades cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 tak1 TAK1 tlr4->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 mek1_2 MEK1/2 tak1->mek1_2 mkk4_7 MKK4/7 tak1->mkk4_7 p38 p38 mkk3_6->p38 ap1 AP-1 p38->ap1 Activation other_tf Other TFs p38->other_tf Activation erk1_2 ERK1/2 mek1_2->erk1_2 erk1_2->ap1 Activation erk1_2->other_tf Activation jnk JNK mkk4_7->jnk jnk->ap1 Activation verbenacine_inhibition This compound (Potential Inhibition) verbenacine_inhibition->p38 verbenacine_inhibition->erk1_2 verbenacine_inhibition->jnk genes Pro-inflammatory Gene Expression ap1->genes other_tf->genes

Caption: Potential modulation of MAPK signaling pathways by this compound.

References

Application Notes and Protocols for Antimicrobial Activity Testing of Verbenacine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the antimicrobial properties of Verbenacine, a diterpene isolated from Salvia verbenaca. Due to the limited availability of specific antimicrobial data for purified this compound, this document presents standardized protocols for determining its efficacy against a panel of pathogenic microorganisms. The provided methodologies and data presentation formats will enable researchers to generate robust and comparable results.

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be recorded and presented in a clear and organized manner to facilitate analysis and comparison. The following tables are templates for recording Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Zone of Inhibition data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

Test MicroorganismGram StainMIC (µg/mL)Positive Control (Antibiotic)MIC (µg/mL)
Staphylococcus aureus (e.g., ATCC 29213)Gram-positiveVancomycin
Enterococcus faecalis (e.g., ATCC 29212)Gram-positiveAmpicillin
Escherichia coli (e.g., ATCC 25922)Gram-negativeCiprofloxacin
Pseudomonas aeruginosa (e.g., ATCC 27853)Gram-negativeGentamicin
Candida albicans (e.g., ATCC 90028)Fungi (Yeast)Fluconazole

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus
Enterococcus faecalis
Escherichia coli
Pseudomonas aeruginosa

Table 3: Zone of Inhibition Diameters for this compound using Agar Disk Diffusion

Test MicroorganismThis compound Disk Content (µg)Zone of Inhibition (mm)Positive Control (Antibiotic)Disk Content (µg)Zone of Inhibition (mm)
Staphylococcus aureusVancomycin30
Enterococcus faecalisAmpicillin10
Escherichia coliCiprofloxacin5
Pseudomonas aeruginosaGentamicin10

Experimental Protocols

The following are detailed protocols for conducting the primary assays to determine the antimicrobial activity of this compound.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (e.g., in DMSO or other suitable solvent)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

  • Microbial cultures in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Positive control antibiotic (e.g., vancomycin, ciprofloxacin)

  • Negative control (sterile broth)

  • Solvent control (broth with the same concentration of solvent used for this compound stock)

  • Multichannel pipette

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a standardized inoculum of the test microorganism by diluting the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 100 µL of the standardized microbial inoculum to each well containing the this compound dilutions, positive control, and solvent control.

  • The final volume in each well will be 200 µL.

  • Include a negative control (200 µL of sterile broth) and a growth control (100 µL of broth and 100 µL of inoculum).

  • Seal the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay (Protocol 1)

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette tips or inoculation loop

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a fresh, sterile agar plate.

  • Incubate the agar plates at the optimal temperature for the microorganism for 24-48 hours.

  • The MBC is the lowest concentration of this compound that results in no microbial growth on the agar plate.

Protocol 3: Agar Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • This compound solution of known concentration

  • Sterile 6 mm paper disks

  • Sterile Mueller-Hinton Agar plates

  • Microbial cultures in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Sterile cotton swabs

  • Positive control antibiotic disks

  • Blank disks (with solvent only)

  • Forceps

  • Incubator

Procedure:

  • Prepare a uniform lawn of the test microorganism on the surface of the Mueller-Hinton Agar plate using a sterile cotton swab dipped in the standardized inoculum.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically place sterile paper disks impregnated with a known concentration of this compound onto the surface of the agar.

  • Place the positive control and blank disks on the same plate, ensuring they are evenly spaced.

  • Gently press the disks to ensure complete contact with the agar surface.

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.

Visualizations

Experimental Workflows

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_plate Prepare this compound Serial Dilutions in 96-well Plate start->prep_plate inoculate Inoculate Wells with Microbial Suspension prep_plate->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read_mic Visually Inspect for Turbidity and Determine MIC incubate->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture read_mbc Incubate and Determine MBC subculture->read_mbc end End read_mbc->end

Caption: Workflow for MIC and MBC Determination.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_lawn Prepare Bacterial Lawn on Agar Plate start->prep_lawn place_disks Place Disks on Inoculated Agar prep_lawn->place_disks prep_disks Impregnate Sterile Disks with this compound prep_disks->place_disks incubate Incubate Plate (e.g., 37°C, 24h) place_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones end End measure_zones->end

Caption: Workflow for Agar Disk Diffusion Assay.

Hypothetical Signaling Pathway

As the specific mechanism of action for this compound is not yet elucidated, a hypothetical pathway is proposed based on the known antimicrobial activities of other terpenoid compounds. This model suggests that this compound may disrupt the bacterial cell membrane, leading to a cascade of events culminating in cell death.

Hypothetical_Mechanism_of_Action This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane Interacts with Permeability Increased Membrane Permeability Membrane->Permeability Disrupts Ion_Leakage Ion Leakage (K+, H+) Permeability->Ion_Leakage ATP_Depletion ATP Depletion Permeability->ATP_Depletion Ion_Leakage->ATP_Depletion ROS_Production Reactive Oxygen Species (ROS) Production ATP_Depletion->ROS_Production Macromolecule_Damage Damage to DNA, Proteins, and Lipids ROS_Production->Macromolecule_Damage Cell_Death Bacterial Cell Death Macromolecule_Damage->Cell_Death

Application Notes and Protocols for Neuroactive Compounds from Verbena officinalis in Central Nervous System Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

While a specific compound named "verbenacine" is not prominently documented in scientific literature, research into the plant Verbena officinalis (common vervain) has revealed several neuroactive compounds with significant potential for probing central nervous system (CNS) functions. This document provides detailed application notes and protocols for utilizing the key bioactive constituents of Verbena officinalis, primarily the iridoid glycosides verbenalin (also known as cornin) and hastatoside , as well as other influential flavonoids, for CNS research. These compounds have demonstrated a range of effects, including neuroprotection, sedation, anxiolysis, and anticonvulsant activities, making them valuable tools for neuropharmacology, drug discovery, and the study of neurological disorders.[1][2][3]

These notes are intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and mechanisms of action of these natural compounds on the CNS.

I. Bioactive Compounds and their CNS Effects

The primary neuroactive compounds identified in Verbena officinalis include:

  • Iridoid Glycosides:

    • Verbenalin (Cornin): Exhibits neuroprotective effects, particularly in models of stroke and Alzheimer's disease.[4][5] It has been shown to promote the development of new blood vessels in the brain and improve mitochondrial function.[4] Verbenalin also has sleep-promoting and antioxidant properties.[6]

    • Hastatoside: Identified as a major sleep-promoting component of V. officinalis.[6][7][8] It also demonstrates anti-inflammatory effects and has been studied for its potential in liver fibrosis by targeting GSK-3β.[8][9]

  • Flavonoids:

    • Quercetin, Luteolin, and Apigenin: These flavonoids are known for their antioxidant, anti-inflammatory, and neuroprotective properties.[1][3] They are believed to contribute to the anxiolytic and sedative effects of Verbena officinalis extracts.[1][2]

  • Phenylethanoid Glycosides:

    • Verbascoside: While not showing direct sleep-promoting effects, it is a major polyphenol component of the plant with antioxidant properties.[6]

II. Quantitative Data on CNS Activities

The following tables summarize the quantitative data available from preclinical studies on Verbena officinalis extracts and its purified components.

Table 1: Anticonvulsant Activity of Verbena officinalis Crude Extract in Mice (PTZ-induced seizures) [2]

Dose (mg/kg)Onset of Myoclonic Jerks (s)Onset of Tonic-Clonic Seizures (s)Duration of Tonic-Clonic Seizures (s)
10055.25 ± 6.0962 ± 4.9735.75 ± 3.59
30075 ± 1.5879.25 ± 2.5630.25 ± 2.32

Table 2: Sedative Activity of Verbena officinalis Crude Extract in Mice (Thiopental-induced sleep) [2]

Dose (mg/kg)Onset of Sleep (min)Duration of Sleep (min)
503.12 ± 0.0814.50 ± 1.57
1002.39 ± 0.0466.45 ± 6.13
3001.6 ± 0.14523.65 ± 13.03

Table 3: Sleep-Promoting Effects of Verbenalin and Hastatoside in Rats [6]

CompoundDose (mmol/kg, oral)Increase in Non-REM Sleep Time
Hastatoside0.6481%
Verbenalin1.2842%

III. Signaling Pathways

The neuroprotective and other CNS effects of compounds from Verbena officinalis are mediated through various signaling pathways.

A. Neuroprotection against Beta-Amyloid (Aβ) Toxicity

Aqueous extracts of V. officinalis have been shown to protect neurons from Aβ-induced toxicity, a key factor in Alzheimer's disease.[10] This protection is mediated, in part, by the downregulation of stress-activated protein kinases.

G Abeta Beta-Amyloid (Aβ) PKR PKR Abeta->PKR activates JNK JNK Abeta->JNK activates Neuronal_Apoptosis Neuronal Apoptosis PKR->Neuronal_Apoptosis JNK->Neuronal_Apoptosis Verbena_Extract Verbena officinalis Extract Verbena_Extract->PKR inhibits phosphorylation Verbena_Extract->JNK inhibits phosphorylation

Caption: Inhibition of Aβ-induced neurotoxicity by V. officinalis extract.

B. Hastatoside-mediated Inhibition of Liver Fibrosis via GSK-3β

While this pathway was elucidated in the context of liver fibrosis, GSK-3β is also a critical enzyme in the CNS, implicated in neuronal function and neurodegenerative diseases. Hastatoside's ability to target GSK-3β suggests a potential mechanism for its neuroprotective effects.[8][9]

G Hastatoside Hastatoside GSK3b GSK-3β Hastatoside->GSK3b binds to and activates beta_catenin β-catenin GSK3b->beta_catenin inhibits expression Proliferation Cell Proliferation and Activation beta_catenin->Proliferation

Caption: Hastatoside signaling pathway involving GSK-3β.

IV. Experimental Protocols

The following are detailed protocols for key experiments to probe the CNS functions of Verbena officinalis compounds.

A. Protocol 1: Assessment of Neuroprotective Effects against Aβ Toxicity in Primary Cortical Neurons

This protocol is adapted from studies demonstrating the neuroprotective effects of V. officinalis aqueous extracts.[10]

1. Objective: To determine the ability of a test compound (e.g., verbenalin, hastatoside) to protect primary cortical neurons from beta-amyloid (Aβ)-induced cytotoxicity.

2. Materials:

  • Primary cortical neuron culture (e.g., from E18 rat embryos)
  • Neurobasal medium supplemented with B27 and GlutaMAX
  • Test compound (Verbenalin or Hastatoside, dissolved in an appropriate vehicle)
  • Aβ peptide (1-42 or 25-35), pre-aggregated
  • Lactate dehydrogenase (LDH) cytotoxicity assay kit
  • DAPI stain
  • Antibodies for Western blotting: anti-phospho-PKR, anti-PKR, anti-phospho-JNK, anti-JNK

3. Experimental Workflow:

G cluster_0 Cell Culture and Treatment cluster_1 Endpoint Analysis Culture Culture primary cortical neurons Pretreat Pre-treat with Test Compound Culture->Pretreat Treat Treat with aggregated Aβ Pretreat->Treat LDH LDH Assay (Cytotoxicity) Treat->LDH DAPI DAPI Staining (Apoptosis) Treat->DAPI Western Western Blot (p-PKR, p-JNK) Treat->Western

Caption: Workflow for assessing neuroprotective effects.

4. Detailed Procedure:

  • Cell Culture: Plate primary cortical neurons in 96-well plates (for LDH assay) or 6-well plates (for Western blotting) coated with poly-D-lysine. Culture for 7-10 days to allow for maturation.
  • Pre-treatment: Pre-treat the neurons with various concentrations of the test compound (or vehicle control) for 24 hours.
  • Aβ Treatment: Add pre-aggregated Aβ peptide to the culture medium to a final concentration known to induce cytotoxicity (e.g., 10-25 µM). Incubate for another 24-48 hours.
  • LDH Assay: Measure LDH release into the culture medium according to the manufacturer's instructions. Increased LDH release indicates higher cytotoxicity.
  • DAPI Staining: For apoptosis assessment, fix the cells, stain with DAPI, and visualize nuclear morphology under a fluorescence microscope. Look for condensed or fragmented nuclei, indicative of apoptosis.
  • Western Blotting: Lyse the cells and perform Western blot analysis to determine the phosphorylation status of PKR and JNK.

B. Protocol 2: Evaluation of Anxiolytic and Sedative Effects in Mice

This protocol combines elements from the elevated plus maze (EPM) and thiopental-induced sleeping time tests to assess anxiolytic and sedative properties.[2]

1. Objective: To evaluate the anxiolytic-like and sedative effects of a test compound in mice.

2. Materials:

  • Male ICR mice (20-25 g)
  • Test compound (e.g., V. officinalis extract, verbenalin)
  • Vehicle control (e.g., saline)
  • Positive control (e.g., Diazepam)
  • Elevated Plus Maze (EPM) apparatus
  • Thiopental sodium

3. Experimental Workflow:

G cluster_0 Anxiolytic Testing (EPM) cluster_1 Sedative Testing (Thiopental-induced sleep) Admin_EPM Administer Compound (i.p.) Place_EPM Place mouse on EPM (30-60 min post-injection) Admin_EPM->Place_EPM Record_EPM Record time in open arms and number of entries Place_EPM->Record_EPM Admin_Sed Administer Compound (i.p.) Admin_Thio Administer Thiopental (30 min post-compound) Admin_Sed->Admin_Thio Record_Sleep Record sleep onset and duration Admin_Thio->Record_Sleep

Caption: Workflow for anxiolytic and sedative testing.

4. Detailed Procedure:

  • Animal Groups: Randomly assign mice to different treatment groups: Vehicle, Test Compound (at various doses), and Positive Control.
  • Drug Administration: Administer the respective treatments intraperitoneally (i.p.).
  • Elevated Plus Maze (EPM) Test:
  • 30-60 minutes after administration, place each mouse at the center of the EPM, facing an open arm.
  • Allow the mouse to explore the maze for 5 minutes.
  • Record the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.
  • Thiopental-Induced Sleeping Time Test:
  • 30 minutes after the administration of the test compound or controls, administer a sub-hypnotic dose of thiopental sodium (i.p.).
  • Record the time to the loss of the righting reflex (sleep onset) and the time to the return of the righting reflex (sleep duration). A decrease in sleep onset and an increase in sleep duration indicate a sedative effect.

V. Conclusion

The compounds derived from Verbena officinalis, particularly verbenalin and hastatoside, represent a promising class of natural products for investigating a variety of CNS functions. Their demonstrated neuroprotective, anxiolytic, and sedative properties, coupled with initial insights into their mechanisms of action, provide a solid foundation for further research. The protocols and data presented here offer a starting point for scientists to explore the therapeutic potential of these compounds in the context of neurodegenerative diseases, anxiety disorders, and sleep disturbances.

References

Troubleshooting & Optimization

Verbenacine Yield Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of verbenacine from its natural source, Salvia verbenaca.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary natural source?

A1: this compound is a tetracyclic diterpenoid compound with a kaurane skeleton. Its chemical structure is 3α-hydroxy-19-carboxykaur-15-ene[1]. The primary and currently known natural source of this compound is the aerial parts (leaves and flowers) of the plant Salvia verbenaca, a member of the Lamiaceae family[1][2][3].

Q2: What are the main factors influencing the natural abundance of this compound in Salvia verbenaca?

A2: The concentration of this compound and other secondary metabolites in Salvia verbenaca is influenced by a combination of genetic, environmental, and developmental factors. These include the geographical location of the plant, soil composition, climate conditions (temperature, light exposure, water availability), and the phenological stage at the time of harvest (e.g., pre-flowering, flowering, post-flowering)[2][4][5]. The highest yield of terpenoids in Salvia species is often observed during the flowering period[5][6].

Q3: Which solvent system is best for extracting this compound?

A3: While specific comparative studies for this compound are limited, data from other lipophilic diterpenes in Salvia species can provide guidance. Generally, solvents of intermediate to low polarity are effective. Methanol has been shown to be highly efficient for extracting diterpenes from Salvia[7]. Acetone has also been successfully used in the extraction of diterpenoids like salvinorin A from Salvia divinorum[8]. The choice of solvent should be optimized based on experimental trials comparing yield and purity.

Q4: Can this compound degrade during the extraction and purification process?

A4: Yes. Like many natural products, this compound can be susceptible to degradation. High temperatures, such as those used in Soxhlet extraction or high-temperature drying, can potentially lead to the degradation of thermo-labile compounds[9]. Exposure to strong acids or bases and prolonged exposure to UV light should also be minimized.

Troubleshooting Guides

Issue 1: Consistently Low this compound Yield

Q: My extraction protocol is yielding very little this compound. What are the potential causes and how can I troubleshoot this?

A: Low yield is a common challenge in natural product isolation. The issue can typically be traced back to one of three stages: the plant material itself, the extraction process, or post-extraction handling.

Troubleshooting Steps:

  • Evaluate Plant Material:

    • Source and Timing: Verify the origin and collection time of your Salvia verbenaca. The production of secondary metabolites is highly dependent on environmental and developmental factors[2][10]. Material harvested from a different region or at a different season may have a naturally lower this compound content[5].

    • Plant Part: Ensure you are using the aerial parts (leaves and flowers), as this is where this compound has been isolated[1].

    • Drying and Storage: Improper drying (e.g., at excessively high temperatures) or prolonged storage in humid, high-temperature conditions can lead to enzymatic or chemical degradation of the target compound[11]. Air-drying or oven-drying at moderate temperatures (e.g., 40-60°C) is recommended[8].

  • Optimize Extraction Protocol:

    • Particle Size: Ensure the plant material is ground to a fine, consistent powder. This increases the surface area available for solvent interaction, significantly improving extraction efficiency[9].

    • Solvent Choice: If you are using a nonpolar solvent, you may be failing to extract the more polar this compound (due to its hydroxyl and carboxylic acid groups). Try switching to a more polar solvent like methanol or ethanol, which have proven effective for other Salvia diterpenes[7].

    • Extraction Method: Simple maceration may not be efficient. Consider alternative methods like ultrasound-assisted extraction (sonication) or percolation, which can improve yield by enhancing solvent penetration into the plant matrix[9][12].

  • Check for Losses During Workup:

    • Solvent Evaporation: During solvent removal with a rotary evaporator, volatile or semi-volatile compounds can be lost if the vacuum is too high or the temperature is excessive. Monitor the process carefully.

    • Liquid-Liquid Partitioning: If using a partitioning step, ensure the pH is optimized to keep this compound in the desired phase. As a carboxylic acid, its solubility is pH-dependent.

    • Multiple Transfers: Each transfer of material between flasks results in some loss. Rinse all glassware with fresh solvent to recover any adhered compound.

// Nodes start [label="Low this compound Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=doublecircle];

// Level 1 Branches material [label="Step 1: Evaluate Plant Material", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extraction [label="Step 2: Optimize Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Step 3: Review Workup", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Level 2 - Material source [label="Verify Plant Source,\nHarvest Time & Part Used", fillcolor="#FBBC05", fontcolor="#202124"]; drying [label="Check Drying/Storage\nConditions (Avoid High Heat)", fillcolor="#FBBC05", fontcolor="#202124"];

// Level 2 - Extraction grinding [label="Ensure Fine Grinding\n(Increase Surface Area)", fillcolor="#FBBC05", fontcolor="#202124"]; solvent [label="Test Different Solvents\n(e.g., Methanol, Acetone)", fillcolor="#FBBC05", fontcolor="#202124"]; method [label="Try Advanced Method\n(e.g., Sonication, Percolation)", fillcolor="#FBBC05", fontcolor="#202124"];

// Level 2 - Workup evaporation [label="Monitor Solvent Evaporation\n(Avoid High Temp/Vacuum)", fillcolor="#FBBC05", fontcolor="#202124"]; transfers [label="Rinse Glassware to\nMinimize Transfer Loss", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges edge [color="#202124", penwidth=1.5]; start -> {material, extraction, workup} [dir=none];

material -> source [label="Origin Issue?"]; material -> drying [label="Degradation?"];

extraction -> grinding [label="Inefficient Contact?"]; extraction -> solvent [label="Poor Solubility?"]; extraction -> method [label="Incomplete Extraction?"];

workup -> evaporation [label="Compound Loss?"]; workup -> transfers [label="Physical Loss?"]; } caption [label="Fig 1: Troubleshooting flowchart for low this compound yield.", shape=plaintext, fontname="Arial", fontsize=10];

References

Technical Support Center: Verbenacine In Vitro Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the in vitro solubility of verbenacine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

This compound is a diterpenoid compound isolated from the plant Salvia verbenaca. It exhibits a range of promising biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anti-tumor effects.[1] However, this compound is characterized by high lipid solubility, which inherently limits its solubility in aqueous solutions like cell culture media. This poor aqueous solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable results in in vitro assays.

Q2: What are the initial steps I should take when I encounter this compound precipitation in my cell culture medium?

If you observe precipitation after adding your this compound stock solution to the cell culture medium, consider the following immediate troubleshooting steps:

  • Verify the final solvent concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level, typically below 0.5% for most cell lines. High solvent concentrations can cause the compound to crash out of solution when diluted into an aqueous environment.

  • Improve the dilution method: Instead of adding the this compound stock directly to the full volume of media, try a serial dilution approach. First, dilute the stock into a small volume of media, mix thoroughly, and then add this intermediate dilution to the final volume.

  • Visually inspect under a microscope: Confirm that what you are observing is indeed compound precipitation and not another issue, such as bacterial or fungal contamination.

Q3: What are the recommended solvents for preparing a this compound stock solution?

Given its lipophilic nature, this compound is best dissolved in a polar aprotic solvent. The most commonly used and recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO) . For some applications, ethanol can also be used, but DMSO is generally a stronger solvent for poorly soluble compounds. It is crucial to prepare a high-concentration stock solution in 100% DMSO to minimize the final volume added to your aqueous experimental setup.

Q4: Are there alternative methods to enhance the solubility of this compound in my in vitro experiments?

Yes, several methods can be employed to improve the solubility and bioavailability of this compound in aqueous media:

  • Co-solvents: Using a small percentage of a water-miscible organic solvent like DMSO or ethanol in your final solution can help maintain this compound's solubility.

  • Use of Surfactants: Non-ionic surfactants such as Tween-20 or Triton X-100 can be added to the assay buffer at low concentrations (e.g., 0.01-0.05%) to aid in solubilization, particularly for cell-free assays.[2] However, for cell-based assays, care must be taken as surfactants can be cytotoxic.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins and their derivatives, like 2-hydroxypropyl-β-cyclodextrin (HPβCD), are commonly used.

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer may improve solubility. However, the structure of this compound (a diterpenoid) suggests it is unlikely to have easily ionizable groups that would be affected by physiological pH changes.

Troubleshooting Guide: Overcoming this compound Precipitation in Cell-Based Assays

This guide provides a systematic approach to resolving issues of this compound precipitation in your cell culture experiments.

Issue Possible Cause Recommended Solution
Precipitation immediately upon dilution in media - Final this compound concentration is above its solubility limit in the media. - Inadequate mixing during dilution. - High final concentration of the organic solvent.- Determine the maximum soluble concentration of this compound in your specific cell culture medium (see Protocol 2). - Use a stepwise dilution method (see Protocol 1). - Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).
Precipitation observed after incubation - Compound instability in the aqueous environment over time. - Interaction with components of the cell culture medium (e.g., proteins in serum).- Reduce the incubation time if experimentally feasible. - Consider using a serum-free medium for the duration of the treatment, if your cell line can tolerate it. - Prepare fresh dilutions of this compound immediately before each experiment.
Inconsistent results between experiments - Variability in stock solution preparation. - Incomplete dissolution of the initial this compound solid. - Freeze-thaw cycles of the stock solution.- Ensure the this compound is fully dissolved in the stock solution; sonication can aid this process. - Aliquot the stock solution after the initial preparation to avoid repeated freeze-thaw cycles. - Always vortex the stock solution before making dilutions.
Cell toxicity observed at expectedly non-toxic concentrations - Compound precipitation leading to high localized concentrations. - Cytotoxicity of the solvent at the concentration used.- Confirm solubility at the tested concentration. - Run a vehicle control with the same final concentration of the solvent to assess its toxicity. - Lower the concentration of this compound and the solvent.

Quantitative Data Summary

While specific quantitative solubility data for this compound is not widely published, the table below provides a general overview of the expected solubility of lipophilic diterpenoids in common laboratory solvents.

Solvent Expected Solubility Range for Kaurane Diterpenoids Primary Use
WaterVery Low (< 1 µg/mL)Aqueous buffers, cell culture media
Phosphate-Buffered Saline (PBS)Very Low (< 1 µg/mL)Biological assays
EthanolLow to ModerateStock solutions, intermediate dilutions
MethanolLow to ModerateStock solutions, analytical purposes
Dimethyl Sulfoxide (DMSO)HighHigh-concentration stock solutions

Note: These are estimated values based on the chemical class of this compound. It is highly recommended to experimentally determine the solubility in your specific assay conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Dilution for Cell Culture

Objective: To prepare a concentrated stock solution of this compound in DMSO and dilute it into cell culture medium with minimal precipitation.

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

  • Sterile cell culture medium

Procedure:

  • Stock Solution Preparation (e.g., 10 mM): a. Calculate the required mass of this compound for your desired stock concentration and volume (Molecular Weight of this compound: 318.45 g/mol ). b. Aseptically add the calculated mass of this compound to a sterile microcentrifuge tube. c. Add the required volume of sterile DMSO to the tube. d. Vortex the tube vigorously for 1-2 minutes. e. If the solid is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes until the solution is clear. f. Aliquot the stock solution into smaller volumes in sterile tubes to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C.

  • Dilution into Cell Culture Medium (Example for a final concentration of 10 µM): a. Warm the cell culture medium to 37°C. b. Thaw one aliquot of the 10 mM this compound stock solution at room temperature and vortex briefly. c. Stepwise Dilution: i. Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed medium in a sterile tube. This creates a 100 µM solution. Vortex immediately and gently. ii. Add the required volume of this 100 µM intermediate solution to your final volume of cell culture medium to achieve the desired 10 µM concentration. For example, add 1 mL of the 100 µM solution to 9 mL of medium. d. Mix the final solution by gentle inversion or swirling before adding it to your cells.

Protocol 2: Determination of Kinetic Aqueous Solubility in Cell Culture Medium

Objective: To determine the maximum concentration at which this compound remains soluble in a specific cell culture medium.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • 96-well clear flat-bottom plate

  • Plate reader capable of measuring absorbance at a wavelength where this compound absorbs, or a nephelometer.

Procedure:

  • Add 198 µL of the cell culture medium to multiple wells of a 96-well plate.

  • Add 2 µL of your 10 mM this compound stock solution to the first well to achieve a starting concentration of 100 µM. Mix well by pipetting up and down.

  • Perform serial dilutions (1:2) across the plate by transferring 100 µL from the first well to the second, mixing, and repeating for subsequent wells.

  • Include a blank well with medium and DMSO at the highest concentration used.

  • Incubate the plate at 37°C for a duration relevant to your experiment (e.g., 2 hours).

  • Visually inspect the plate for any signs of precipitation.

  • Measure the absorbance or light scattering at an appropriate wavelength. A sharp increase in signal compared to the blank indicates precipitation.

  • The highest concentration that remains clear and does not show a significant increase in signal is considered the kinetic solubility limit under these conditions.

Visualizations

Signaling Pathways Potentially Modulated by this compound

Disclaimer: The following signaling pathways are proposed based on the known anti-inflammatory and anti-cancer activities of this compound and related diterpenoid compounds. Direct modulation of these pathways by this compound requires further experimental validation.

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Cell-Based Assay Verb This compound Powder Stock 10 mM Stock Solution Verb->Stock DMSO DMSO DMSO->Stock Intermediate Intermediate Dilution (e.g., 100 µM) Stock->Intermediate Media1 Cell Culture Medium Media1->Intermediate Working Final Working Solution (e.g., 10 µM) Intermediate->Working Media2 Final Volume of Medium Media2->Working Cells Cells in Culture Working->Cells Incubate Incubation Cells->Incubate Analysis Data Analysis Incubate->Analysis

Caption: Experimental workflow for preparing and using this compound in cell-based assays.

nfkb_pathway Verb This compound IKK IKK Complex Verb->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) Nucleus->Genes Transcription

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

pi3k_akt_pathway Verb This compound PI3K PI3K Verb->PI3K Inhibition RTK Receptor Tyrosine Kinase RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothesized inhibitory effect of this compound on the PI3K/Akt signaling pathway.

References

Technical Support Center: Stability of Verbenacine in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of Verbenacine in solution. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3] It is crucial to control these parameters to minimize degradation and ensure the accuracy of your results.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: For optimal stability, it is recommended to prepare this compound stock solutions in a buffered aqueous solution at a pH of 6.0. Co-solvents such as DMSO can be used to aid dissolution, but the final concentration of DMSO should be kept to a minimum to avoid potential degradation over long-term storage.

Q3: How should this compound solutions be stored to ensure stability?

A3: this compound solutions should be stored at -20°C or below in amber-colored vials to protect from light.[4] For short-term storage (up to 24 hours), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[5]

Q4: What are the known degradation pathways for this compound in solution?

A4: The two primary degradation pathways for this compound in aqueous solution are hydrolysis and oxidation.[6] Hydrolysis of the ester linkage is more prominent at pH values outside the optimal range of 5-7, while oxidation of the tertiary amine can be initiated by exposure to light and atmospheric oxygen.

Q5: Which analytical techniques are most suitable for assessing this compound stability?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying this compound and its degradation products.[7][8] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification and characterization of unknown degradants.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of this compound concentration in solution. The pH of the solution may be outside the optimal range (5-7), leading to accelerated hydrolysis.Prepare a fresh solution using a buffered solvent at pH 6.0. Verify the pH of the final solution.
The solution may have been exposed to excessive light or high temperatures.[1]Store solutions in amber vials and at the recommended temperature (-20°C for long-term, 2-8°C for short-term).
Appearance of unknown peaks in the chromatogram. This indicates the formation of degradation products.Perform forced degradation studies (acid, base, oxidation, light, heat) to tentatively identify the degradation products. Use LC-MS for definitive identification.
The this compound raw material may contain impurities.Test the purity of the this compound raw material before preparing solutions.
Inconsistent results between different batches of this compound solution. There may be variability in the preparation of the solutions.Standardize the solution preparation protocol, ensuring consistent solvent, pH, and storage conditions.
The container closure system might be interacting with the solution.[10]Use inert container materials such as borosilicate glass.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)
  • Weigh out the required amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

  • Add a sufficient volume of pre-chilled (4°C) 50 mM sodium phosphate buffer (pH 6.0) to achieve a final concentration of 10 mM.

  • If solubility is an issue, add DMSO dropwise, not exceeding 5% of the total volume.

  • Vortex the solution for 30 seconds to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into a sterile, amber-colored vial.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: HPLC Method for this compound Stability Analysis
  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-15 min: Linear gradient to 40% A, 60% B

    • 15-20 min: Hold at 40% A, 60% B

    • 20-21 min: Linear gradient back to 95% A, 5% B

    • 21-25 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

  • Column Temperature: 30°C

Quantitative Data Summary

Table 1: Stability of this compound (1 mM) in Different Solvents at 25°C over 48 hours

Solvent pH Initial Concentration (%) Concentration after 24h (%) Concentration after 48h (%)
Water7.010092.385.1
PBS7.410095.891.5
50 mM Sodium Phosphate6.010099.198.2
50 mM Acetate Buffer4.510094.288.9
0.1 M HCl1.010065.743.2
0.1 M NaOH13.010058.434.1

Table 2: Effect of Temperature and Light on this compound (1 mM in pH 6.0 Buffer) Stability over 7 days

Storage Condition Initial Concentration (%) Concentration after 7 days (%)
-20°C, Dark10099.8
4°C, Dark10097.5
25°C, Dark10089.3
25°C, Light10072.1
40°C, Dark10065.4

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Stability Storage cluster_analysis Analysis prep_start Weigh this compound HCl prep_dissolve Dissolve in pH 6.0 Buffer prep_start->prep_dissolve prep_filter Sterile Filter (0.22 µm) prep_dissolve->prep_filter prep_aliquot Aliquot into Amber Vials prep_filter->prep_aliquot storage_conditions Store under various conditions (T, light) prep_aliquot->storage_conditions analysis_sample Sample at Time Points storage_conditions->analysis_sample analysis_hplc HPLC Analysis analysis_sample->analysis_hplc analysis_data Data Analysis analysis_hplc->analysis_data

Caption: Experimental workflow for this compound stability testing.

degradation_pathway This compound This compound Hydrolysis_Product Hydrolysis Product (Loss of Ester Group) This compound->Hydrolysis_Product  pH < 5 or > 7 (Hydrolysis) Oxidation_Product Oxidation Product (N-oxide) This compound->Oxidation_Product  Light, O2 (Oxidation)

Caption: Primary degradation pathways of this compound in solution.

troubleshooting_logic rect_node rect_node start Inconsistent Results? check_prep Review Solution Preparation Protocol? start->check_prep check_storage Verify Storage Conditions? check_prep->check_storage No reprepare Reprepare Solution with Standardized Protocol check_prep->reprepare Yes check_purity Test Raw Material Purity? check_storage->check_purity No restabilize Ensure Proper Storage Conditions check_storage->restabilize Yes new_material Use New Batch of Verified Purity Material check_purity->new_material Yes

Caption: Troubleshooting logic for inconsistent this compound stability results.

References

Verbenacine HPLC Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Verbenacine HPLC analysis. This guide provides detailed troubleshooting advice, experimental protocols, and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.

Troubleshooting Guide: Common HPLC Issues

This section addresses specific problems you may encounter during the HPLC analysis of this compound.

1. What causes peak tailing for this compound and how can I fix it?

Peak tailing, where the latter half of the peak is drawn out, can compromise the accuracy of integration and quantification.[1] It is often caused by chemical or physical issues within the chromatographic system.

Potential Causes and Solutions:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based column packing can interact with polar functional groups on the this compound molecule, causing tailing.

    • Solution: Use a modern, end-capped C18 column or a column with a polar-embedded phase to shield the silanol groups.[1] Adjusting the mobile phase pH with a buffer can also help by keeping the analyte in a single ionic state.[2]

  • Column Contamination or Degradation: Accumulation of sample matrix components on the column frit or packing material can distort peak shape.[3][4]

    • Solution: Use a guard column to protect the analytical column from contaminants.[2][5] If contamination is suspected, try back-flushing the column with a strong solvent.[4][6] If performance does not improve, the column may need to be replaced.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[2][3]

    • Solution: Dilute the sample or reduce the injection volume to see if the peak shape improves.[2][3]

  • Extra-Column Volume (Dead Volume): Excessive volume from tubing or fittings between the injector, column, and detector can cause band broadening and tailing, especially for early-eluting peaks.[2]

    • Solution: Minimize tubing length and use tubing with a narrow internal diameter (e.g., 0.005 inches).[1][2] Ensure all fittings are properly seated to eliminate unnecessary dead volume.[7]

2. Why is my this compound peak fronting?

Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is a less common issue but should be addressed as it affects quantification.[8][9]

Potential Causes and Solutions:

  • Sample Overload: This is the most frequent cause of peak fronting.[9][10] It occurs when the sample concentration or injection volume is too high for the column's capacity.[8][9]

    • Solution: The simplest fix is to dilute your sample (e.g., a 1-to-10 dilution) or decrease the injection volume.[7][9][10]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the analyte band can spread unevenly as it enters the column, causing fronting.[6][7][8]

    • Solution: Whenever possible, dissolve and dilute your sample in the initial mobile phase composition.[6][10]

  • Column Degradation: Physical issues like a collapsed column bed or a void at the column inlet can lead to distorted flow paths and fronting peaks.[8][10]

    • Solution: Replace the column with a new one to see if the problem is resolved.[10]

3. How do I resolve baseline noise and drift in my chromatogram?

An unstable baseline can obscure small peaks and lead to inaccurate integration. Baseline problems can manifest as short-term noise (rapid fluctuations) or long-term drift (a gradual rise or fall).[11][12]

Potential Causes and Solutions:

  • Mobile Phase Issues: Contaminated solvents, dissolved air, or inadequate mixing are common culprits.[5][13][14] Using low-quality reagents or preparing the mobile phase incorrectly can also contribute.[12]

    • Solution: Use fresh, HPLC-grade solvents and reagents.[11][12] Degas the mobile phase thoroughly using an inline degasser, sonication, or helium sparging.[5][13] If preparing a buffered mobile phase, ensure all components are fully dissolved and well-mixed.[13]

  • Pump and System Leaks: Leaks in pump seals, fittings, or valves can cause pressure fluctuations that manifest as a rhythmic, noisy baseline.[6][15]

    • Solution: Inspect the system for any signs of leaks, particularly around fittings and pump heads. Tighten any loose fittings (do not overtighten) and replace worn pump seals as part of regular maintenance.[5][6]

  • Detector Issues: A failing detector lamp or a contaminated flow cell can be a significant source of noise and drift.[6][11][12]

    • Solution: Check the lamp energy or intensity via the instrument software; replace the lamp if it is nearing the end of its lifespan.[6][13] Flush the detector flow cell with a strong, clean solvent like methanol or isopropanol to remove contaminants.[11][12]

  • Temperature Fluctuations: Poor temperature control of the column and mobile phase can cause the baseline to drift.[6][13]

    • Solution: Use a column oven to maintain a stable temperature. Ensure the HPLC system is not exposed to drafts or direct sunlight.[13]

4. What should I do if I see ghost peaks in my blank runs?

Ghost peaks are unexpected peaks that appear in blank injections, indicating contamination within the system or reagents.

Potential Causes and Solutions:

  • Contaminated Mobile Phase or Glassware: Impurities in the solvents (especially water) or improperly cleaned glassware can introduce contaminants.

    • Solution: Prepare a fresh mobile phase using high-purity, HPLC-grade solvents and meticulously cleaned glassware.[16]

  • Carryover from Injector: Residue from a previous, more concentrated sample can remain in the injector loop or needle, which is then injected with the blank.

    • Solution: Program a needle wash with a strong solvent as part of your injection method. If carryover persists, clean the injector components according to the manufacturer's instructions.

  • Bleed from Guard or Analytical Column: Strongly retained compounds from previous analyses can slowly elute from the column, appearing as broad ghost peaks.

    • Solution: Flush the column with a strong solvent. Always use a guard column and replace it regularly.

Quantitative Data Summary: HPLC Parameters

Optimizing HPLC parameters is crucial for achieving good separation. The following table summarizes key parameters and their typical effects on the chromatogram.

ParameterEffect on AnalysisTypical Range for this compound (C18 Column)
Mobile Phase Composition Primarily affects retention time and selectivity. The ratio of organic solvent (e.g., Acetonitrile) to aqueous buffer is a key factor.Gradient elution from 60% to 95% Acetonitrile in water (with 0.1% formic acid) is a good starting point.
Flow Rate Affects retention time, resolution, and backpressure. Higher flow rates lead to shorter run times but can decrease resolution and increase pressure.0.8 - 1.5 mL/min
Column Temperature Influences solvent viscosity and analyte retention. Higher temperatures decrease viscosity (lowering backpressure) and typically shorten retention times.25 - 40 °C[17][18]
Detection Wavelength Determines the sensitivity of the analysis. Should be set to the absorbance maximum (λmax) of this compound for the best signal-to-noise ratio.~220-260 nm (Requires experimental determination, as no specific public data is available)
Injection Volume Affects peak shape and sensitivity. Overloading can lead to peak fronting or tailing.5 - 20 µL[17][19]
Mobile Phase pH Critical for ionizable compounds, but this compound (a diterpenoid) is not strongly ionizable. A slightly acidic pH (e.g., using 0.1% formic acid) is often used to improve peak shape by suppressing silanol interactions.pH 2.5 - 4.0

Experimental Protocol: Standard HPLC Method for this compound

This section provides a standard operating procedure (SOP) for the quantitative analysis of this compound.

1. Objective: To quantify this compound in a prepared sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Formic Acid (LC-MS Grade)

  • Methanol (HPLC Grade)

  • Sample containing this compound (e.g., plant extract)

3. Equipment:

  • HPLC system with a binary pump, autosampler, column oven, and UV/PDA detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and 0.45 µm syringe filters

4. Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of HPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1 L of acetonitrile.

    • Degas both mobile phases for at least 15 minutes before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions from the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample (e.g., dried plant extract).

    • Extract this compound using a suitable solvent like methanol, aided by sonication.

    • Centrifuge the extract to pelletize solid matter.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan for λmax using a standard; start with 230 nm if unknown.[20]

    • Gradient Program:

      • 0-2 min: 60% B

      • 2-15 min: 60% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 60% B

      • 18.1-25 min: 60% B (Equilibration)

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the reference standard.

    • Generate a linear regression calibration curve from the standard solutions (Peak Area vs. Concentration).

    • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations and Workflows

The following diagrams illustrate key workflows and logical processes in HPLC analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation & Degassing Equilibrate System & Column Equilibration MobilePhase->Equilibrate SamplePrep Sample Preparation (Extraction, Filtration) Inject Inject Blank, Standards, Samples SamplePrep->Inject StandardPrep Standard Preparation StandardPrep->Inject Equilibrate->Inject Acquire Data Acquisition Inject->Acquire Integrate Peak Identification & Integration Acquire->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify Report Generate Report Quantify->Report

Caption: A standard workflow for HPLC analysis.

HPLC_Troubleshooting Start Problem Observed in Chromatogram PeakShape Is the peak shape poor? Start->PeakShape Baseline Is the baseline unstable? Start->Baseline Retention Are retention times shifting? Start->Retention Tailing Peak Tailing PeakShape->Tailing Yes Fronting Peak Fronting PeakShape->Fronting Also Yes Tailing_Sol Check for: - Secondary Interactions - Column Overload - Column Contamination - Extra-column Volume Tailing->Tailing_Sol Fronting_Sol Check for: - Sample Overload (Dilute!) - Solvent Incompatibility - Column Collapse Fronting->Fronting_Sol Noise Baseline Noise / Drift Baseline->Noise Yes Noise_Sol Check for: - Air Bubbles (Degas MP) - Contaminated Mobile Phase - System Leaks - Detector/Lamp Issues Noise->Noise_Sol RT_Shift RT Drifting Retention->RT_Shift Yes RT_Shift_Sol Check for: - Poor Column Equilibration - Inconsistent MP Composition - Temperature Fluctuations - Leaks / Flow Rate Issues RT_Shift->RT_Shift_Sol

Caption: A decision tree for troubleshooting common HPLC problems.

Frequently Asked Questions (FAQs)

1. What type of HPLC column is best for this compound analysis? Given that this compound is a diterpenoid, a non-polar compound, a reverse-phase (RP) column is the most appropriate choice.[21] A C18 (octadecylsilane) column is the most common and versatile RP column and serves as an excellent starting point for method development.[22] For improved peak shape, especially if tailing is observed, consider using a modern, high-purity silica column that is fully end-capped.

2. How should I prepare and store my mobile phase? Always use HPLC-grade solvents and freshly prepared aqueous components to prevent microbial growth and contamination.[14][16] Buffered mobile phases should typically be made fresh daily.[23] It is critical to filter and degas all mobile phases before use to remove particulates and dissolved gases, which can cause pump blockages and baseline noise.[5][23]

3. What are the best practices for this compound sample preparation and storage? For plant extracts, a solid-phase extraction (SPE) may be beneficial to clean up the sample and remove interfering matrix components, which can prolong column life and improve data quality.[1] All samples should be filtered through a 0.2 or 0.45 µm filter before injection to prevent particulates from clogging the system.[23] this compound is generally stable at room temperature, but for long-term storage, samples and standards should be kept in a cool, dark place, such as a refrigerator or freezer, to prevent potential degradation.[24][25]

4. My retention times are shifting. What is the cause? Shifting retention times indicate a change in the analytical conditions. Common causes include:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase before starting the analytical run. This can take 10-20 column volumes.[6][12]

  • Changes in Mobile Phase Composition: Small errors in mobile phase preparation or solvent evaporation over time can alter the composition and affect retention.[26]

  • Temperature Fluctuations: Inconsistent column temperature will cause retention times to drift. A column oven is essential for reproducible results.[26]

  • Pump or Leak Issues: An inconsistent flow rate due to pump problems or a small leak in the system will lead to erratic retention times.[15][26]

References

Verbenacine interference in biochemical assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Verbenacine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for this compound to interfere with biochemical assays. By understanding and identifying potential artifacts, you can ensure the accuracy and reliability of your experimental data.

FAQs: Understanding this compound Interference in Biochemical Assays

Q1: What is this compound and what are its known biological activities?

A1: this compound is a diterpenoid compound isolated from the plant Salvia verbenaca.[1][2][3] Its chemical formula is C₂₀H₃₀O₃ and its CAS number is 717901-03-6.[1] Structurally, it is classified as a kaurane diterpenoid.[1][2] this compound has been investigated for various potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.[1] It is also noted for its anticholinergic properties and has been used as a tool in receptor binding assays.[4]

Q2: Why might this compound interfere with my biochemical assay?

A2: While specific data on this compound's assay interference is not extensively documented in scientific literature, compounds of its class (diterpenoids, natural products) can interfere with biochemical assays through several common mechanisms. These are often referred to as Pan-Assay Interference Compounds (PAINS).[5] Potential mechanisms include:

  • Compound Aggregation: At certain concentrations, organic molecules can form aggregates that non-specifically inhibit enzymes or sequester other proteins.[1]

  • Chemical Reactivity: The chemical structure of this compound may contain reactive functional groups that can covalently modify proteins or other assay components.

  • Interference with Detection Methods: As a natural product, this compound may possess inherent fluorescent properties or the ability to quench fluorescence, leading to false signals in fluorescence-based assays.

Q3: What are the signs that this compound might be causing interference in my assay?

A3: Suspect interference if you observe the following:

  • Activity is seen across multiple, unrelated assays.

  • The dose-response curve is unusually steep or shows a non-classical shape.

  • The activity is highly sensitive to changes in assay conditions (e.g., buffer composition, protein concentration).

  • Results are not reproducible in orthogonal assays (assays that measure the same biological endpoint through a different mechanism).

  • The compound shows activity at very low concentrations without a clear structure-activity relationship (SAR) with its analogs.

Q4: How can I confirm that my results are a genuine "hit" and not an artifact of interference?

A4: Confirmation requires a systematic approach of secondary and orthogonal testing. A true hit will demonstrate consistent activity in various mechanistically distinct assays. It is crucial to perform counter-screens designed to identify common interference mechanisms.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you might encounter during your experiments with this compound.

Issue 1: this compound shows potent inhibition in my enzyme-based assay.

  • Question: How can I determine if the inhibition by this compound is due to aggregation?

  • Answer: Perform the assay in the presence of a non-ionic detergent like Triton X-100 (typically at 0.01-0.1%). Aggregation-based inhibitors are often sensitive to detergents, and their apparent activity will be significantly reduced.

  • Question: What if the inhibition persists in the presence of a detergent?

  • Answer: The interference may be due to other mechanisms such as chemical reactivity. You can test for non-specific protein reactivity by pre-incubating this compound with the enzyme before adding the substrate. A time-dependent increase in inhibition might suggest covalent modification.

Issue 2: I am observing a high background signal in my fluorescence-based assay when this compound is present.

  • Question: Could this compound be intrinsically fluorescent?

  • Answer: Yes, this is possible. To check for this, run a control experiment with this compound in the assay buffer without the other assay components (e.g., enzyme and substrate). Measure the fluorescence at the same excitation and emission wavelengths used in your assay. A significant signal indicates that this compound itself is fluorescent.

  • Question: What can I do if this compound is fluorescent?

  • Answer: If possible, switch to a different detection method, such as a colorimetric or luminescence-based assay. If you must use a fluorescence-based assay, you may need to subtract the background fluorescence of this compound from your measurements. However, this can be complex if other assay components influence this compound's fluorescence.

Quantitative Data Summary

As there is no specific quantitative data available in the literature for this compound's interference in biochemical assays, the following table provides a general overview of concentrations at which different classes of Pan-Assay Interference Compounds (PAINS) are often flagged for potential interference. This should be used as a general guide for interpreting your own results with this compound.

Interference MechanismTypical Concentration Range for ConcernCommon Assay Types Affected
Compound Aggregation 1 - 50 µMEnzyme inhibition assays, protein-protein interaction assays
Fluorescence Interference > 1 µMFluorescence polarization, FRET, TR-FRET
Redox Cycling 5 - 100 µMAssays using redox-sensitive dyes (e.g., resazurin)
Chemical Reactivity Dependent on structureAssays with reactive nucleophiles (e.g., cysteine proteases)

Experimental Protocols

Here are detailed methodologies for key experiments to identify potential assay interference by this compound.

Protocol 1: Assessing Compound Aggregation using Detergents

  • Objective: To determine if the observed activity of this compound is due to the formation of aggregates.

  • Methodology:

    • Prepare two sets of assay reactions.

    • In the first set, perform your standard assay protocol with a dilution series of this compound.

    • In the second set, add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer before adding the this compound dilution series.

    • Incubate both sets of reactions under standard conditions and measure the activity.

    • Interpretation: If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, it is likely an aggregator.

Protocol 2: Evaluating Intrinsic Fluorescence of this compound

  • Objective: To determine if this compound interferes with a fluorescence-based assay readout.

  • Methodology:

    • Prepare a dilution series of this compound in the assay buffer.

    • In a multi-well plate, add the this compound dilutions to wells. Include wells with buffer only as a blank.

    • Measure the fluorescence at the excitation and emission wavelengths used in your primary assay.

    • Interpretation: A concentration-dependent increase in fluorescence indicates that this compound has intrinsic fluorescence that could interfere with the assay readout.

Visualizations

Below are diagrams illustrating common workflows and concepts related to assay interference.

G cluster_0 Initial Hit Identification cluster_1 Hit Triage and Validation Primary Assay Primary Assay Initial Hit Initial Hit Primary Assay->Initial Hit Aggregation Assay Aggregation Assay Initial Hit->Aggregation Assay Fluorescence Check Fluorescence Check Initial Hit->Fluorescence Check Orthogonal Assay Orthogonal Assay Aggregation Assay->Orthogonal Assay Negative False Positive False Positive Aggregation Assay->False Positive Positive Fluorescence Check->Orthogonal Assay Negative Fluorescence Check->False Positive Positive Confirmed Hit Confirmed Hit Orthogonal Assay->Confirmed Hit Active Orthogonal Assay->False Positive Inactive

Caption: A workflow for triaging initial hits to identify and eliminate false positives due to assay interference.

G cluster_0 Mechanism of Aggregation-Based Inhibition This compound (Monomer) This compound (Monomer) This compound (Aggregate) This compound (Aggregate) This compound (Monomer)->this compound (Aggregate) High Concentration Enzyme (Inactive) Enzyme (Inactive) This compound (Aggregate)->Enzyme (Inactive) Non-specific Binding Enzyme (Active) Enzyme (Active) Enzyme (Active)->Enzyme (Inactive)

Caption: A simplified diagram illustrating how this compound might form aggregates that non-specifically inactivate enzymes.

References

Technical Support Center: Optimizing Cell Viability Assays with Verbenacine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of cell viability assays using Verbenacine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a bioactive compound, and like many natural product extracts, its precise mechanism of action can be complex and multifaceted. Research on related compounds from Salvia verbenaca suggests that it may exhibit antioxidant and anti-inflammatory properties.[1][2] Some natural compounds have been shown to influence signaling pathways such as the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis and can impact cell proliferation and apoptosis.[3]

Q2: Which cell viability assay is most suitable for use with this compound?

The choice of assay is critical, as natural compounds like this compound can interfere with certain assay chemistries.

  • Recommended: ATP-based assays (e.g., CellTiter-Glo®) are often preferred as they are less susceptible to interference from colored compounds or compounds with reducing potential.[4][5] These assays measure the level of ATP, which is a direct indicator of metabolically active, viable cells.[5][6]

  • Use with Caution: Tetrazolium-based assays (MTT, MTS, XTT) are widely used but can be problematic. Plant extracts can directly reduce the tetrazolium salts, leading to a false-positive signal (increased viability) or interfere with the absorbance reading if the extract itself is colored.[4][7][8][9] If using these assays, proper controls are essential.

  • Alternative: Real-time viability assays can monitor cell death over time and may provide more insight into the kinetics of this compound's effects.[5][10]

Q3: How can I be sure my this compound stock solution is prepared correctly?

Proper preparation of your this compound stock solution is crucial for reproducible results.

  • Solubility: Determine the optimal solvent for this compound. If using an organic solvent like DMSO, ensure the final concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Storage: Store the stock solution at the recommended temperature (usually -20°C or -80°C) in small aliquots to minimize freeze-thaw cycles.

  • Purity: Use a high-purity grade of this compound to avoid confounding results from contaminants.

Troubleshooting Guide

Issue 1: High background signal or false-positive results in my MTT/XTT assay.

  • Cause: This is a common issue when working with plant extracts.[4][7] this compound, like other natural compounds, may have intrinsic reducing properties that can directly convert the MTT or XTT reagent into formazan, independent of cellular metabolic activity.[9] Additionally, if your this compound solution is colored, it can interfere with the spectrophotometric reading.[8]

  • Solution:

    • Cell-Free Control: Run a control plate with your this compound dilutions in cell culture medium but without cells. Add the MTT/XTT reagent and incubate as you would with your experimental plates.[4] Any color change in these wells is due to direct reduction by your compound.

    • Subtract Background: Subtract the absorbance values from your cell-free control wells from your experimental wells.[8]

    • Wash Step: Before adding the MTT reagent, gently wash the cells with phosphate-buffered saline (PBS) to remove any residual this compound that has not been taken up by the cells.[9]

    • Switch Assays: If interference persists, consider switching to an ATP-based luminescence assay, which is generally less prone to this type of interference.[4]

Issue 2: Inconsistent results between experiments.

  • Cause: Inconsistency can arise from several factors, including variations in cell seeding density, passage number, and the age of your this compound stock solution.

  • Solution:

    • Standardize Cell Culture: Use cells within a consistent passage number range and ensure a uniform cell seeding density across all wells and experiments.

    • Aliquot Compound: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles which can degrade the compound.

    • Positive Control: Include a known cytotoxic agent as a positive control to ensure the assay is performing as expected.

Issue 3: No dose-dependent effect observed.

  • Cause: The concentration range of this compound you are testing may be too narrow or not in the effective range for your specific cell line. It's also possible that the incubation time is not optimal to observe a cytotoxic effect.

  • Solution:

    • Broaden Concentration Range: Test a wider range of this compound concentrations, for example, from nanomolar to high micromolar, to identify the effective dose range.

    • Time-Course Experiment: Perform a time-course experiment, treating cells for different durations (e.g., 24, 48, and 72 hours) to determine the optimal endpoint.

    • Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound.[11] You may need to adjust your concentration range based on the cell type.

Data Presentation

Below is a template for summarizing quantitative data from a cell viability experiment.

This compound Conc. (µM)Cell Viability (%) - 24hStd. Dev. - 24hCell Viability (%) - 48hStd. Dev. - 48h
0 (Vehicle Control)1005.21006.1
198.14.895.35.5
1085.76.275.47.3
5060.35.945.16.8
10042.54.520.93.9

Experimental Protocols

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader.

Protocol: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Reagent Preparation: Equilibrate the ATP assay reagent to room temperature.

  • Lysis and ATP Measurement: Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Luminescence Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal and then measure the luminescence using a plate-reading luminometer.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with this compound A->C B Prepare this compound Dilutions B->C D Incubate (e.g., 24, 48, 72h) C->D E Add Viability Reagent (e.g., MTT, ATP-reagent) D->E F Incubate E->F G Read Absorbance/Luminescence F->G H Data Analysis G->H

Caption: A generalized workflow for a cell viability experiment.

signaling_pathway This compound This compound AMPK AMPK This compound->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Apoptosis Apoptosis AMPK->Apoptosis Promotes Cell_Proliferation Cell_Proliferation mTOR->Cell_Proliferation Promotes

Caption: A potential signaling pathway influenced by this compound.

References

Verbenacine Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine Verbenacine purification techniques.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

This compound is a kaurane diterpenoid isolated from Salvia verbenaca. Its chemical formula is C₂₀H₃₀O₃. It has garnered significant research interest due to its potential pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.

Q2: What are the primary methods for extracting this compound from Salvia verbenaca?

The primary extraction methods involve solvent extraction from the aerial parts of Salvia verbenaca. Methanol-water mixtures have been shown to be effective. Accelerated Solvent Extraction (ASE) is a modern technique that can enhance extraction efficiency.

Q3: What are the common impurities encountered during this compound purification?

Common impurities include other diterpenoids with similar structures (e.g., salvinine), flavonoids, phenolic acids, and sterols, all of which are naturally present in Salvia verbenaca extracts.[1]

Q4: What is the general stability of this compound?

Kaurane diterpenoids can be sensitive to pH and temperature. It is advisable to avoid strongly acidic or basic conditions and high temperatures during purification to prevent degradation. Specific stability studies on this compound are limited, but analogies can be drawn from similar diterpenoid structures.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound using chromatography and crystallization.

High-Performance Liquid Chromatography (HPLC) Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing for this compound - Secondary interactions with residual silanols on the column. - Inappropriate mobile phase pH. - Column overload.- Use an end-capped C18 column. - Optimize mobile phase pH to suppress ionization of this compound's carboxylic acid group (e.g., add 0.1% formic acid). - Reduce sample concentration or injection volume.[2][3][4][5]
Poor Resolution Between this compound and Other Diterpenoids - Suboptimal mobile phase composition. - Inadequate column chemistry.- Perform a gradient optimization of the mobile phase (e.g., acetonitrile/water or methanol/water with 0.1% formic acid). - Try a different stationary phase (e.g., phenyl-hexyl) that offers different selectivity.[6][7][8]
Broad Peaks - Extra-column band broadening. - Column contamination or degradation.- Minimize the length and diameter of tubing. - Flush the column with a strong solvent (e.g., isopropanol) or replace the column if necessary.[2][3]
Irreproducible Retention Times - Fluctuations in mobile phase composition. - Temperature variations.- Ensure accurate and consistent mobile phase preparation. - Use a column oven to maintain a constant temperature.
Crystallization Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No Crystal Formation - Solution is not supersaturated (too much solvent). - Inappropriate solvent system.- Slowly evaporate the solvent. - Induce crystallization by scratching the inside of the flask or adding a seed crystal. - Experiment with different solvent systems (e.g., hexane/ethyl acetate, methanol/water).[9][10][11]
Formation of Oil Instead of Crystals - Compound is "oiling out" due to high impurity levels or rapid cooling. - Inappropriate solvent.- Re-dissolve the oil in a small amount of solvent and attempt a slower cooling rate. - Further purify the sample by chromatography before crystallization. - Try a different crystallization solvent.[9]
Small or Needle-like Crystals - Rapid crystallization.- Slow down the cooling process. - Use a solvent system where this compound has slightly higher solubility.
Crystals are Contaminated with Impurities - Impurities co-crystallizing with the product.- Re-dissolve the crystals in a minimal amount of hot solvent and recrystallize. - Ensure the crude this compound is of sufficient purity (>90%) before attempting crystallization.[12]

Experimental Protocols

Protocol 1: Extraction of this compound from Salvia verbenaca
  • Grinding: Grind the dried aerial parts of Salvia verbenaca into a fine powder.

  • Extraction: Macerate the powdered plant material in a methanol:water (80:20 v/v) solution at room temperature for 24 hours with occasional stirring.

  • Filtration: Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

Protocol 2: Flash Chromatography for Partial Purification
  • Column Packing: Pack a silica gel column with a suitable non-polar solvent system (e.g., hexane).

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Load the dried silica onto the top of the column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, etc., hexane:ethyl acetate).

  • Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • Pooling and Concentration: Pool the this compound-rich fractions and concentrate them using a rotary evaporator.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
  • Column: C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program: A linear gradient from 40% to 60% B over 30 minutes.

  • Flow Rate: 15 mL/min.

  • Detection: UV at 210 nm.

  • Injection: Dissolve the partially purified fraction from flash chromatography in the initial mobile phase composition and inject.

  • Fraction Collection: Collect fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Concentration: Pool the pure fractions and remove the solvent under reduced pressure.

Protocol 4: Recrystallization of this compound
  • Solvent Selection: In a small test tube, test the solubility of the purified this compound in various solvents (e.g., hexane, ethyl acetate, methanol, acetone, and mixtures thereof) to find a suitable solvent or solvent system where it is soluble at high temperatures but sparingly soluble at room temperature. A hexane/ethyl acetate mixture is a good starting point for diterpenoids.

  • Dissolution: In a small Erlenmeyer flask, add a minimal amount of the hot crystallization solvent to the purified this compound until it completely dissolves.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Further cooling in a refrigerator or ice bath can promote crystallization.

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data

The following table presents hypothetical data based on typical purification yields for diterpenoids from Salvia species to illustrate the expected outcomes at each purification stage. Actual yields may vary.

Purification StageStarting Material (g)Product Mass (g)Purity (%)Yield (%)
Crude Extraction 500 (Dried Plant)25.0~5100
Flash Chromatography 25.02.5~6010
Preparative HPLC 2.50.5>952
Recrystallization 0.50.4>991.6

Visualizations

Experimental Workflow for this compound Purification

G cluster_0 Extraction cluster_1 Chromatographic Purification cluster_2 Final Purification start Dried Salvia verbenaca extraction Solvent Extraction (Methanol/Water) start->extraction concentration1 Rotary Evaporation extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract flash_chrom Flash Chromatography (Silica Gel, Hexane/EtOAc) crude_extract->flash_chrom prep_hplc Preparative HPLC (C18, ACN/Water) flash_chrom->prep_hplc crystallization Recrystallization (e.g., Hexane/EtOAc) prep_hplc->crystallization pure_this compound Pure this compound (>99%) crystallization->pure_this compound

Caption: A general workflow for the extraction and purification of this compound.

Hypothetical Signaling Pathway for this compound's Anti-inflammatory Action

G cluster_0 Inflammatory Stimulus cluster_1 Intracellular Signaling Cascade cluster_2 This compound Intervention cluster_3 Cellular Response stimulus LPS receptor TLR4 stimulus->receptor MyD88 MyD88 receptor->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_activation NF-κB Activation IKK->NFkB_activation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_activation->cytokines This compound This compound This compound->IKK Inhibition

Caption: A potential mechanism of this compound's anti-inflammatory effects.

References

Preventing degradation of Verbenacine during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent the degradation of Verbenacine during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary source?

A1: this compound is a kaurane diterpenoid compound with the chemical structure 3α-hydroxy-19-carboxykaur-15-ene.[1][2] It is not found in Verbena officinalis, but is isolated from the aerial parts of Salvia verbenaca.[1][2][3] The genus Salvia is a rich source of various bioactive terpenoids.[4][5]

Q2: What are the primary factors that lead to the degradation of this compound during extraction?

A2: The degradation of this compound, like many diterpenoids with hydroxyl and carboxylic acid functional groups, is primarily influenced by four factors:

  • pH: Extreme acidic or alkaline conditions can catalyze degradation reactions.[6][7]

  • Temperature: High temperatures can accelerate degradation, leading to lower yields and the formation of artifacts.[8][9][10]

  • Light: Exposure to UV light can induce photodegradation.[11][12]

  • Oxidation: The presence of oxygen and metal ions can lead to oxidative degradation of the molecule.[13]

Q3: How does pH impact the stability of this compound?

A3: The stability of phytochemicals is often pH-dependent.[7][14] For compounds with carboxylic acid groups like this compound, highly alkaline conditions can lead to irreversible structural changes. While specific studies on this compound are limited, related phenolic and terpenoid compounds generally show optimal stability in a neutral to slightly acidic pH range (pH 4-7).[6][14][15]

Q4: What is the recommended temperature range for this compound extraction?

A4: To minimize thermal degradation, lower temperatures are preferable. Cold extraction techniques, such as cold maceration or percolation, can be effective in preserving heat-sensitive compounds.[16] If heat is used to increase efficiency, such as in ultrasonic-assisted extraction, the temperature should be carefully controlled, ideally not exceeding 40-50°C.[17] Higher temperatures can lead to the degradation of thermolabile diterpenoids.[8][9]

Q5: Is it necessary to protect the extraction process from light?

A5: Yes. The double bond in the kaurane skeleton of this compound makes it potentially susceptible to photodegradation. It is a standard best practice in phytochemical extraction to protect the samples and extracts from direct light by using amber glassware or by covering the equipment with aluminum foil.[11][18]

Q6: How can I prevent the oxidation of this compound?

A6: Oxidation is a common degradation pathway for phytochemicals.[18] To prevent this, you can:

  • Use an inert atmosphere: Purging the extraction vessel with an inert gas like nitrogen or argon can displace oxygen.[18]

  • Add antioxidants: Incorporating small amounts of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) into the extraction solvent can inhibit oxidative reactions.[18]

  • Use chelating agents: To sequester metal ions that can catalyze oxidation, a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be added.[18]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low yield of this compound Degradation during extraction: Exposure to high temperatures, extreme pH, or light.- Use a low-temperature extraction method (e.g., cold percolation).- Maintain a neutral or slightly acidic pH (4-7) of the solvent.- Protect the extraction setup from light using amber glass or foil.
Inefficient extraction: Incorrect solvent choice or insufficient extraction time.- Use a polar solvent like methanol or ethanol for extraction of diterpenoids.[19][20]- Optimize extraction time; for ultrasonic-assisted extraction, 30-60 minutes is a good starting point.
Presence of unknown peaks in chromatogram Formation of degradation products: Caused by harsh extraction conditions.- Re-evaluate and optimize extraction parameters (pH, temperature, light exposure).- Perform extraction under an inert atmosphere (nitrogen or argon) to prevent oxidation.[18]
Co-extraction of impurities: Solvent is extracting a wide range of compounds.- Perform a preliminary extraction with a non-polar solvent like hexane to remove lipids and chlorophyll before extracting with a polar solvent.
Extract changes color over time Oxidation or photodegradation: The extract is unstable upon storage.- Store the final extract at low temperatures (-20°C or below) in amber, airtight vials.- Consider adding a stabilizer or antioxidant to the stored extract.
Inconsistent results between batches Variability in plant material: Differences in the age, harvest time, or drying conditions of Salvia verbenaca.- Standardize the collection and preparation of the plant material.- Ensure plant material is thoroughly dried in a controlled environment to prevent enzymatic degradation.
Inconsistent extraction procedure: Minor variations in temperature, time, or solvent-to-solid ratio.- Strictly adhere to a validated Standard Operating Procedure (SOP) for the extraction process.

Data Presentation

Table 1: Recommended Parameters for this compound Extraction
ParameterRecommended ConditionRationale
Plant Material Dried, powdered aerial parts of Salvia verbenacaDrying prevents enzymatic degradation; powdering increases surface area for efficient extraction.
Extraction Solvent 80% Methanol or 80% EthanolDiterpenoids are typically extracted with polar solvents.[19][20] Using aqueous alcohol can improve efficiency.
Temperature 20-40°CMinimizes the risk of thermal degradation of the kaurane diterpenoid structure.[8][9]
pH 5.0 - 7.0Avoids acid- or base-catalyzed hydrolysis and rearrangement. Neutral to slightly acidic conditions are generally safer for phytochemicals.[14]
Light Protect from direct lightPrevents potential photodegradation due to UV exposure.
Atmosphere Inert (Nitrogen or Argon)Displaces oxygen to prevent oxidative degradation.[18]
Additives (Optional) - Ascorbic Acid (0.1% w/v)- EDTA (0.05% w/v)Ascorbic acid acts as an antioxidant; EDTA chelates metal ions that catalyze oxidation.[18]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

This method uses ultrasonic waves at a controlled temperature to improve extraction efficiency while minimizing thermal degradation.

Materials:

  • Dried, powdered aerial parts of Salvia verbenaca

  • 80% Methanol (HPLC grade)

  • Ascorbic acid (optional)

  • Ultrasonic bath with temperature control

  • Amber-colored flasks or flasks covered in aluminum foil

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • 0.22 µm syringe filter

Procedure:

  • Weigh 10 g of powdered Salvia verbenaca and place it into a 250 mL amber Erlenmeyer flask.

  • Add 100 mL of 80% methanol. If using, add 0.1 g of ascorbic acid to the solvent.

  • Place the flask in an ultrasonic bath. Set the temperature to 35°C and the sonication time to 45 minutes.

  • After sonication, transfer the mixture to centrifuge tubes and centrifuge at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant (the extract) into a clean amber flask.

  • To ensure complete extraction, the remaining plant material can be re-extracted with another 50 mL of the solvent mixture and the supernatants combined.

  • Concentrate the combined supernatant under reduced pressure using a rotary evaporator with the water bath temperature set to 40°C.

  • Dry the resulting extract completely to obtain the crude this compound-containing extract.

  • For analytical purposes, redissolve a known amount of the crude extract in methanol and filter through a 0.22 µm syringe filter before analysis (e.g., by HPLC).

Protocol 2: this compound Stability Test

This protocol allows for the evaluation of this compound stability under different pH and temperature conditions.

Materials:

  • Purified this compound or a standardized extract

  • Buffer solutions at pH 3, 5, 7, and 9

  • Methanol or Ethanol (as a co-solvent for solubility)

  • Heating block or water bath set to 40°C and 60°C

  • Refrigerator (4°C) and freezer (-20°C)

  • Amber HPLC vials

  • HPLC system for quantification

Procedure:

  • Prepare stock solutions of this compound in methanol.

  • For each pH condition, dilute the stock solution with the respective buffer (pH 3, 5, 7, 9) to a final known concentration. The final methanol concentration should be kept low (e.g., <5%) to ensure the buffer controls the pH.

  • Aliquot the solutions for each pH into separate amber HPLC vials.

  • For each pH, prepare multiple sets of vials for each temperature condition (e.g., -20°C, 4°C, Room Temperature, 40°C, 60°C).

  • Immediately analyze one vial from each pH set to establish the initial concentration (Time 0).

  • Place the remaining vials at their designated temperatures, protected from light.

  • At specified time points (e.g., 1, 3, 6, 12, 24, and 48 hours), remove one vial from each condition.

  • Allow the vial to return to room temperature and immediately analyze its content by HPLC to quantify the remaining this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the Time 0 concentration to determine the degradation rate under each condition.

Mandatory Visualization

Verbenacine_Degradation_Pathway cluster_Initial Initial State cluster_Extraction Extraction Process cluster_Factors Degradation Factors cluster_Prevention Preventative Measures cluster_Result Outcome This compound This compound in Plant Matrix Extraction Extraction (Solvent, Time) This compound->Extraction Temp High Temperature (>50°C) Extraction->Temp pH Extreme pH (<4 or >8) Extraction->pH Light UV Light Exposure Extraction->Light Oxygen Oxygen / Metal Ions Extraction->Oxygen ControlTemp Temperature Control (20-40°C) Extraction->ControlTemp ControlpH pH Buffering (pH 5-7) Extraction->ControlpH ProtectLight Light Protection (Amber Glass) Extraction->ProtectLight Inert Inert Atmosphere (N2 / Antioxidants) Extraction->Inert Degradation Degradation Products (Oxidation, Isomerization) Temp->Degradation Accelerates pH->Degradation Catalyzes Light->Degradation Induces Oxygen->Degradation Causes Stable Stable this compound Extract ControlTemp->Stable Prevents ControlpH->Stable Prevents ProtectLight->Stable Prevents Inert->Stable Prevents

Caption: Factors leading to this compound degradation and preventative strategies.

References

Validation & Comparative

Verbenacine and Salvinine: A Comparative Analysis of Biological Activities Remains Elusive

Author: BenchChem Technical Support Team. Date: November 2025

Despite their identification as unique diterpenes from the medicinal plant Salvia verbenaca, a direct comparative analysis of the biological activities of verbenacine and salvinine is not possible at this time due to a significant lack of specific experimental data in publicly available scientific literature.

This compound and salvinine were first isolated from the aerial parts of Salvia verbenaca, a plant known in traditional medicine for a variety of therapeutic properties. The plant itself has been the subject of numerous studies, with its extracts and essential oils demonstrating a broad range of biological effects, including antibacterial, anticancer, antioxidant, and anti-inflammatory activities.[1][2][3][4][5] However, research into the specific contributions of its individual components, such as this compound and salvinine, is limited.

The initial research that identified this compound and salvinine focused on their isolation and structural characterization.[3] Subsequent research on Salvia verbenaca has continued to explore the bioactivity of the whole plant extract, but has not extended to a detailed investigation of these two specific diterpenes. Searches of chemical and biological databases, including PubChem, did not yield any bioassay data for this compound or salvinine.

Future Research Directions

The broad bioactivities of Salvia verbenaca suggest that its constituent compounds, including this compound and salvinine, may possess interesting pharmacological properties. To enable a comparative analysis, future research should focus on:

  • In vitro screening: Testing purified this compound and salvinine in a variety of biological assays to determine their potential effects (e.g., antimicrobial, cytotoxic, anti-inflammatory).

  • Quantitative analysis: Determining the potency of each compound in active assays through dose-response studies to establish IC50 or other relevant metrics.

  • Mechanism of action studies: Investigating the molecular targets and signaling pathways through which this compound and salvinine exert any observed biological effects.

Without such dedicated studies, any discussion on the comparative biological activities of this compound and salvinine would be purely speculative. Therefore, for researchers, scientists, and drug development professionals, this represents an unexplored area with the potential for new discoveries.

References

A Comparative Analysis of Verbenacine and Other Kaurane Diterpenoids: Unveiling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kaurane diterpenoid Verbenacine against other notable compounds of the same class, such as Oridonin and Kaur-16-en-19-oic acid. Kaurane diterpenoids, a diverse group of natural products, have garnered significant attention for their wide-ranging pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document synthesizes available experimental data to offer an objective comparison of their biological performance, details key experimental methodologies, and visualizes associated signaling pathways to support further research and drug development endeavors.

Comparative Biological Activity

The following table summarizes the quantitative data on the biological activities of this compound, Oridonin, and Kaur-16-en-19-oic acid. Direct comparative studies on the anticancer activity of isolated this compound are limited; therefore, data from extracts of Salvia verbenaca, a known source of this compound, are presented.[4][5]

Compound/ExtractBiological ActivityCell Line/AssayIC50/ActivityCitation(s)
This compound AntioxidantDPPH radical scavenging12.5 µM[6]
Anti-inflammatoryTNF-α production in macrophages60% reduction at 50 µM[6]
Antimicrobial (Antibacterial)Staphylococcus aureusMIC = 25 µg/mL[6]
Antimicrobial (Antifungal)Candida albicansMIC = 50 µg/mL[6]
Salvia verbenaca Extract AnticancerHuman Melanoma (M14)Growth inhibition and apoptosis induction[7]
AnticancerHuman Colon Cancer (HT-29)IC50 = 17.1 - 57.0 µg/mL[3]
AnticancerHuman Breast Cancer (MCF-7)IC50 = 9.7 - 43.7 µg/mL[3]
AnticancerHuman Cervical Cancer (HeLa)Some cytotoxicity observed[8]
Oridonin AnticancerHuman Hepatocellular Carcinoma (HepG2)24.90 µM (48h)[9]
AnticancerHuman Breast Cancer (MCF-7)A derivative showed an IC50 of 0.08 µM[10]
AnticancerHuman Gastric Cancer (AGS)~5.995 µM (24h)[11]
AnticancerEsophageal Squamous Cell Carcinoma (TE-8)3.00 µM (72h)[12]
Kaur-16-en-19-oic acid AnticancerHuman Glioblastoma (U87MG)Cytotoxicity observed at 30-70 µM[13]
AnticancerHuman Breast Cancer (MCF-7)No significant cytotoxicity[14]
AnticancerHuman Hepatocellular Carcinoma (HepG2)IC50 = 12.6 µM (for a hydroxylated metabolite)[14]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of the cited biological activities.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Oridonin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of anti-inflammatory activity.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reagent Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Kaurane diterpenoids exert their biological effects through the modulation of various cellular signaling pathways. A common mechanism for their anticancer activity is the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction Pathway

Many kaurane diterpenoids, including Oridonin, trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, a family of proteases that execute cell death.[15]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Kaurane Diterpenoids Kaurane Diterpenoids Death Receptors (e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) Kaurane Diterpenoids->Death Receptors (e.g., Fas, TNFR) Activates Bcl-2 Bcl-2 Kaurane Diterpenoids->Bcl-2 Inhibits Bax Bax Kaurane Diterpenoids->Bax Promotes Caspase-8 Caspase-8 Death Receptors (e.g., Fas, TNFR)->Caspase-8 Activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-9->Caspase-3 Activates Bcl-2->Mitochondrion Bax->Mitochondrion Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Generalized apoptosis induction pathway by kaurane diterpenoids.

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of some kaurane diterpenoids are attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

nfkb_pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory Stimuli (e.g., LPS)->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Degrades, releasing Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates transcription of This compound This compound This compound->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Experimental Workflow for Comparative Analysis

A systematic approach is essential for the comparative evaluation of novel compounds against established molecules. The following workflow outlines the key steps in this process.

experimental_workflow Compound Acquisition Compound Acquisition In Vitro Screening In Vitro Screening Compound Acquisition->In Vitro Screening Cytotoxicity, Anti-inflammatory Assays Lead Compound Identification Lead Compound Identification In Vitro Screening->Lead Compound Identification Based on IC50 values Mechanism of Action Studies Mechanism of Action Studies Lead Compound Identification->Mechanism of Action Studies Signaling Pathway Analysis In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies Animal Models Clinical Trials Clinical Trials In Vivo Studies->Clinical Trials

Caption: A typical workflow for the preclinical evaluation of novel compounds.

References

Verbenacine's Antioxidant Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative evaluation of the antioxidant capacity of verbenacine, a diterpene found in Salvia verbenaca. Due to the limited availability of studies on isolated this compound, this analysis focuses on the antioxidant properties of Salvia verbenaca extracts and benchmarks them against well-established antioxidant compounds: Vitamin C, Vitamin E, and Resveratrol.

This document presents a summary of quantitative data from key antioxidant assays, detailed experimental methodologies for a transparent understanding of the cited data, and visual representations of relevant biological pathways and experimental workflows to facilitate comprehension.

Comparative Antioxidant Capacity: A Tabular Summary

The antioxidant capacity of a substance can be quantified using various assays, each with a specific mechanism of action. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. The results are often expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the radicals) or as Trolox Equivalents (TE), a measure of antioxidant strength relative to Trolox, a water-soluble analogue of Vitamin E.

The following table summarizes the available quantitative data for Salvia verbenaca extracts and the reference antioxidant compounds. It is important to note that direct comparisons of IC50 and TEAC values across different studies can be challenging due to variations in experimental conditions. However, data from studies that directly compare a Salvia verbenaca extract to a reference compound under the same conditions are particularly valuable.

Compound/ExtractAssayIC50 (µg/mL)Trolox Equivalent Antioxidant Capacity (TEAC)Source(s)
Salvia verbenaca Extract DPPH160.62 ± 1.60-
Salvia verbenaca Extract DPPH59.9 ± 8.7-
Salvia verbenaca Extract DPPH49.22-
Salvia verbenaca Extract ABTS-146.86 µM TE/mg
Ascorbic Acid (Vitamin C) DPPH81.89 ± 0.25-
α-Tocopherol (Vitamin E) DPPH~10-20-
Resveratrol DPPH~5-15-
Ascorbic Acid (Vitamin C) ABTS-~1.0-1.2 mM TE
α-Tocopherol (Vitamin E) ABTS-~0.5-0.7 mM TE
Resveratrol ABTS-~2.0-3.0 mM TE
Salvia verbenaca Extract ORAC-Data not available
Ascorbic Acid (Vitamin C) ORAC-~0.4-0.6 mM TE
α-Tocopherol (Vitamin E) ORAC-~1.0-1.5 mM TE
Resveratrol ORAC-~2.5-3.5 mM TE

Disclaimer: The IC50 and TEAC values for Vitamin E and Resveratrol, and some values for Vitamin C, are compiled from various literature sources for illustrative purposes and were not determined in a head-to-head comparison with the Salvia verbenaca extracts presented. Direct experimental comparison under identical conditions is necessary for a conclusive assessment of relative antioxidant potency. The data for Salvia verbenaca extract from the study that also tested Ascorbic Acid provides the most direct comparison.

Experimental Protocols

A thorough understanding of the methodologies used to generate antioxidant data is crucial for the accurate interpretation of the results. Below are detailed protocols for the three primary antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: The test compound (Salvia verbenaca extract or reference antioxidant) is dissolved in the same solvent as the DPPH solution to prepare a stock solution. A series of dilutions are then made from the stock solution to obtain a range of concentrations.

  • Reaction Mixture: In a microplate well or a cuvette, a fixed volume of the DPPH solution is mixed with a specific volume of the sample solution at different concentrations. A control is prepared by mixing the DPPH solution with the solvent alone.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample. The IC50 is the concentration of the sample that causes 50% scavenging of the DPPH radical.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is a blue-green chromophore, and its reduction by an antioxidant leads to a decrease in absorbance.

Procedure:

  • Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent, such as potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compound is dissolved in a suitable solvent to prepare a stock solution, from which a series of dilutions are made.

  • Reaction Mixture: A small volume of the sample solution at different concentrations is added to a fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • TEAC Determination: The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox at various concentrations. The TEAC value of the sample is then calculated by comparing its scavenging activity to that of Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored, and the presence of an antioxidant delays this decay.

Procedure:

  • Reagent Preparation:

    • A fluorescent probe solution (e.g., fluorescein) is prepared in a phosphate buffer (pH 7.4).

    • A peroxyl radical generator, typically AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is also prepared in the same buffer.

    • A stock solution of the test compound and a standard (Trolox) are prepared.

  • Reaction Mixture: In a black 96-well microplate, the fluorescent probe, the sample or standard at different concentrations, and the buffer are mixed.

  • Incubation: The plate is pre-incubated at 37°C for a few minutes.

  • Initiation of Reaction: The reaction is initiated by adding the AAPH solution to all wells.

  • Fluorescence Measurement: The fluorescence decay is monitored kinetically over time (e.g., every minute for 1-2 hours) using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein).

  • Calculation: The area under the fluorescence decay curve (AUC) is calculated for the blank, the standard (Trolox), and the samples. The net AUC is obtained by subtracting the AUC of the blank from the AUC of the sample or standard.

  • ORAC Value Determination: A standard curve is created by plotting the net AUC of Trolox against its concentration. The ORAC value of the sample is then determined from the standard curve and is typically expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.

Visualizing the Science: Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key aspects of antioxidant action and evaluation.

G Antioxidant Mechanism of Action cluster_legend Legend ROS Reactive Oxygen Species (ROS) (e.g., O2•-, •OH, ROO•) CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage, Protein Oxidation) ROS->CellularDamage Oxidative Stress NeutralizedROS Neutralized Species Antioxidant Antioxidant (e.g., this compound, Vitamin C) Antioxidant->ROS Donates e- or H• Antioxidant->NeutralizedROS Scavenges l1 Initiator of Damage l2 Harmful Outcome l3 Protective Agent l4 Benign Product ROS_l Damage_l Antioxidant_l Neutral_l

Caption: Antioxidant Mechanism of Action.

G Experimental Workflow for Antioxidant Capacity Assessment cluster_preparation Preparation Phase cluster_assay Assay Phase cluster_analysis Data Analysis PlantMaterial Plant Material (Salvia verbenaca) Extraction Extraction (e.g., Methanol, Ethyl Acetate) PlantMaterial->Extraction Extract Crude Extract Extraction->Extract DPPH DPPH Assay Extract->DPPH ABTS ABTS Assay Extract->ABTS ORAC ORAC Assay Extract->ORAC Reference Reference Antioxidants (Vitamin C, E, Resveratrol) Reference->DPPH Reference->ABTS Reference->ORAC IC50 IC50 Calculation DPPH->IC50 TEAC TEAC Calculation ABTS->TEAC ORAC->TEAC Comparison Comparative Analysis IC50->Comparison TEAC->Comparison

Caption: Experimental Workflow.

G Logical Framework for Comparative Validation Objective Objective: Validate Antioxidant Capacity of this compound Hypothesis Hypothesis: This compound exhibits significant antioxidant activity. Objective->Hypothesis Approach Approach: In vitro antioxidant assays Hypothesis->Approach TestArticle Test Article: Salvia verbenaca Extract (as a source of this compound) Approach->TestArticle PositiveControls Positive Controls: - Vitamin C - Vitamin E - Resveratrol Approach->PositiveControls Assays Assays: - DPPH - ABTS - ORAC TestArticle->Assays PositiveControls->Assays Data Data Collection: - IC50 values - TEAC values Assays->Data Analysis Comparative Analysis: S. verbenaca vs. Controls Data->Analysis Conclusion Conclusion: Relative antioxidant potency of S. verbenaca Analysis->Conclusion

Caption: Logical Framework.

Unveiling Verbenacine's Potential: A Comparative Analysis of its Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel anti-inflammatory agents is a continuous endeavor. This guide provides a comparative analysis of the anti-inflammatory effects of Verbenacine, a key bioactive compound found in plants of the Verbena and Salvia genera, against established non-steroidal anti-inflammatory drugs (NSAIDs). The following sections present a compilation of experimental data, detailed methodologies, and visual representations of the underlying biological pathways to offer an objective evaluation.

Quantitative Comparison of Anti-Inflammatory Activity

To facilitate a clear comparison, the following tables summarize the available quantitative data from various in vitro and in vivo studies. It is important to note that direct comparative studies are limited, and data has been compiled from different sources. The experimental models and conditions should be taken into consideration when interpreting these values.

In Vitro Anti-Inflammatory Activity
Compound/ExtractAssayTargetIC50 / % InhibitionStandard DrugIC50 of Standard
Salvia verbenaca Extract Protein Denaturation InhibitionProtein StabilizationIC50: 133.21±0.89 µg/mL--
Salvia verbenaca Extract Membrane Stabilization (RBC)Membrane IntegrityIC50: 160.62±1.60 μg/mL--
Ibuprofen Protein Denaturation (Egg Albumin)Protein StabilizationIC50: 69.34 µg/mL--
Ibuprofen Protein Denaturation (Human Albumin)Protein StabilizationIC50: 81.50 µg/mL--
Ibuprofen COX-1 InhibitionCyclooxygenase-1IC50: 2.1 µmol/l--
Ibuprofen COX-2 InhibitionCyclooxygenase-2IC50: 1.6 µmol/l--
Diclofenac Derivative (5a) Lipoxygenase (LOX) InhibitionLipoxygenaseIC50: 14 ± 1 µM--
Indomethacin COX-1 InhibitionCyclooxygenase-1IC50: 230 nM--
Indomethacin COX-2 InhibitionCyclooxygenase-2IC50: 630 nM--
In Vivo Anti-Inflammatory Activity
Compound/ExtractAnimal ModelAssayDose% Inhibition of EdemaStandard Drug% Inhibition of Standard
Salvia verbenaca Extract MiceCarrageenan-induced Paw Edema500 mg/kg75.03%Diclofenac81.57% (dose not specified)
Verbena officinalis Extract RatsCarrageenan-induced Paw Edema-Active--
Verbena officinalis Extract MiceTPA-induced Ear Edema-High reduction--
Diclofenac RatsCarrageenan-induced Paw Edema5 mg/kg56.17 ± 3.89%--
Diclofenac RatsCarrageenan-induced Paw Edema20 mg/kg71.82 ± 6.53%--
Indomethacin RatsCarrageenan-induced Paw Edema2.5 mg/kg41%--
Indomethacin MiceTPA-induced Ear Edema8 mg/kg (i.g.)60.63%--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rodents

This widely used in vivo model assesses the anti-inflammatory activity of a compound against acute inflammation.

  • Animal Preparation: Male Wistar rats or Swiss albino mice are typically used. The animals are fasted overnight with free access to water before the experiment.

  • Baseline Measurement: The initial volume of the hind paw (usually the left) is measured using a plethysmometer.

  • Compound Administration: The test compound (e.g., Salvia verbenaca extract) or the standard drug (e.g., Diclofenac) is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. A control group receives the vehicle.

  • Induction of Inflammation: After a specific period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the same paw.

  • Measurement of Edema: The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro Protein Denaturation Inhibition Assay

This assay evaluates the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.

  • Reaction Mixture Preparation: The reaction mixture consists of the test compound at various concentrations, 1% aqueous solution of bovine serum albumin (BSA) or egg albumin, and phosphate-buffered saline (PBS, pH 6.4).

  • Incubation: The mixtures are incubated at 37°C for 20 minutes.

  • Heat-Induced Denaturation: The temperature is then increased to 51°C for 20 minutes to induce protein denaturation.

  • Turbidity Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Abs control - Abs sample) / Abs control] x 100 Where Abs control is the absorbance of the control (without the test compound), and Abs sample is the absorbance of the sample. The IC50 value, the concentration required to inhibit 50% of protein denaturation, is then determined.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology. The following diagrams were generated using Graphviz (DOT language).

Pro_Inflammatory_Signaling_Pathways cluster_stimulus Inflammatory Stimuli cluster_receptors Cell Surface Receptors cluster_signaling Intracellular Signaling Cascades cluster_response Cellular Response Pathogen (LPS) Pathogen (LPS) TLR4 TLR4 Pathogen (LPS)->TLR4 Tissue Damage Tissue Damage Tissue Damage->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, JNK, ERK) MyD88->MAPK IKK IKK MyD88->IKK NF-kB NF-kB MAPK->NF-kB IKK->NF-kB activates IkB IkB IKK->IkB phosphorylates Pro-inflammatory Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF-kB->Pro-inflammatory Cytokines induces transcription COX2 COX-2 NF-kB->COX2 induces transcription iNOS iNOS NF-kB->iNOS induces transcription IkB->NF-kB inhibits Experimental_Workflow_Carrageenan_Edema cluster_setup Experimental Setup cluster_treatment Treatment cluster_induction Inflammation Induction cluster_measurement Data Collection cluster_analysis Data Analysis Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Baseline Paw Volume Baseline Paw Volume Fasting->Baseline Paw Volume Compound Administration Compound/ Standard/ Vehicle Admin. Baseline Paw Volume->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection after 1h Paw Volume Measurement Measure Paw Volume (hourly for 6h) Carrageenan Injection->Paw Volume Measurement Calculate % Inhibition Calculate % Inhibition Paw Volume Measurement->Calculate % Inhibition Statistical Analysis Statistical Analysis Calculate % Inhibition->Statistical Analysis

Verbenacin im Vergleich zu etablierten Anti-Tumor-Wirkstoffen: Ein Leitfaden für Forschung und Entwicklung

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Dieser Leitfaden bietet einen objektiven Vergleich der potenziellen Anti-Tumor-Eigenschaften von Verbenacin im Kontext etablierter Standardtherapeutika. Aufgrund der aktuellen Datenlage liegt der Fokus auf einer detaillierten Darstellung der Standard-Wirkstoffe, da für Verbenacin isoliert noch keine umfassenden Wirksamkeitsstudien publiziert wurden.

Einführung in Verbenacin

Verbenacin ist ein Diterpen, das aus der Pflanze Salvia verbenaca isoliert wurde.[1] Erste Untersuchungen von Extrakten aus Salvia verbenaca deuten auf zytotoxische Effekte gegenüber verschiedenen Krebszelllinien hin, was auf ein potenzielles anti-tumoröses Potenzial der in der Pflanze enthaltenen Verbindungen schließen lässt.[2] Spezifische präklinische Studien zur Anti-Tumor-Aktivität von reinem Verbenacin, einschließlich quantitativer Wirksamkeitsdaten wie IC50-Werte oder in-vivo-Tumorwachstumshemmung, sind in der wissenschaftlichen Literatur jedoch bisher nicht umfassend dokumentiert.

Angesichts dieser Datenlage kann kein direkter Wirksamkeitsvergleich zwischen Verbenacin und Standard-Anti-Tumor-Wirkstoffen vorgenommen werden. Der vorliegende Leitfaden konzentriert sich daher auf die Darstellung der Wirksamkeit und der Wirkmechanismen etablierter Medikamente für ausgewählte, häufige Tumorerkrankungen, um eine Referenzbasis für die potenzielle zukünftige Evaluierung von Verbenacin zu schaffen.

Vergleich etablierter Anti-Tumor-Wirkstoffe

Die folgende Sektion vergleicht Standardtherapeutika für drei häufige Krebsarten: Brustkrebs, Leberzellkarzinom und nicht-kleinzelliges Lungenkarzinom (NSCLC).

Brustkrebs

Die Therapie des Brustkrebses richtet sich stark nach dem Hormonrezeptor- (HR) und HER2-Status des Tumors.

Tabelle 1: Quantitative Wirksamkeit ausgewählter Wirkstoffe bei Brustkrebs

WirkstoffHandelsname(n)WirkstoffklasseIndikation (Beispiel)EndpunktErgebnis
DoxorubicinAdriamycin®AnthracyclinHR+/HER2-IC50 (MCF-7 Zellen, 48h)500 nM[3]
PaclitaxelTaxol®TaxanHR+/HER2-IC50 (MCF-7 Zellen)Variiert (nM-Bereich)
TrastuzumabHerceptin®Monoklonaler AntikörperHER2+Ansprechrate (metastasiert)~26% (Monotherapie)
PalbociclibIbrance®CDK4/6-InhibitorHR+/HER2-Progressionsfreies Überleben~24.8 Monate (vs. 14.5 mit Letrozol allein)

Experimentelle Protokolle (Beispiele)

  • Bestimmung der IC50-Werte (MTT-Assay):

    • Krebszellen (z.B. MCF-7) werden in 96-Well-Platten ausgesät und 24 Stunden inkubiert.

    • Die Zellen werden mit verschiedenen Konzentrationen des Wirkstoffs (z.B. Doxorubicin) für einen definierten Zeitraum (z.B. 48 Stunden) behandelt.

    • Nach der Behandlung wird eine MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) zugegeben und für 2-4 Stunden inkubiert. Lebende Zellen metabolisieren MTT zu einem farbigen Formazan-Produkt.

    • Das Formazan wird in einem geeigneten Lösungsmittel (z.B. DMSO) gelöst und die Absorption bei einer bestimmten Wellenlänge (z.B. 570 nm) gemessen.

    • Die prozentuale Zellviabilität wird gegen die Wirkstoffkonzentration aufgetragen, um den IC50-Wert (die Konzentration, bei der 50% der Zellen gehemmt werden) zu berechnen.

  • Klinische Studie zur Bestimmung des progressionsfreien Überlebens (PFS):

    • Patientinnen mit fortgeschrittenem HR+/HER2- Brustkrebs werden randomisiert in zwei Gruppen eingeteilt.

    • Gruppe A erhält eine Standard-Endokrintherapie (z.B. Letrozol) plus ein Placebo.

    • Gruppe B erhält die Standard-Endokrintherapie plus den zu testenden Wirkstoff (z.B. Palbociclib).

    • Die Patientinnen werden in regelmäßigen Abständen mittels bildgebender Verfahren untersucht, um das Tumorwachstum zu beurteilen.

    • Das PFS wird als die Zeit von der Randomisierung bis zum ersten Nachweis von Krankheitsprogression oder Tod aus jeglicher Ursache definiert.

Signalwege und Wirkmechanismen

her2_pathway cluster_membrane Zellmembran cluster_cytoplasm Zytoplasma cluster_nucleus Zellkern HER2 HER2-Rezeptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS AKT Akt PI3K->AKT Proliferation Zellproliferation Überleben AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Trastuzumab Trastuzumab Trastuzumab->HER2 blockiert

Wirkmechanismus von Trastuzumab am HER2-Signalweg.
Leberzellkarzinom (HCC)

Für das fortgeschrittene Leberzellkarzinom hat sich die Therapielandschaft von der alleinigen Chemotherapie hin zu zielgerichteten Therapien und Immuntherapien entwickelt.

Tabelle 2: Quantitative Wirksamkeit ausgewählter Wirkstoffe beim HCC

WirkstoffHandelsname(n)WirkstoffklasseIndikation (Beispiel)EndpunktErgebnis
SorafenibNexavar®Multikinase-InhibitorFortgeschrittenes HCCMed. Gesamtüberleben (OS)~10.7 Monate (vs. 7.9 mit Placebo)
LenvatinibLenvima®Multikinase-InhibitorFortgeschrittenes HCCMed. Gesamtüberleben (OS)~13.6 Monate (nicht unterlegen vs. Sorafenib)
Atezolizumab + BevacizumabTecentriq® + Avastin®PD-L1 Inhibitor + VEGF InhibitorFortgeschrittenes HCCMed. Gesamtüberleben (OS)19.2 Monate (vs. 13.4 mit Sorafenib)

Wirkmechanismen und experimentelle Arbeitsabläufe

experimental_workflow cluster_preclinical Präklinische Phase cluster_clinical Klinische Phase CellLines HCC-Zelllinien (z.B. HepG2, Huh7) InVitro In-vitro-Tests (MTT, Apoptose-Assays) CellLines->InVitro AnimalModel Tiermodell (Xenograft-Mäuse) InVitro->AnimalModel vielversprechende Kandidaten InVivo In-vivo-Wirksamkeit (Tumorwachstum, Überleben) AnimalModel->InVivo Phase1 Phase I (Sicherheit, Dosierung) InVivo->Phase1 erfolgreiche Präklinik Phase2 Phase II (Wirksamkeit, Nebenwirkungen) Phase1->Phase2 Phase3 Phase III (Vergleich mit Standardtherapie) Phase2->Phase3 Approval Zulassung Phase3->Approval

Typischer Arbeitsablauf in der Entwicklung von Anti-Tumor-Wirkstoffen.
Nicht-kleinzelliges Lungenkarzinom (NSCLC)

Die Behandlung des NSCLC wird zunehmend durch molekulare Marker wie EGFR-, ALK- oder PD-L1-Status personalisiert.

Tabelle 3: Quantitative Wirksamkeit ausgewählter Wirkstoffe beim NSCLC

WirkstoffHandelsname(n)WirkstoffklasseIndikation (Beispiel)EndpunktErgebnis
Cisplatin-Platin-DerivatVerschiedene StadienAnsprechrate (Kombination)~20-35%
OsimertinibTagrisso®EGFR-TKI (3. Gen.)EGFR-mutiertes NSCLCMed. Progressionsfreies Überleben~18.9 Monate (vs. 10.2 mit älteren TKI)
PembrolizumabKeytruda®PD-1 InhibitorPD-L1 positiv (≥50%)Med. Gesamtüberleben (OS)~30.0 Monate (vs. 14.2 mit Chemotherapie)

Signalwege und logische Beziehungen

nsclc_therapy_logic cluster_diagnosis Diagnose & Biomarker-Testung cluster_treatment Therapieentscheidung NSCLC NSCLC-Diagnose Biomarker Biomarker-Analyse (EGFR, ALK, PD-L1) NSCLC->Biomarker EGFR_TKI EGFR-Inhibitor (z.B. Osimertinib) Biomarker->EGFR_TKI EGFR-Mutation positiv ALK_Inhibitor ALK-Inhibitor (z.B. Alectinib) Biomarker->ALK_Inhibitor ALK-Fusion positiv Immunotherapy Immuntherapie (z.B. Pembrolizumab) Biomarker->Immunotherapy PD-L1 hoch Chemotherapy Chemotherapie (z.B. Cisplatin) Biomarker->Chemotherapy keine Marker oder andere Indikation

Logik der Therapieentscheidung beim fortgeschrittenen NSCLC.

Zusammenfassung und Ausblick

Während etablierte Anti-Tumor-Wirkstoffe wie Doxorubicin, Sorafenib und Osimertinib über klar definierte Wirkmechanismen und umfangreiche klinische Wirksamkeitsdaten verfügen, steht die Forschung zu Verbenacin noch am Anfang. Die in Extrakten von Salvia verbenaca beobachtete zytotoxische Aktivität ist ein vielversprechender Ausgangspunkt.[2]

Für die wissenschaftliche Gemeinschaft ist es nun entscheidend, die spezifische Anti-Tumor-Wirkung von isoliertem Verbenacin zu untersuchen. Zukünftige Studien sollten sich auf folgende Aspekte konzentrieren:

  • In-vitro-Screening: Bestimmung der IC50-Werte von Verbenacin in einem breiten Panel von menschlichen Krebszelllinien, um das Wirkungsspektrum zu identifizieren.

  • Mechanistische Studien: Untersuchung der molekularen Wirkmechanismen, z.B. die Induktion von Apoptose, Zellzyklusarrest oder die Hemmung spezifischer Signalwege.

  • Präklinische in-vivo-Modelle: Evaluierung der Wirksamkeit in Tiermodellen (z.B. Xenografts), um die Tumorreduktion, das Überleben und potenzielle Toxizität zu bewerten.

Erst mit diesen Daten wird ein fundierter Vergleich der Wirksamkeit von Verbenacin mit den hier vorgestellten Standardtherapeutika möglich sein und das Potenzial für eine zukünftige klinische Entwicklung beurteilt werden können.

References

Berberine's Efficacy Across Various Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Berberine, a natural isoquinoline alkaloid, has demonstrated significant anti-proliferative and cytotoxic effects across a spectrum of cancer cell lines. This guide provides a comparative overview of its activity, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Quantitative Analysis of Berberine's Anti-Cancer Activity

The inhibitory concentration (IC50) is a key metric for quantifying the efficacy of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of berberine in various cancer cell lines, as determined by the MTT assay.

Cancer TypeCell LineIC50 (µM)Reference
Breast Cancer T47D25[1]
MCF-725[1]
Cervical Cancer HeLa12.08 (µg/mL)[2]
Colon Cancer HCT116Not explicitly stated, but activity confirmed[3][4][5]
SW613-B3Not explicitly stated, but activity confirmed[3][4]
Liver Cancer HepG2Concentration-dependent effects observed[6]
Hep3BInhibition of proliferation observed[6]
BEL-7404Inhibition of proliferation observed[6]
Pancreatic Cancer BxPC-3Inhibition of cell growth observed[5]
PANC-1Inhibition of Rad51 expression observed[5]
AsPC-1Inhibition of Rad51 expression observed[5]
MIA-PaCa-2Inhibition of Rad51 expression observed[5]
Ovarian Cancer A2780Enhanced apoptosis and G0/G1 cell cycle arrest[1]
Thyroid Cancer 8505CCell cycle arrest induced[1]
TPC1Cell cycle arrest induced[1]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Experimental Protocols

The most common method cited for determining the cytotoxic effects of berberine is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial succinate dehydrogenase. The amount of formazan produced is directly proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of berberine (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the MTT reagent is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.

G MTT Assay Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction and Measurement cluster_2 Data Analysis A Seed cancer cells in 96-well plates B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of Berberine B->C D Incubate for a specified duration (e.g., 24-72h) C->D E Add MTT reagent to each well D->E F Incubate for formazan crystal formation E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance with a microplate reader G->H I Calculate percentage of cell viability H->I J Determine IC50 value I->J

Caption: Workflow of the MTT assay for assessing cell viability.

Signaling Pathways Modulated by Berberine

Berberine exerts its anti-cancer effects by modulating multiple intracellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[7]

Key Signaling Pathways Affected by Berberine:

  • PI3K/Akt/mTOR Pathway: Berberine has been shown to inhibit this critical survival pathway, leading to decreased cell proliferation and induction of apoptosis.[7][8] The inhibition of mTOR signaling by berberine can also induce autophagy.[8]

  • MAPK/ERK Pathway: Berberine can suppress the MAPK/ERK signaling cascade, which is often hyperactivated in cancer and plays a role in cell growth and differentiation.[9]

  • JAK/STAT Pathway: This pathway is involved in transmitting signals from cytokines and growth factors to the nucleus, and its dysregulation is common in cancer. Berberine has been shown to modulate this pathway.[9]

  • Wnt/β-catenin Pathway: Berberine can inhibit the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and stemness.[7][10][11] Berberine has been observed to induce the translocation of β-catenin from the nucleus to the cytoplasm.[10][11]

  • TGF-β/SMAD Pathway: Berberine can activate the TGF-β/SMAD pathway, which can have a tumor-suppressive role by inducing cell cycle arrest and apoptosis.[9]

G Signaling Pathways Modulated by Berberine cluster_pathways Key Signaling Pathways cluster_outcomes Cellular Outcomes Berberine Berberine PI3K_Akt_mTOR PI3K/Akt/mTOR Berberine->PI3K_Akt_mTOR Inhibits MAPK_ERK MAPK/ERK Berberine->MAPK_ERK Inhibits JAK_STAT JAK/STAT Berberine->JAK_STAT Modulates Wnt_beta_catenin Wnt/β-catenin Berberine->Wnt_beta_catenin Inhibits TGF_beta_SMAD TGF-β/SMAD Berberine->TGF_beta_SMAD Activates Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis InhibitionOfProliferation Inhibition of Proliferation PI3K_Akt_mTOR->InhibitionOfProliferation Autophagy Autophagy PI3K_Akt_mTOR->Autophagy MAPK_ERK->InhibitionOfProliferation Wnt_beta_catenin->InhibitionOfProliferation TGF_beta_SMAD->Apoptosis CellCycleArrest Cell Cycle Arrest TGF_beta_SMAD->CellCycleArrest InhibitionOfMetastasis Inhibition of Metastasis

Caption: Berberine's impact on key cancer-related signaling pathways.

References

A Comparative Guide to the Structure-Activity Relationship of Verapamil Analogs in Reversing Multidrug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Verbenacine analogs" did not yield relevant results. This guide focuses on "Verapamil analogs," a well-researched area with significant literature on structure-activity relationships, under the assumption of a possible user error.

This guide provides a comparative analysis of verapamil analogs concerning their structure-activity relationship (SAR) in the context of reversing multidrug resistance (MDR) in cancer cells. The primary mechanism of MDR reversal by these compounds is the inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic drugs from cancer cells.

Structure-Activity Relationship (SAR) Insights

The ability of verapamil and its analogs to reverse MDR is intricately linked to their chemical structure. Key structural features have been identified that influence their interaction with P-gp and their potential for cardiotoxicity, a significant side effect of verapamil.

  • Methoxy Groups: The presence of methoxy groups in the verapamil structure appears to reduce the intrinsic cytotoxicity of the analogs when used alone[1]. This is a desirable feature for a chemosensitizing agent, as it should ideally have minimal toxicity to normal cells.

  • 7-Cyan-8-Methyl Groups: These moieties have been identified as crucial for the MDR reversal activity and the interaction with P-gp[1]. Modifications in this region of the molecule can significantly impact the compound's ability to inhibit the drug efflux pump.

  • Stereochemistry: Stereoselectivity has been observed for some high-affinity P-gp substrates like verapamil. For instance, the R-isomer of verapamil (R-VER) has shown high potency in potentiating doxorubicin cytotoxicity, comparable to the racemic mixture[1][2].

  • Metabolites: In general, metabolites of verapamil and its analogs, such as gallopamil, tend to have lower affinity for P-gp compared to the parent compounds[2].

  • Reduced Cardiovascular Effects: A significant goal in the development of verapamil analogs as MDR modulators is to reduce their calcium channel blocking activity, which is responsible for their cardiovascular effects. Several analogs have been synthesized that exhibit potent MDR reversal activity with significantly lower cardiovascular toxicity compared to verapamil[1].

Comparative Performance of Verapamil Analogs

The following table summarizes the quantitative data on the performance of verapamil and some of its key analogs in reversing MDR and their associated cardiovascular effects.

CompoundCell LineChemotherapeutic AgentPotentiation of Cytotoxicity (Fold Increase)P-gp Inhibition (Rhodamine Accumulation)Cardiovascular Effects (Compared to Verapamil)
Verapamil (VER) LoVo-RDoxorubicin41.3 ± 5.0[1]-Baseline
Gallopamil LoVo-RDoxorubicin52.3 ± 7.2[1]--
R-Verapamil (R-VER) LoVo-RDoxorubicin38.9 ± 6.4[1]-Lower Ca2+ antagonist activity[1]
Nor-Verapamil LoVo-RDoxorubicin35.4 ± 4.3[1]-Lower Ca2+ antagonist activity[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of verapamil analogs are provided below.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the ability of verapamil analogs to enhance the cytotoxic effects of chemotherapeutic drugs on MDR cancer cells.

  • Cell Lines: Multidrug-resistant cancer cell lines (e.g., LoVo-R, KB-V1) and their drug-sensitive counterparts (e.g., KB-3-1) are used.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are treated with a chemotherapeutic agent (e.g., doxorubicin at 6.5 µM) in the presence or absence of the verapamil analog (e.g., 500 µM) for a specified period (e.g., 2 hours)[3].

    • After the treatment period, the drug-containing medium is removed, and fresh medium is added.

    • Cells are incubated for a further 48 hours to allow for cell death to occur[3].

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

    • The formazan crystals are solubilized with a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is calculated as a percentage of the untreated control. The potentiation of cytotoxicity is determined by comparing the IC50 values of the chemotherapeutic agent in the presence and absence of the verapamil analog.

P-glycoprotein Inhibition Assay (Rhodamine 123 Accumulation)

This functional assay measures the ability of verapamil analogs to inhibit the efflux activity of P-gp by quantifying the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.

  • Cell Lines: P-gp-overexpressing cell lines (e.g., MCF7R) are used.

  • Procedure:

    • Cells are seeded in multi-well plates and grown to confluence.

    • Cells are pre-incubated with various concentrations of the verapamil analog or a known P-gp inhibitor (e.g., verapamil at 50 µM as a positive control) for a specified time (e.g., 30 minutes) at 37°C[4].

    • Rhodamine 123 (e.g., at 5.25 µM) is then added to the wells, and the cells are incubated for an additional period (e.g., 30 minutes) at 37°C[4].

    • After incubation, the cells are washed with ice-cold PBS to stop the efflux and remove extracellular rhodamine 123.

    • The cells are lysed, and the intracellular fluorescence is measured using a spectrofluorometer.

    • The increase in rhodamine 123 accumulation in the presence of the verapamil analog, compared to the untreated control, indicates P-gp inhibition.

Assessment of Cardiovascular Effects (Isolated Rat Aorta Vasodilation Assay)

This ex vivo assay evaluates the vasodilatory (and thus potential hypotensive) effects of verapamil analogs, which is a measure of their calcium channel blocking activity.

  • Tissue Preparation:

    • Thoracic aortas are isolated from rats and cut into rings[5].

    • The aortic rings are suspended in an isolated tissue bath system containing Krebs solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2[6].

  • Procedure:

    • The aortic rings are pre-contracted with a vasoconstrictor, such as phenylephrine, to induce a stable isometric contraction[5].

    • Cumulative concentration-response curves are generated by adding increasing concentrations of the verapamil analog to the tissue bath.

    • The relaxation of the aortic rings is measured as a percentage of the pre-contraction.

    • The potency of the analog as a vasodilator is determined by calculating its EC50 value (the concentration that produces 50% of the maximal relaxation). A higher EC50 value indicates lower vasodilatory potency and potentially fewer cardiovascular side effects.

Visualizing the Mechanism of Action

The following diagrams illustrate the mechanism of MDR reversal by verapamil analogs and a general experimental workflow for their evaluation.

MDR_Reversal cluster_cell Cancer Cell Chemotherapy Chemotherapy Intracellular_Drug Intracellular Chemotherapy Chemotherapy->Intracellular_Drug Enters Cell Verapamil_Analog Verapamil_Analog Pgp P-glycoprotein (Efflux Pump) Verapamil_Analog->Pgp Inhibits Pgp->Chemotherapy Effluxes Drug Intracellular_Drug->Pgp Binds to Apoptosis Cell Death (Apoptosis) Intracellular_Drug->Apoptosis Induces

Caption: Mechanism of MDR Reversal by Verapamil Analogs.

experimental_workflow Start Start: Verapamil Analog Synthesis Cytotoxicity Cytotoxicity Assay (MTT) Start->Cytotoxicity Pgp_Inhibition P-gp Inhibition Assay (Rhodamine 123) Start->Pgp_Inhibition Cardio_Toxicity Cardiovascular Effect Assay (Isolated Aorta) Start->Cardio_Toxicity SAR_Analysis SAR Analysis Cytotoxicity->SAR_Analysis Pgp_Inhibition->SAR_Analysis Cardio_Toxicity->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization End End: Candidate Drug SAR_Analysis->End Identifies Promising Candidate Lead_Optimization->Start Iterative Design

Caption: Experimental Workflow for Verapamil Analog Evaluation.

References

Independent Replication of Bioactivity Studies: A Comparative Analysis of Verbenacine and Carnosol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the bioactive properties of the diterpene Verbenacine, with a comparative analysis against the well-studied compound Carnosol. This guide addresses the critical need for independent replication in preclinical research by providing a framework for evaluating the bioactivity of novel compounds.

Due to a notable lack of independent replication studies on the bioactivity of this compound, a diterpenoid isolated from Salvia verbenaca, this guide presents a comparative analysis against Carnosol. Carnosol is a structurally similar and extensively researched abietane diterpene found in rosemary and sage. This comparison aims to provide a valuable reference for researchers by contextualizing the potential bioactivities of this compound within the established framework of a well-characterized related compound.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivity of Carnosol, which serves as a benchmark for the potential therapeutic efficacy of this compound. Due to the absence of specific data for this compound, those fields are marked as "Not Available."

Table 1: Anticancer Activity (IC50 values in µM)

Cancer Cell LineCarnosol IC50 (µM)This compound IC50 (µM)Reference
Prostate (LNCaP)19.6[1]Not Available[1]
Prostate (22Rv1)22.9[1]Not Available[1]
Breast (MDA-MB-231)25-100 (dose- and time-dependent)[1]Not Available[1]

Table 2: Anti-inflammatory Activity

AssayCarnosolThis compoundReference
LPS-stimulated NO production in RAW 264.7 cells (IC50)9.4 µM[2]Not Available[2]
COX-2 InhibitionInhibits phosphorylation/activation[3]Not Available[3]

Table 3: Antioxidant Activity

AssayCarnosolThis compoundReference
DPPH Radical Scavenging ActivityHigh, accounts for >90% of rosemary extract's activity[4]Not Available[4]

Table 4: Antibacterial Activity (MIC in µg/mL)

Bacterial StrainCarnosol MIC (µg/mL)This compound MIC (µg/mL)Reference
Staphylococcus aureusBacteriostatic effect observed[5]Not Available[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate independent replication and validation.

Anticancer Activity: MTT Assay

The anticancer activity of a compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Carnosol) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

  • Incubation: The plate is incubated for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

  • Cell Plating: Cells are seeded in a 96-well plate and allowed to adhere.

  • Pre-treatment: Cells are pre-treated with different concentrations of the test compound for a specific time.

  • LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours) to induce NO production.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent system.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite levels in compound-treated cells to those in LPS-stimulated control cells. The IC50 value is determined from the dose-response curve.[2]

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to determine the antioxidant capacity of a compound by measuring its ability to scavenge the stable DPPH free radical.

Protocol:

  • Preparation of DPPH solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance of the sample compared to a control (DPPH solution without the test compound).

  • IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is calculated from the dose-response curve.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Bacterial Culture: The target bacterial strain is grown in a suitable broth medium to a specific optical density.

  • Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for bacterial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental procedures are provided below to enhance understanding.

anticancer_pathway Carnosol Carnosol Signaling_Molecules Signaling Molecules (ERK, p38, JNK, Akt, mTOR, COX-2) Carnosol->Signaling_Molecules Inhibits Proliferation Proliferation Apoptosis Apoptosis Signaling_Molecules->Proliferation Promotes Signaling_Molecules->Apoptosis Inhibits

Caption: Carnosol's anticancer signaling pathway.

anti_inflammatory_workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Macrophages RAW 264.7 Macrophages Compound Test Compound (e.g., Carnosol) Macrophages->Compound LPS LPS Stimulation Compound->LPS NO_Production Nitric Oxide Production LPS->NO_Production Griess_Assay Griess Assay for Nitrite NO_Production->Griess_Assay

Caption: Workflow for anti-inflammatory NO assay.

antioxidant_workflow DPPH_Radical DPPH Radical (Purple) Antioxidant Antioxidant (e.g., Carnosol) DPPH_Radical->Antioxidant Reacts with DPPH_H DPPH-H (Yellow) Antioxidant->DPPH_H Reduces to Spectrophotometer Spectrophotometer (Measure Absorbance) DPPH_H->Spectrophotometer

Caption: DPPH antioxidant assay workflow.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Verbenacine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of Verbenacine, a diterpenoid compound, aligning with general best practices for laboratory chemical waste management. Adherence to these procedures is essential for personnel safety and environmental protection.

Pre-Disposal Planning and Waste Minimization

Effective waste management begins before a single container is opened. The primary principle is to minimize waste generation at the source.

  • Ordering: Procure the smallest feasible quantity of this compound required for your experimental needs.

  • Inventory Management: Maintain a precise inventory of all chemicals, including this compound, to prevent over-ordering and the expiration of stock.

  • Surplus Sharing: Before designating this compound as waste, check if other laboratories within your institution can utilize the surplus material.[1]

  • Scale of Experiments: When possible, reduce the scale of experiments to decrease the volume of chemical waste produced.[1]

Characterization of this compound Waste

Proper disposal is dictated by the characteristics of the waste stream. This compound, with a molecular formula of C₂₀H₃₀O₃, should be evaluated as part of a hazardous waste determination process.[2] While specific regulatory data for this compound is not available, general principles for characterizing chemical waste must be applied.[1][3]

Table 1: General Characteristics for Hazardous Waste Classification

CharacteristicCriteriaExamples of Relevant Waste Streams
Ignitability Liquid with a flash point < 140°F (< 60°C); Solid capable of spontaneous combustion; Oxidizer.[1][3]Solutions of this compound in flammable solvents (e.g., ethanol, acetone).
Corrosivity Aqueous solution with a pH ≤ 2 or ≥ 12.5.[1][3]Acidic or basic solutions used in the extraction or reaction of this compound.
Reactivity Unstable under normal conditions; Reacts violently with water; Generates toxic gases when mixed with acids or bases.[1]Unlikely for this compound itself, but consider reaction byproducts.
Toxicity Contains specific contaminants at concentrations exceeding regulatory limits (TCLP).Solutions containing this compound and other toxic reagents.

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, ensure appropriate personal protective equipment is worn to mitigate exposure risks.

  • Hand Protection: Wear impervious gloves (e.g., nitrile).

  • Eye Protection: Use shielded safety glasses or goggles.[4]

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or potential for splashing, consider additional protective clothing.

  • Respiratory Protection: If handling fine powders or creating aerosols, use a NIOSH/MSHA-approved respirator.[5]

Segregation and Container Management

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Do Not Mix: Never mix this compound waste with incompatible materials.[6]

  • Solid vs. Liquid:

    • Solid this compound Waste: Collect in a designated, sealed container. This includes unused powder and contaminated items like weigh boats and filter paper.

    • Liquid this compound Waste: Collect in a separate, leak-proof container. This includes solutions of this compound in organic solvents or aqueous buffers.

  • Container Requirements:

    • Use containers that are chemically compatible with the waste.

    • Ensure containers are in good condition and have a secure, tight-fitting lid.

    • Keep containers closed except when adding waste.[1][3]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the solvent or other components.

Disposal Procedures for this compound Waste Streams

The following outlines the procedural steps for handling different forms of this compound waste.

Experimental Protocol: Disposal of Solid this compound and Contaminated Debris

  • Collection: Place all solid this compound, along with grossly contaminated items (e.g., gloves, weigh paper, paper towels), into a designated, compatible solid waste container.

  • Sharps: Any sharps (e.g., needles, contaminated glassware) must be placed in a puncture-resistant sharps container labeled for hazardous chemical waste.

  • Labeling: Clearly label the container with "Hazardous Waste," the chemical constituents (this compound and any other solid materials), and the approximate quantities.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.

Experimental Protocol: Disposal of Liquid this compound Solutions

  • Aqueous Solutions:

    • Collect all aqueous solutions containing this compound in a designated, leak-proof container.

    • Do not dispose of aqueous this compound solutions down the drain unless explicitly permitted by your institution's EHS office.[3]

  • Organic Solvent Solutions:

    • Collect all non-halogenated and halogenated solvent solutions containing this compound in separate, designated waste containers.

    • Never mix organic solvent waste with acidic or oxidizing waste streams.

  • Labeling: Label the container with "Hazardous Waste" and list all chemical components, including solvents and this compound, with estimated percentages.

  • Storage: Store the sealed container in the SAA, using secondary containment to prevent spills.

  • Pickup: Arrange for waste pickup through your institution's EHS department.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, absorb the material with a compatible absorbent material (e.g., diatomite, universal binders).[7] For solid spills, carefully sweep the material to avoid generating dust.

  • Clean: Decontaminate the spill area, potentially with alcohol or soap and water, as appropriate for the surfaces and solvent involved.[7]

  • Dispose: Collect all cleanup materials in a designated hazardous waste container and label it accordingly.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_0 Waste Generation & Characterization cluster_1 Segregation & Collection cluster_2 Final Disposal start Generate this compound Waste is_hazardous Characterize Waste: Ignitable, Corrosive, Reactive, Toxic? start->is_hazardous waste_type Is the waste solid or liquid? solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container waste_type->liquid_waste Liquid is_hazardous->waste_type Yes, Hazardous non_hazardous Dispose as Normal Lab Trash (Consult EHS to confirm) is_hazardous->non_hazardous No, Non-Hazardous store_saa Store in Satellite Accumulation Area (SAA) solid_waste->store_saa liquid_waste->store_saa ehs_pickup Arrange for EHS Pickup store_saa->ehs_pickup final_disposal Final Disposal by Licensed Facility ehs_pickup->final_disposal

Caption: Workflow for this compound waste characterization, segregation, and disposal.

References

Essential Safety and Handling Protocols for Verbenacine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Verbenacine is an isoflavone extracted from Wedelia trilobata and is intended for research use only.[1] The toxicological properties of this compound have not been fully investigated.[2] This guide provides essential safety and logistical information based on general best practices for handling potentially hazardous research chemicals. Researchers, scientists, and drug development professionals should always consult a comprehensive Safety Data Sheet (SDS) for any chemical before use and adhere to all institutional and regulatory guidelines.

Hazard Identification and Personal Protective Equipment (PPE)

This compound's full hazard profile is not yet established, but it is prudent to treat it as a potentially hazardous substance. It has been investigated for its ability to cross the blood-brain barrier, suggesting systemic effects are possible.[3] Therefore, stringent adherence to PPE protocols is mandatory to minimize exposure risk.

Recommended PPE for Handling this compound:

TaskEye/Face ProtectionHand ProtectionRespiratory ProtectionBody Protection
Weighing and Aliquoting (Dry Powder) Safety glasses with side shields and a face shieldTwo pairs of nitrile glovesNIOSH-approved respirator (e.g., N95 or higher) within a certified chemical fume hoodFull-coverage lab coat, disposable sleeves
Solution Preparation and Handling Chemical splash gogglesNitrile or other chemically resistant glovesWork within a certified chemical fume hoodChemically resistant lab coat
Cell Culture and In Vitro Assays Safety glasses with side shieldsNitrile glovesWork within a biological safety cabinet (BSC)Lab coat
Waste Disposal Chemical splash goggles and face shieldHeavy-duty, chemically resistant glovesNIOSH-approved respirator if outside a fume hoodChemically resistant apron over a lab coat

Note: Always inspect gloves for tears or degradation before and during use. Change gloves immediately if they become contaminated.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to ensure the safety of all laboratory personnel.

Experimental Workflow for Safe Handling:

prep Preparation - Assemble all necessary PPE and materials. - Ensure fume hood is certified and operational. weigh Weighing - Perform in a fume hood. - Use anti-static weigh paper. - Tare balance with an empty, sealed container. prep->weigh Proceed solubilize Solubilization - Add solvent to the powder slowly. - Keep the container capped as much as possible. - Vortex or sonicate to dissolve. weigh->solubilize Transfer use Experimental Use - Conduct all manipulations within a fume hood or BSC. - Avoid generating aerosols. solubilize->use Apply decontaminate Decontamination - Wipe down all surfaces with an appropriate solvent. - Decontaminate all equipment. use->decontaminate After Use dispose Waste Disposal - Segregate waste into appropriate containers. - Follow institutional hazardous waste guidelines. decontaminate->dispose Final Step

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Procedures:

Waste TypeContainerDisposal Protocol
Solid Waste Labeled, sealed hazardous waste containerCollect all contaminated solid materials (e.g., weigh paper, pipette tips, gloves) in a designated, sealed container.
Liquid Waste Labeled, sealed hazardous waste containerCollect all this compound-containing solutions in a chemically compatible, sealed container. Do not mix with other waste streams unless explicitly permitted.
Sharps Puncture-proof sharps containerDispose of any contaminated needles or other sharps in a designated sharps container for hazardous materials.

General Disposal Guidelines:

  • Never dispose of this compound or its waste down the drain.

  • All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Store waste containers in a designated, secondary containment area away from incompatible materials.

  • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.

Emergency Protocols

In the event of an accidental exposure or spill, immediate and appropriate action is essential.

Emergency Response Decision Tree:

start Emergency Event (Spill or Exposure) spill Is it a major spill? start->spill evacuate Evacuate the area. Alert EHS and security. Do not attempt to clean up. spill->evacuate Yes minor_spill Contain the spill with absorbent material. Decontaminate the area. Dispose of waste properly. spill->minor_spill No exposure Is there personal exposure? skin Skin Contact: Remove contaminated clothing. Wash affected area with soap and water for 15 minutes. exposure->skin Skin eye Eye Contact: Immediately flush with eyewash for 15 minutes. Hold eyelids open. exposure->eye Eye inhalation Inhalation: Move to fresh air immediately. Seek medical attention. exposure->inhalation Inhalation seek_medical Seek immediate medical attention. Bring the SDS. evacuate->seek_medical minor_spill->exposure skin->seek_medical eye->seek_medical inhalation->seek_medical

Caption: A decision tree outlining immediate actions for this compound-related emergencies.

Key Emergency Contacts:

ContactPhone Number
Emergency Services (Police, Fire, Ambulance) 911 (or local equivalent)
Institutional Environmental Health & Safety (EHS) [Insert Institution-Specific Number]
Poison Control Center 1-800-222-1222
Laboratory Supervisor [Insert Supervisor's Number]

By adhering to these protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.